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  • Product: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
  • CAS: 89809-89-2

Core Science & Biosynthesis

Foundational

synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

An In-depth Technical Guide to the Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile Authored by: A Senior Application Scientist Foreword: The Architectural Elegance of 4H-Pyrans in Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Authored by: A Senior Application Scientist

Foreword: The Architectural Elegance of 4H-Pyrans in Medicinal Chemistry

The 4H-pyran scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds of significant therapeutic interest.[1][2] Molecules incorporating this oxygen-containing ring system exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticoagulant, and potent anticancer properties.[1][3][4] Their value in drug discovery is amplified by the fact that they can be synthesized with a high degree of molecular diversity through efficient and atom-economical multicomponent reactions (MCRs).[5][6]

This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of a specific, highly functionalized derivative: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. We will delve into the causality behind the experimental design, offering insights that bridge theoretical organic chemistry with practical laboratory application for researchers, chemists, and professionals in drug development.

Part 1: The Synthetic Strategy: A Symphony of Three Components

The is a classic example of a one-pot, three-component reaction. This elegant approach combines benzaldehyde, malononitrile, and acetylacetone in a single reaction vessel to rapidly assemble the complex target molecule.[6] The reaction proceeds through a domino sequence of well-established name reactions, primarily a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.[7][8]

The Underlying Mechanism: A Stepwise Rationale

Understanding the reaction pathway is critical for optimization and troubleshooting. The transformation is typically catalyzed by a mild base, such as piperidine, which plays a crucial role in the initial activation of the methylene compounds.[7][9][10]

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aromatic aldehyde (benzaldehyde) and an active methylene compound (malononitrile).[10] The base abstracts a proton from malononitrile, generating a highly reactive carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, benzylidenemalononitrile.[7] This step is the cornerstone of the initial C-C bond formation.

  • Michael Addition: Concurrently, the base also catalyzes the formation of an enolate from the second active methylene compound, acetylacetone. This enolate then acts as a Michael donor, attacking the electron-deficient β-carbon of the benzylidenemalononitrile intermediate (the Michael acceptor).[7][8] This conjugate addition is a key bond-forming step that assembles all three components.

  • Intramolecular Cyclization & Tautomerization: The resulting acyclic intermediate rapidly undergoes an intramolecular cyclization. The amino group, formed from the nitrile of the original malononitrile, attacks one of the cyano groups, leading to the formation of the six-membered dihydropyran ring. A final tautomerization step yields the stable, aromatic-like 4H-pyran system.

Below is a diagram illustrating the mechanistic pathway.

G cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Tautomerization benzaldehyde Benzaldehyde intermediate_A Benzylidenemalononitrile (Knoevenagel Adduct) benzaldehyde->intermediate_A malononitrile Malononitrile malononitrile->intermediate_A piperidine1 Piperidine (Base) piperidine1->malononitrile Deprotonation intermediate_B Acyclic Michael Adduct intermediate_A->intermediate_B acetylacetone Acetylacetone acetylacetone->intermediate_B piperidine2 Piperidine (Base) piperidine2->acetylacetone Enolate Formation final_product 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile intermediate_B->final_product Intramolecular Attack & Tautomerization

Caption: The reaction mechanism for the three-component synthesis.

Part 2: Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and reproducibility. The choice of solvent, catalyst, and purification method is critical for achieving a high yield of pure product. Ethanol is an excellent solvent choice as it effectively dissolves the reactants when heated but has lower solubility for the final product at room temperature, facilitating its crystallization.[11][12]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
Benzaldehyde106.121.06 g (1.0 mL)10Freshly distilled recommended
Malononitrile66.060.66 g10Toxic; handle with care
Acetylacetone100.121.00 g (1.02 mL)10Also known as 2,4-pentanedione
Piperidine85.15~0.1 mL (2-3 drops)CatalyticBasic catalyst
Ethanol (95%)46.0720-30 mLSolvent---
Step-by-Step Synthesis Procedure

The following workflow outlines the complete process from reaction setup to final product characterization.

G start Start mix 1. Mix Reactants (Benzaldehyde, Malononitrile, Acetylacetone, Ethanol) start->mix add_cat 2. Add Piperidine (Catalyst) mix->add_cat stir 3. Stir at Room Temp (Monitor by TLC) add_cat->stir precipitate 4. Collect Precipitate (Vacuum Filtration) stir->precipitate wash 5. Wash Solid (Cold Ethanol, Water) precipitate->wash recrystallize 6. Recrystallize (Hot Ethanol) wash->recrystallize dry 7. Dry Product (Vacuum Oven) recrystallize->dry characterize 8. Characterize (MP, FT-IR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and acetylacetone (1.00 g, 10 mmol).

  • Solvent Addition: Add 25 mL of 95% ethanol to the flask. Stir the mixture at room temperature until most of the solids dissolve.

  • Catalyst Addition: Add 2-3 drops of piperidine to the mixture using a Pasteur pipette. A slight exothermic reaction may be observed, and a precipitate often begins to form within minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:1).[13] The reaction is typically complete when the starting material spots have disappeared.

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with a small amount of ice-cold ethanol (2 x 10 mL) to remove soluble impurities, followed by a wash with distilled water (2 x 10 mL) to remove any remaining catalyst.

  • Purification by Recrystallization: Transfer the crude solid to a 150 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[11] This is a critical step; adding excess solvent will reduce the recovery yield. Once dissolved, cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can then be placed in an ice bath.[12]

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected product is an off-white or pale yellow solid.[14]

Product Characterization

The identity and purity of the synthesized 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (C₁₅H₁₄N₂O₂) should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range close to literature values indicates high purity.

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amino group, ~3300-3400 cm⁻¹), C≡N stretching (nitrile, ~2200 cm⁻¹), and C=O stretching (acetyl group, ~1680 cm⁻¹).[6]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the methyl protons, the methine proton on the pyran ring, the aromatic protons of the phenyl group, and the amino protons.[15]

  • X-Ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed. The heterocyclic ring typically adopts a flattened boat conformation.[16][17]

Part 3: Trustworthiness and Field Insights

Causality in Experimental Choices:

  • Why Piperidine? Piperidine is a secondary amine that is sufficiently basic to deprotonate the active methylene compounds without causing self-condensation of the benzaldehyde, a common side reaction with stronger bases like hydroxides.[10] Other bases like triethylamine or morpholine can also be effective.[7][18]

  • One-Pot Advantage: The MCR approach is inherently efficient. It reduces reaction time, minimizes solvent waste, and simplifies the workup procedure, aligning with the principles of green chemistry.[5][19] Avoiding the isolation of intermediates saves significant time and resources.

  • Recrystallization Solvent Choice: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. Ethanol fits this profile for many 4H-pyran derivatives. The slow cooling process is crucial; it allows for the formation of a well-ordered crystal lattice that excludes smaller impurity molecules, which remain in the solvent (mother liquor).[12][20]

Safety Considerations:

  • Malononitrile: This reagent is toxic and harmful if swallowed or inhaled. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Piperidine: This catalyst is corrosive and flammable. Avoid contact with skin and eyes.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle or water bath, with no open flames nearby.

By following this detailed guide, researchers can reliably synthesize and purify 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a valuable scaffold for further investigation in medicinal chemistry and drug development.

References

  • Nimbalkar, V., Parab, D. D., & Kohli, H. K. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Research Journal of Pharmacy and Technology. [Link]

  • Nimbalkar, V., Parab, D. D., & Kohli, H. K. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. ResearchGate. [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. [Link]

  • Borah, B., Dwivedi, K. D., & Shankaraiah, L. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds. [Link]

  • Kumar, D., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(2), 65-76. [Link]

  • Borah, B., Dwivedi, K. D., & Shankaraiah, L. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. [Link]

  • Unknown Author. (n.d.). Three-component coupling approach for the synthesis of 4H-pyrans and pyran-annulated heterocyclic scaffolds utilizing Ag/TiO2 nano-thin films as robust recoverable catalyst. ARKIVOC. [Link]

  • Krasnikov, P. E., et al. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 59(8), 1311-1318. [Link]

  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData, 10(4). [Link]

  • Unknown Author. (n.d.). One-pot synthesis of polyfunctionalized 4H-pyran derivatives containing fluorochloro pyridyl moiety 140 catalyzed by piperidine. ResearchGate. [Link]

  • Bakavoli, M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(4), 1309-1316. [Link]

  • Unknown Author. (n.d.). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

  • Unknown Author. (n.d.). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. [Link]

  • Al-Matar, H. M., et al. (2010). Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. Molecules, 15(1), 349-371. [Link]

  • Le-Coz, G., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(43), 130606. [Link]

  • Le-Coz, G., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4 H-pyrans. PubMed. [Link]

  • Maleki, B., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. RSC Advances, 10(42), 25055-25064. [Link]

  • Unknown Author. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). Three-component synthesis of 2-amino-3-cyano-4H-pyrans and a new version of the pyran ring opening. ResearchGate. [Link]

  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C, 62(Pt 12), o705-o708. [Link]

  • Unknown Author. (n.d.). Synthesis of fused bicyclic 4H-pyranes 166 catalyzed by piperidine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. PubChem. [Link]

  • Sharma, N., Sharma, R., & Kumar, S. (2015). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Conference Proceedings, 1665(1), 050117. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Unknown Author. (n.d.). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(2), 2046-2088. [Link]

  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Georganics. [Link]

  • Kumar, A., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Synthesis of 4H-pyran derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData, 10(4). [Link]

  • Reddy, T. S., et al. (2014). Synthesis of pyran annulated heterocyclic scaffolds: a highly convenient protocol using dimethylamine. ResearchGate. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Grooff, D., et al. (2015). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology, 20(8), 929-937. [Link]

Sources

Exploratory

chemical properties of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

The 4H-pyran core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] These activities span a wide therapeutic spectrum, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The subject of this guide, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, represents a highly functionalized member of this class, making it a compound of significant interest for further derivatization and biological evaluation in drug discovery programs.[4] This document serves as a comprehensive technical resource, consolidating key information on its synthesis, structural characteristics, and chemical reactivity to empower researchers in their exploration of its potential.

Synthesis: Efficient Assembly via Multicomponent Reactions

The construction of the densely functionalized 4H-pyran ring system is most elegantly achieved through one-pot multicomponent reactions (MCRs). This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.[5]

Core Synthetic Strategy: The Three-Component Condensation

The primary and most widely reported method for synthesizing 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a three-component condensation reaction.[6] This reaction brings together:

  • An aromatic aldehyde: Benzaldehyde

  • A β-dicarbonyl compound: In this case, an acetyl-containing active methylene compound like acetylacetone or a related precursor.

  • A dicyanomethylene compound: Malononitrile

The reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization to yield the stable 4H-pyran ring.

Experimental Protocol: A Representative Catalyst-Free Synthesis

A straightforward and environmentally benign approach involves a catalyst-free reaction in an aqueous microemulsion system or under solvent-free mechanochemical conditions.[7][8] A representative protocol is as follows:

Materials:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Acetylacetone (1.0 mmol)

  • Ethanol (as recrystallization solvent)

Procedure:

  • A mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and acetylacetone (1.0 mmol) is prepared.

  • The reaction can be carried out under various conditions, including:

    • Solvent-free ball milling: The reactants are ground together at ambient temperature.[8]

    • Microwave irradiation: A catalytic amount of a base like triethylamine is added, and the mixture is subjected to microwave radiation.[9]

    • Reflux in a suitable solvent: Ethanol is a commonly used solvent, often with a catalytic amount of a base.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is typically isolated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Mechanistic Insights and Causality

The choice of reactants and conditions is critical for the success of this synthesis. The reactivity of the dicyanomethylene group in malononitrile makes it an excellent Michael acceptor.[10] The enolate generated from acetylacetone is a potent nucleophile for the Michael addition. The aromatic aldehyde provides the electrophilic center for the initial Knoevenagel condensation. The use of catalysts, such as basic catalysts, can significantly accelerate the reaction rates by promoting the formation of the requisite nucleophiles.[5]

Sources

Foundational

An In-depth Technical Guide to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (CAS No. 89809-89-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a polysubstituted heterocyclic compound belonging to the 4H-pyran class.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a polysubstituted heterocyclic compound belonging to the 4H-pyran class.[1][2] The 4H-pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this specific pyran derivative, with a focus on its relevance in drug discovery and development. The CAS number for this compound is 89809-89-2.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

PropertyValueSource
CAS Number 89809-89-2[1]
Molecular Formula C₁₅H₁₄N₂O₂[1]
Molecular Weight 254.28 g/mol [1]
IUPAC Name 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile[1]

Synthesis and Mechanistic Insights

The synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is typically achieved through a one-pot, three-component reaction, a cornerstone of green and efficient chemical synthesis.[5][6] This reaction involves the condensation of an aromatic aldehyde (benzaldehyde), an active methylene compound (malononitrile), and a β-dicarbonyl compound (acetylacetone).[7]

The reaction proceeds through a domino sequence of classical organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system.[4]

Reaction Workflow

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Benzaldehyde Benzaldehyde Knoevenagel_adduct Knoevenagel Adduct (Benzylidenemalononitrile) Benzaldehyde->Knoevenagel_adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_adduct Acetylacetone Acetylacetone Michael_adduct Michael Adduct Acetylacetone->Michael_adduct Knoevenagel_adduct->Michael_adduct Michael Addition Final_Product 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile Michael_adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Synthetic workflow for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Experimental Protocol: A General Approach
  • To a stirred mixture of benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add acetylacetone (1 mmol).

  • A catalytic amount of a base, such as piperidine or triethylamine, is then added to the mixture.

  • The reaction mixture is stirred at room temperature or under gentle heating and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the precipitated solid product is collected by filtration.

  • The crude product is then washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Spectroscopic Characterization

Detailed spectroscopic data for the title compound is essential for its unambiguous identification and quality control. While a specific spectrum for this exact molecule is not provided in the search results, the expected characteristic signals based on its structure and data from similar compounds are discussed below.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the C4-H proton of the pyran ring, singlets for the methyl and acetyl protons, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbons of the phenyl ring, the pyran ring carbons, the nitrile carbon, and the carbonyl carbon of the acetyl group, as well as the methyl carbons.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, the C=O stretching of the acetyl group, and C=C stretching of the pyran ring and aromatic system.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight of 254.28 g/mol .

Potential Applications in Drug Discovery

The 4H-pyran scaffold is a recurring motif in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Derivatives of 2-amino-4H-pyran, such as the title compound, have garnered significant interest as potential therapeutic agents.

Anticancer Activity: A Focus on CDK2 Inhibition

A significant body of research points to the potential of 4H-pyran derivatives as anticancer agents.[3] One of the key mechanisms of action for their antitumor activity is the inhibition of Cyclin-Dependent Kinases (CDKs).[3] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11]

Specifically, CDK2 is a key regulator of the G1/S phase transition and DNA replication.[12][13] Its overexpression has been observed in various cancer cell lines, making it an attractive target for cancer therapy.[3] The inhibition of CDK2 by small molecules like 4H-pyran derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[14][15]

CDK2 Signaling Pathway in Cancer

G cluster_pathway Simplified CDK2 Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinD_CDK46 Cyclin D / CDK4/6 Akt->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Drives Pyran 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile Pyran->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by 4H-pyran derivatives.

Conclusion

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward and efficient synthesis via a multicomponent reaction makes it an accessible scaffold for further derivatization and optimization. The established link between the 4H-pyran core and potent biological activities, particularly as inhibitors of key cancer targets like CDK2, underscores the therapeutic potential of this compound and its analogs. Further investigation into its specific biological activity and mechanism of action is warranted to fully elucidate its promise as a lead compound in the development of novel therapeutics.

References

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

  • Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(3), 498-505. Retrieved from [Link]

  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Garvan Institute of Medical Research. Retrieved from [Link]

  • Moshtaghi Zonouz, A., & Moghani, D. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Growing Science. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Biparva, P. (2021). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • Hsieh, Y.-S., et al. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Journal of Biomedical Science, 20(1), 1-13. Retrieved from [Link]

  • My Cancer Genome. (n.d.). CDK2. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. Retrieved from [Link]

  • Kerru, N., et al. (2020). Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 12), o705-o708. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6428. Retrieved from [Link]

  • Zare, A., et al. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(30), 21635-21645. Retrieved from [Link]

  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. ResearchGate. Retrieved from [Link]

  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Zamisa, S. J., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData, 10(4). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2999. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2999. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry Letters, 81, 129141. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-acetyl-2-amino-4-(2-furyl)-6-methyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: Synthesis, Structure, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a polysubstituted 4H-pyran d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a polysubstituted 4H-pyran derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the 4H-Pyran Scaffold

The 4H-pyran ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules of significant biological importance.[1] Derivatives of 4H-pyran are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The unique structural features of the 4H-pyran core, particularly its non-aromatic, six-membered oxygen-containing ring, allow for diverse functionalization and the creation of complex molecular architectures with potential therapeutic applications. The title compound, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, represents a key example of this class, incorporating several functional groups that are attractive for medicinal chemistry exploration.

Molecular Structure and Elucidation

The definitive molecular structure of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (C₁₅H₁₄N₂O₂) has been unequivocally established through single-crystal X-ray diffraction studies.[4]

Chemical Identifiers:

IdentifierValue
IUPAC Name 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
CAS Number 89809-89-2[5]
Molecular Formula C₁₅H₁₄N₂O₂[5]
Molecular Weight 254.28 g/mol [5]
InChIKey JAMQLJVXPNHYPI-UHFFFAOYSA-N[5]

A foundational study by Nesterov et al. (2006) provided a detailed crystallographic analysis, revealing key structural features. The heterocyclic pyran ring adopts a flattened boat conformation.[4] In this conformation, the phenyl group at the C4 position is situated in a pseudo-axial orientation. The dihedral angle between this phenyl substituent and the flattened portion of the pyran ring is approximately 92.7°.[4]

The crystal structure is further stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···N and N-H···O interactions link adjacent molecules, forming a sheet-like structure along the (103) plane.[4]

Below is a diagram illustrating the molecular structure of the title compound.

Caption: Molecular structure of the title compound.

Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

The synthesis of this and related 4H-pyran derivatives is most efficiently achieved through a one-pot, three-component condensation reaction.[6] This method is a cornerstone of green chemistry, offering high atom economy and procedural simplicity. The reaction involves the condensation of an aromatic aldehyde (benzaldehyde), a β-dicarbonyl compound (acetylacetone), and a compound with an active methylene group (malononitrile).

Reaction Mechanism

The reaction mechanism proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. The causality behind this synthetic choice lies in its efficiency and the ready availability of the starting materials. The use of a basic catalyst, such as piperidine or triethylamine, is crucial for promoting the initial condensation and subsequent steps.

The proposed mechanism is as follows:

  • Knoevenagel Condensation: Benzaldehyde reacts with malononitrile in the presence of a base to form a benzylidenemalononitrile intermediate.

  • Michael Addition: The enolate of acetylacetone, also formed under basic conditions, acts as a Michael donor and adds to the electron-deficient double bond of the benzylidenemalononitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where an oxygen atom from the acetylacetone moiety attacks the nitrile group, leading to the formation of the 4H-pyran ring. A subsequent tautomerization yields the stable 2-amino-4H-pyran structure.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_product Product Benzaldehyde Benzaldehyde OnePot One-Pot Condensation Benzaldehyde->OnePot Acetylacetone Acetylacetone Acetylacetone->OnePot Malononitrile Malononitrile Malononitrile->OnePot Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->OnePot catalyzes Solvent Solvent (e.g., Ethanol) Solvent->OnePot in Temperature Reflux Temperature->OnePot at Target 5-Acetyl-2-amino-6-methyl- 4-phenyl-4H-pyran-3-carbonitrile OnePot->Target

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of the title compound:

  • To a solution of benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add acetylacetone (10 mmol).

  • To this mixture, add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

For a similar compound, 5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile, characteristic IR (KBr) absorption bands are observed at approximately 3334 and 3185 cm⁻¹ (N-H stretching of the amino group), 2193 cm⁻¹ (C≡N stretching of the nitrile group), and 1676 cm⁻¹ (C=O stretching of the acetyl group).[7] It is expected that the title compound will exhibit similar characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related structures, the following are the anticipated proton (¹H) and carbon (¹³C) NMR spectral features for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆):

  • ¹H NMR:

    • Singlets for the two methyl groups (at C6 and on the acetyl group).

    • A singlet for the methine proton at C4.

    • A broad singlet for the amino (NH₂) protons.

    • A multiplet in the aromatic region corresponding to the phenyl group protons.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • A signal for the methine carbon at C4.

    • Signals for the quaternary carbons of the pyran ring.

    • A signal for the nitrile carbon.

    • A signal for the carbonyl carbon of the acetyl group.

    • Signals corresponding to the carbons of the phenyl ring.

For the analogous 5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile, the ¹H NMR (in DMSO-d₆) shows signals for the two methyl groups at δ 2.05 and 2.22 ppm, the C4-H proton at δ 4.43 ppm, and the NH₂ protons at δ 6.87 ppm. The aromatic protons appear as a multiplet between δ 6.69 and 7.27 ppm.[7]

Mass Spectrometry

The mass spectrum of the title compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 254.28 g/mol .

Biological and Pharmacological Relevance

While specific biological studies on 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile are limited in the current literature, the broader class of 4H-pyran derivatives has demonstrated significant potential in drug discovery.

Numerous studies have reported that substituted 4H-pyrans possess a wide range of biological activities, including:

  • Anticancer Activity: Many 4H-pyran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][8] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The planar heterocyclic system with various functional groups allows for potential interactions with biological targets such as enzymes and receptors involved in cancer progression.

  • Antimicrobial Activity: Several 4H-pyran derivatives have shown promising activity against a range of bacterial and fungal strains.[3][7] The presence of the amino and nitrile groups, in conjunction with the pyran core, is thought to contribute to their antimicrobial efficacy.

  • Other Activities: Various other pharmacological effects, such as anti-inflammatory, antiviral, and antileishmanial activities, have been reported for compounds containing the 4H-pyran scaffold.[2]

The structural features of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, including the presence of hydrogen bond donors and acceptors, as well as lipophilic and polar regions, make it an interesting candidate for further biological evaluation. The straightforward synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, which could lead to the identification of potent and selective therapeutic agents.

Conclusion

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a readily accessible heterocyclic compound with a well-defined molecular structure. Its synthesis via a one-pot, multicomponent reaction makes it an attractive scaffold for further chemical modification and exploration. While specific biological data for this particular molecule is yet to be extensively reported, the established pharmacological importance of the 4H-pyran class of compounds suggests that it holds significant potential for future drug discovery and development efforts. This guide provides a solid foundation for researchers interested in pursuing further studies on this and related compounds.

References

  • Nesterov, V. N., Wiedenfeld, D. J., Nesterova, S. V., & Hastings, L. F. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C: Crystal Structure Communications, 62(12), o705–o708. Available at: [Link]

  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Nucleosides, Nucleotides & Nucleic Acids, 37(5), 295-307. Available at: [Link]

  • Nyapola, C., Zamisa, S. J., Omondi, B., & Mauti, E. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData, 10(4). Available at: [Link]

  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Rostamizadeh, S., Shadjoo, S., & Azad, M. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using Borax as a Catalyst in Water. International Journal of Molecular and Cellular Medicine, 2(3), 127-133. Available at: [Link]

  • Abdel-Moneim, A. M., El-Gohary, N. S., & El-Sayed, W. A. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. Available at: [Link]

  • Nesterov, V. N., & Viltchinskaia, S. V. (2001). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 57(5), 616-618. Available at: [Link]

  • Nyapola, C., Zamisa, S. J., Omondi, B., & Mauti, E. M. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. Available at: [Link]

  • Chemspace. (n.d.). 5-acetyl-2-amino-4-(4-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Saleh, M. J., Saleh, J. N., & Ahmed, S. K. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4814-4825. Available at: [Link]

  • Nesterov, V. N., & Viltchinskaia, S. V. (2001). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. ResearchGate. Available at: [Link]

Sources

Foundational

Spectroscopic Data for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: An In-depth Technical Guide

Introduction 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a polysubstituted 4H-pyran derivative. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a polysubstituted 4H-pyran derivative. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are critical for any further investigation, and spectroscopic methods are the cornerstone of this characterization. This guide will explore the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing both predicted data and the rationale behind these predictions.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, with the IUPAC numbering, is presented below. Key functional groups that will give rise to characteristic spectroscopic signals include the amino group (-NH₂), the nitrile group (-C≡N), the acetyl group (-COCH₃), the phenyl group (-C₆H₅), and the dihydropyran ring itself.

Caption: Molecular structure of the topic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl-H7.10 - 7.40Multiplet5HAromatic protons typically resonate in this region. The multiplet arises from the complex splitting patterns of the monosubstituted benzene ring.[3]
Amino (-NH₂)~6.90Singlet (broad)2HThe chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.[3]
Pyran Methine (H4)~4.85Singlet1HThis proton is on a carbon adjacent to the phenyl group and within the heterocyclic ring, leading to a downfield shift.[3]
Acetyl Methyl (-COCH₃)~2.30Singlet3HThe methyl group protons are deshielded by the adjacent carbonyl group.[3]
Pyran Methyl (-CH₃)~1.80Singlet3HThis methyl group is attached to a double bond within the pyran ring.[3]
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the unique carbon atoms in 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile are detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Acetyl Carbonyl (C=O)~196.0The carbonyl carbon of a ketone is significantly deshielded.[3]
Pyran C2, C6~158.0These carbons are part of a double bond and are attached to electronegative atoms (N and O), resulting in a downfield shift.[3]
Phenyl C (quaternary)~142.0The aromatic carbon directly attached to the pyran ring.
Phenyl CHs127.0 - 130.0Aromatic carbons typically resonate in this range.[3]
Nitrile (-C≡N)~119.0The carbon of the nitrile group has a characteristic chemical shift in this region.[1]
Pyran C3, C5106.0 - 108.0These are the other sp² hybridized carbons in the pyran ring.[3]
Pyran C4~38.0This is the sp³ hybridized carbon in the pyran ring, attached to the phenyl group.[3]
Acetyl Methyl (-COCH₃)~29.0The methyl carbon is deshielded by the adjacent carbonyl group.[3]
Pyran Methyl (-CH₃)~18.5The methyl carbon attached to the pyran ring.[3]
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction).

    • Calibrate the chemical shift scale using the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amino)3450 - 3250Medium (often two bands)
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)3000 - 2850Medium
C≡N Stretch (Nitrile)2260 - 2200Medium to Strong, Sharp
C=O Stretch (Acetyl)1725 - 1705Strong, Sharp
C=C Stretch (Aromatic/Pyran)1600 - 1475Medium to Weak
C-O Stretch (Pyran Ether)1300 - 1000Strong
Experimental Protocol for FT-IR
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₄N₂O₂), which is approximately 254.28.

  • Key Fragmentation Patterns:

    • Loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 211.

    • Loss of the phenyl group (C₆H₅, 77 Da) resulting in a fragment at m/z 177.

    • Cleavage of the pyran ring can lead to a variety of smaller fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a prominent protonated molecule [M+H]⁺ at m/z 255.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Compound Synthesized Compound FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR FTIR_Data Functional Groups Identified FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data ¹H & ¹³C Skeleton NMR->NMR_Data Structure Structural Elucidation & Purity Assessment FTIR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: A typical workflow for spectroscopic analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous characterization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. By understanding the expected spectroscopic signatures of its constituent functional groups and structural motifs, researchers can confidently verify the identity and purity of this compound, which is a critical step in its further development for potential therapeutic applications.

References

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Furans Versus 4H-Pyrans: Catalyst-Controlled Regiodivergent Tandem Michael Addition/Cyclization Reaction of 2-(1-Alkynyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 9a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran- 2-ones and comparative ElMS behaviour of biologica. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Retrieved from [Link]

  • Growing Science. (2016). Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Exploratory

A-Technical-Guide-to-the-Biological-Activity-of-4H-Pyran-Derivatives

Abstract The 4H-pyran scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic molecules of significant therapeutic interest. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-pyran scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic molecules of significant therapeutic interest. This guide provides an in-depth technical overview of the diverse biological activities exhibited by 4H-pyran derivatives. We will explore the key mechanisms of action underlying their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for activity assessment, and a mechanistic understanding to guide future research and development in this promising area of medicinal chemistry.

Introduction: The 4H-Pyran Scaffold in Medicinal Chemistry

The 4H-pyran ring is a six-membered, non-aromatic heterocycle containing one oxygen atom and two double bonds. Its unique structural and electronic properties make it an excellent scaffold for the synthesis of diverse molecular libraries. The facile synthesis, often through multi-component reactions, allows for the creation of polysubstituted derivatives with varied pharmacological profiles.[1][2] These compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, making them a focal point in the quest for novel therapeutic agents.[1][2][3][4]

The Spectrum of Biological Activities

4H-pyran derivatives have demonstrated a remarkable range of biological activities, which are largely attributable to the specific functional groups appended to the core pyran ring.

Anticancer Activity

The anticancer potential of 4H-pyran derivatives is one of the most extensively studied areas. These compounds can induce cancer cell death and inhibit tumor growth through various mechanisms.

Mechanisms of Action:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Certain 4H-pyran derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[5][6][7] By binding to the ATP-binding pocket of these kinases, they disrupt the cell division cycle, leading to cell cycle arrest and preventing the proliferation of cancer cells.[5][7]

  • Induction of Apoptosis: Many 4H-pyran derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which execute the apoptotic process.[7][8]

  • Antiproliferative Effects: These compounds can suppress the proliferation of various cancer cell lines, including those from colorectal, lung, breast, and prostate cancers.[5][8]

Illustrative Signaling Pathway: CDK2 Inhibition and Apoptosis Induction

The following diagram illustrates how a 4H-pyran derivative can inhibit cancer cell proliferation by targeting CDK2 and inducing apoptosis.

anticancer_pathway Pyran 4H-Pyran Derivative CDK2 CDK2 Pyran->CDK2 Inhibition Bax Bax (Pro-apoptotic) Pyran->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyran->Bcl2 Downregulates CellCycle G1/S Phase Progression CDK2->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of anticancer action of 4H-pyran derivatives.

Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative 4H-pyran derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5a A549 (Lung)40[8]
5a LNCaP (Prostate)32.15[8]
4d HCT-116 (Colorectal)75.1[5][6]
4k HCT-116 (Colorectal)85.88[5][6]
4d HepG2 (Liver)42.36[9]
4f MCF7 (Breast)35.69[9]
Antimicrobial Activity

4H-pyran derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][10]

Mechanisms of Action:

The precise mechanisms are still under investigation, but it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.[11] Spiro-fused 4H-pyran derivatives have shown particular promise as antimicrobial agents.[8][10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of selected 4H-pyran derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
5d Staphylococcus aureus (Clinical Isolate)32[10]
5d Streptococcus pyogenes (Clinical Isolate)64[10]
4l Streptococcus pneumoniae125[11]
4l Escherichia coli125[11]
5a, 5b, 5f, 5g, 5i Staphylococcus aureusNot specified, but noted as having the best MIC[8]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. 4H-pyran derivatives have emerged as potent anti-inflammatory agents.[12][13]

Mechanisms of Action:

  • Inhibition of Inflammatory Mediators: These compounds can significantly suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

  • Downregulation of iNOS and COX-2: The anti-inflammatory effect is often mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[13]

  • Modulation of Signaling Pathways: 4H-pyran derivatives can interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13]

Experimental Workflow: Screening for Anti-inflammatory Activity

The diagram below outlines a typical workflow for evaluating the anti-inflammatory potential of 4H-pyran derivatives.

anti_inflammatory_workflow Start Synthesized 4H-Pyran Derivatives Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on RAW264.7 cells) Start->Cytotoxicity NO_Assay 2. Nitric Oxide (NO) Assay (Griess Reagent) Cytotoxicity->NO_Assay Non-toxic compounds WesternBlot 3. Western Blot Analysis (iNOS, COX-2 expression) NO_Assay->WesternBlot Potent NO inhibitors Pathway_Analysis 4. Pathway Analysis (p-Akt, p-JNK, p-ERK) WesternBlot->Pathway_Analysis Lead_Compound Lead Compound Identification Pathway_Analysis->Lead_Compound

Caption: Workflow for anti-inflammatory screening of 4H-pyran derivatives.

Neuroprotective Activity

Emerging evidence suggests that 4H-pyran derivatives may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's.[14][15][16]

Mechanisms of Action:

  • Cholinesterase Inhibition: A key strategy in Alzheimer's therapy is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several pyran derivatives have shown potent inhibitory activity against these enzymes.[14][15]

  • Antioxidant Activity: Many pyran derivatives are potent antioxidants that can scavenge reactive oxygen species (ROS), thereby reducing the oxidative stress that contributes to neuronal damage.[14]

  • Modulation of Signaling Pathways: These compounds can influence intracellular signaling pathways crucial for neuronal survival and function.[14]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for key biological assays are provided below.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of 4H-pyran derivatives on the viability of cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HCT-116)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • 4H-pyran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 4H-pyran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To find the lowest concentration of a 4H-pyran derivative that visibly inhibits bacterial growth.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 4H-pyran derivative stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Gentamicin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Add 50 µL of MHB to all wells. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Include a positive control (antibiotic) and a negative control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Future Perspectives and Conclusion

The 4H-pyran scaffold continues to be a highly valuable framework in medicinal chemistry. The versatility of its synthesis and the broad range of biological activities make it a promising starting point for the development of new drugs.[1][17] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • Mechanism of Action Studies: To further elucidate the molecular pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into potential clinical applications.

References

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. ResearchGate. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]

  • 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH). [Link]

  • Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. ScienceDirect. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

Sources

Foundational

The Therapeutic Potential of Substituted 4H-Pyrans: A Technical Guide for Drug Discovery

Introduction: The Versatility of the 4H-Pyran Scaffold The 4H-pyran ring system, a six-membered heterocycle containing an oxygen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4H-Pyran Scaffold

The 4H-pyran ring system, a six-membered heterocycle containing an oxygen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a vast array of biologically active molecules. Substituted 4H-pyrans are found in numerous natural products and have been the focus of extensive synthetic efforts, leading to the discovery of compounds with a wide spectrum of therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic landscape of substituted 4H-pyrans, detailing their synthesis, mechanisms of action, and key applications in drug discovery for researchers, scientists, and drug development professionals.

The inherent value of the 4H-pyran core lies in its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. These compounds have demonstrated potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agents, among others.[1][2][4] The ease of their synthesis, often through efficient one-pot multicomponent reactions, allows for the rapid generation of diverse chemical libraries, facilitating the optimization of lead compounds in the drug discovery process.[5][6][7]

Core Therapeutic Applications and Underlying Mechanisms

The broad therapeutic potential of substituted 4H-pyrans stems from their ability to interact with a variety of biological targets. This section will delve into the key therapeutic areas where these compounds have shown significant promise, elucidating their mechanisms of action.

Oncology: A Multi-pronged Attack on Cancer

Substituted 4H-pyrans have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their anticancer activity is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis.

Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition

A prominent mechanism of action for several anticancer 4H-pyran derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[10] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By binding to the ATP-binding pocket of CDK2, these compounds can halt the cell cycle, preventing tumor cell proliferation.[10]

Experimental Protocol: In Vitro CDK2 Inhibition Assay

A typical protocol to assess the CDK2 inhibitory activity of a substituted 4H-pyran is as follows:

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E complex

    • Histone H1 as a substrate

    • [γ-³²P]ATP

    • Test compounds (substituted 4H-pyrans) dissolved in DMSO

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin E, and Histone H1.

    • Add varying concentrations of the test compound or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Logical Relationship: CDK2 Inhibition and Anticancer Activity

CDK2_Inhibition_Pathway sub_4h_pyran Substituted 4H-Pyran cdk2 CDK2/Cyclin E Complex sub_4h_pyran->cdk2 Inhibits apoptosis Apoptosis sub_4h_pyran->apoptosis Induces cell_cycle Cell Cycle Progression (G1/S Transition) cdk2->cell_cycle Promotes proliferation Tumor Cell Proliferation cell_cycle->proliferation Leads to cell_cycle->apoptosis Inhibition leads to MCR_Synthesis aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot active_methylene Active Methylene Compound active_methylene->one_pot catalyst Catalyst (e.g., base, acid, ionic liquid) catalyst->one_pot Facilitates product Substituted 4H-Pyran one_pot->product

Caption: A typical multicomponent reaction for the synthesis of substituted 4H-pyrans.

Experimental Protocol: Synthesis of a 2-Amino-4H-pyran Derivative

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Catalyst (e.g., piperidine, 10 mol%)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, and ethyl acetoacetate in ethanol.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solid product often precipitates from the reaction mixture.

    • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

    • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the biological activities of selected substituted 4H-pyran derivatives from the literature.

Compound IDTherapeutic ApplicationAssayTarget/OrganismIC₅₀/MIC (µM)Reference
Compound 4g Antibacterial, AntioxidantDPPH Scavenging-IC₅₀ not specified for DPPH, but showed 90.50% scavenging at 1 mg/mL[10]
Compound 4j Antibacterial, AntioxidantDPPH Scavenging-IC₅₀ not specified for DPPH, but showed 88.00% scavenging at 1 mg/mL[10]
Compound 27 AnticancerCytotoxicity AssayHuman Tumor Cell Lines0.059 - 0.090[8]
Compound 19 AnticancerCytotoxicity AssayHuman Tumor Cell Lines0.059 - 0.163[8]

Note: This table presents a selection of data for illustrative purposes. For comprehensive information, please refer to the cited literature.

Future Perspectives and Conclusion

The substituted 4H-pyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of their synthesis via multicomponent reactions allows for the rapid exploration of chemical space and the generation of diverse libraries for high-throughput screening. Future research in this area will likely focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by 4H-pyran derivatives will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4H-pyran core will help in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Exploration of New Therapeutic Areas: The diverse biological activities of 4H-pyrans suggest their potential in treating a wider range of diseases, including viral infections and inflammatory disorders.

References

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Institutes of Health (NIH). [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Ingenta Connect. [Link]

  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Taylor & Francis Online. [Link]

  • Selected examples of biologically active molecules based on 4H-pyran. ResearchGate. [Link]

  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Semantic Scholar. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]

  • 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

  • Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions. Taylor & Francis Online. [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. ResearchGate. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]

  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. National Institutes of Health (NIH). [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. [Link]

  • Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Substituted 4h-pyrans, process of their preparation, their use and pharmaceutical composition containing thereof.
  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Institutes of Health (NIH). [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a heterocyclic compound belonging to the promising class of 4H-pyran derivatives. For researchers, med...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a heterocyclic compound belonging to the promising class of 4H-pyran derivatives. For researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, structural characterization, and the explored and potential biological activities of this molecule, grounding the discussion in established scientific literature.

Introduction: The Significance of the 4H-Pyran Scaffold

The 4H-pyran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Derivatives of 4H-pyran are known to exhibit anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2] The versatile and readily accessible nature of the 4H-pyran core makes it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific, promising derivative: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

The synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is typically achieved through a one-pot, three-component reaction. This efficient approach involves the condensation of an aromatic aldehyde (benzaldehyde), a β-ketoester (methyl acetoacetate), and a source of activated methylene (malononitrile).[3] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

A proposed mechanism for this synthesis is initiated by the Knoevenagel condensation of benzaldehyde and malononitrile, followed by a Michael addition of the enolate of methyl acetoacetate. The final step is an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring.[4]

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the synthesis of a closely related analog, 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile, and can be applied with minor modifications for the synthesis of the title compound.[2]

Materials:

  • Benzaldehyde

  • Methyl acetoacetate

  • Malononitrile

  • Triethylamine (catalyst)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a 35 mL microwave reaction vessel, combine benzaldehyde (0.015 mmol), methyl acetoacetate (0.015 mmol), and malononitrile (0.015 mmol).

  • Add a catalytic amount of triethylamine to the mixture.

  • Tightly seal the vessel and subject the reaction mixture to microwave irradiation at 150°C for 10 minutes.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[2]

  • Upon completion, an off-white solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.[2]

Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_purification Workup & Purification cluster_product Final Product benzaldehyde Benzaldehyde reaction Microwave-assisted three-component reaction (150°C, 10 min) Catalyst: Triethylamine Solvent: Ethanol benzaldehyde->reaction methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->reaction malononitrile Malononitrile malononitrile->reaction filtration Vacuum Filtration reaction->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile recrystallization->product

Caption: One-pot synthesis workflow for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Physicochemical and Structural Properties

The structural and physicochemical properties of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile have been characterized using various analytical techniques.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O₂[5]
Molecular Weight 254.28 g/mol [5]
Appearance Off-white to yellow powder[6]
Melting Point 157-160 °C (for a related analog)[6]

X-ray crystallography studies on the title compound and its derivatives reveal that the 4H-pyran ring typically adopts a flattened boat conformation.[7][8] The phenyl group at the 4-position is generally found in a pseudo-axial orientation.[7][8] The crystal structure is often stabilized by intermolecular hydrogen bonds, with N-H---N and N-H---O interactions being prominent, linking the molecules into sheets or ribbons.[7][9]

Biological Activities and Therapeutic Potential

While specific biological data for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is limited in the public domain, the broader class of 2-amino-4H-pyran-3-carbonitriles has been extensively studied for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of 4H-pyran derivatives as anticancer agents.[2] The proposed mechanism for their antitumor activity often involves the induction of apoptosis and cell cycle arrest in cancer cells. The binding affinity of these compounds towards DNA, potentially through hydrogen bonding involving the amino group, has been suggested as a contributing factor to their anticancer effects.[2] For instance, a study on 2-amino-pyran derivatives showed inhibitory activity against the MCF-7 breast cancer cell line.[10]

Antimicrobial Activity

The 4H-pyran scaffold is also a promising framework for the development of new antimicrobial agents.[2] Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[10] For example, certain 2-amino-pyran derivatives have shown significant zones of inhibition against E. coli and Staphylococcus aureus.[10] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Antioxidant Activity

Some 2-amino-4H-pyran derivatives have been reported to possess antioxidant properties.[1] Their ability to scavenge free radicals suggests potential applications in conditions associated with oxidative stress.

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-4H-pyran-3-carbonitriles is influenced by the nature and position of substituents on the pyran and the pendant aryl rings. While a detailed SAR study for the title compound is not available, general trends can be inferred from the literature on related compounds. The substituents on the phenyl ring at the 4-position can significantly impact the biological activity, as can modifications to the acetyl group at the 5-position.

cluster_core Core Scaffold cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action core 2-Amino-4H-pyran-3-carbonitrile anticancer Anticancer core->anticancer antibacterial Antibacterial core->antibacterial antioxidant Antioxidant core->antioxidant anti_inflammatory Anti-inflammatory core->anti_inflammatory apoptosis Induction of Apoptosis anticancer->apoptosis cell_cycle Cell Cycle Arrest anticancer->cell_cycle enzyme_inhibition Enzyme Inhibition antibacterial->enzyme_inhibition radical_scavenging Radical Scavenging antioxidant->radical_scavenging

Caption: Potential biological activities and mechanisms of action of the 2-amino-4H-pyran-3-carbonitrile scaffold.

Future Directions and Conclusion

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile represents a molecule of significant interest within the field of medicinal chemistry. Its straightforward synthesis and the established biological potential of the 4H-pyran scaffold make it a compelling candidate for further investigation. Future research should focus on a more detailed biological evaluation of this specific compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action in various disease models. Optimization of the core structure through medicinal chemistry efforts could lead to the development of novel drug candidates with improved potency and selectivity.

References

  • Nyapola C, Zamisa SJ, Omondi B, Mambanda E. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData. 2025;10(Pt 4):x250337. Available from: [Link]

  • ResearchGate. Proposed mechanism for 2-amino-4H-pyran-3-carbonitriles 1 (a–b). Available from: [Link]

  • Mahdavi SM, Habibi A, Dolati H, Shahcheragh SM, Sardari S, Azerang P. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules. 2021;26(11):3352. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-4H-pyran-3-carbonitriles. Available from: [Link]

  • PubChem. 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Available from: [Link]

  • Nesterov VN, Wiedenfeld DJ, Nesterova SV, Hastings LF. 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallogr C. 2006;62(Pt 12):o705-8. Available from: [Link]

  • Georganics. 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Available from: [Link]

  • Nesterov VN, Vasylyev MV, Wiedenfeld DJ, Antipin MY. 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. Acta Crystallogr C. 2001;57(Pt 5):616-8. Available from: [Link]

  • ResearchGate. DESIGN, SYNTHESIS, AND CHARACTERIZATION OF THE SOME NOVEL 2-AMINO-PYRIDINE-3- CARBONITRILE AND 2-AMINO-4H-PYRAN-3-CARBONITRILE DERIVATIVES AGAINST ANTIMICROBIAL ACTIVITY AND ANTIOXIDANT ACTIVITY. Available from: [Link]

  • Knyazev AV, Knyazeva EA, Luzikov YN, Bushmarinov IS, Nesterov VV, Gribanov AV, et al. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russ J Org Chem. 2022;58(10):1559-1566. Available from: [Link]

  • ResearchGate. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Available from: [Link]

  • TSI Journals. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO. Available from: [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available from: [Link]

  • ResearchGate. 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. Available from: [Link]

  • Bentham Science. Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Available from: [Link]

Sources

Foundational

The Evolving Synthesis of 4H-Pyran-3-Carbonitriles: A Journey from Classical Reactions to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4H-Pyran-3-Carbonitrile Core The 4H-pyran scaffold is a privileged heterocyclic motif foun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4H-Pyran-3-Carbonitrile Core

The 4H-pyran scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds of significant biological importance.[1] Among its derivatives, the 4H-pyran-3-carbonitrile framework has emerged as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic and structural features, conferred by the interplay of the pyran ring, the electron-withdrawing nitrile group, and often an amino group at the 2-position, have led to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for 4H-pyran-3-carbonitrile compounds, offering insights into the chemical principles that have driven the development of increasingly efficient and versatile synthetic routes.

A Historical Perspective: From the Dawn of Pyran Chemistry to the Advent of Multicomponent Reactions

The journey to the sophisticated synthesis of 4H-pyran-3-carbonitriles we see today is rooted in over a century of developments in organic chemistry. The parent unsubstituted 4H-pyran was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1][3] This seminal work opened the door to exploring the chemistry of this unstable, non-aromatic heterocycle.

The synthesis of functionalized pyran derivatives, however, has a history that predates the isolation of the parent compound, largely through the application of classical condensation reactions. The groundwork for the now-dominant multicomponent reaction (MCR) approach was laid in the 19th century with discoveries like the Strecker amino acid synthesis in 1850, the Hantzsch pyridine synthesis in 1882, and the Biginelli reaction in 1893. These early examples of one-pot reactions that form complex molecules from three or more starting materials demonstrated the power and efficiency of this synthetic strategy.

The key chemical transformations that underpin the synthesis of 4H-pyran-3-carbonitriles are the Knoevenagel condensation and the Michael addition. The Knoevenagel condensation, discovered by Emil Knoevenagel in 1894, involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base. This reaction is pivotal in forming the initial carbon-carbon bond and setting the stage for the subsequent cyclization.

The Rise of Multicomponent Reactions for 4H-Pyran-3-Carbonitrile Synthesis

The true revolution in the synthesis of 4H-pyran-3-carbonitriles, particularly the biologically significant 2-amino-4H-pyran-3-carbonitrile derivatives, came with the widespread adoption of multicomponent reactions. This approach, where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the reactants, offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.[4]

The most common MCR for the synthesis of 2-amino-4H-pyran-3-carbonitriles involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone) in the presence of a catalyst.[5][6]

The General Mechanistic Pathway

The generally accepted mechanism for this three-component reaction proceeds through a domino sequence of classical organic reactions. The causality behind the choice of reactants and catalysts can be understood by examining this pathway:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base abstracts a proton from the highly acidic methylene group of malononitrile, generating a carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated dinitrile intermediate (a Knoevenagel adduct).[7]

  • Michael Addition: The β-dicarbonyl compound, also deprotonated by the base to form an enolate, then acts as a nucleophile in a Michael 1,4-addition to the Knoevenagel adduct. This step is crucial for building the carbon skeleton of the pyran ring.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where an enolate oxygen attacks one of the nitrile groups. This is followed by tautomerization to yield the stable 2-amino-4H-pyran-3-carbonitrile product.

The choice of a basic catalyst is critical to facilitate the deprotonation of both the malononitrile and the β-dicarbonyl compound, thereby initiating and propagating the reaction cascade. A wide variety of catalysts, ranging from simple inorganic bases like potassium carbonate to organic bases like piperidine and more sophisticated organocatalysts, have been employed to optimize this transformation.[6]

Multicomponent Synthesis of 2-Amino-4H-Pyran-3-Carbonitrile cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Knoevenagel beta_Dicarbonyl β-Dicarbonyl Compound Michael Michael Addition beta_Dicarbonyl->Michael Knoevenagel->Michael Knoevenagel Adduct Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Michael Adduct Pyran 2-Amino-4H-pyran-3-carbonitrile Cyclization->Pyran Catalyst Base Catalyst Catalyst->Knoevenagel Catalyst->Michael

General workflow for the multicomponent synthesis of 2-amino-4H-pyran-3-carbonitriles.

Evolution of Synthetic Protocols: A Quest for Efficiency and Sustainability

Early syntheses of functionalized 4H-pyrans often required harsh reaction conditions and resulted in moderate yields. The evolution of synthetic protocols has been driven by the principles of green chemistry, leading to the development of methods that are more efficient, environmentally benign, and economically viable.

Catalyst Development

The choice of catalyst plays a pivotal role in the success of the multicomponent synthesis of 4H-pyran-3-carbonitriles. The historical progression of catalysts reflects a move towards milder and more sustainable options.

Catalyst TypeExamplesAdvantages
Inorganic Bases K₂CO₃, NaOHReadily available, inexpensive.
Organic Bases Piperidine, N-methylmorpholineHomogeneous catalysis, mild conditions.[8]
Organocatalysts L-proline, Pyridine-2-carboxylic acidMetal-free, often stereoselective, mimics enzymatic catalysis.[9]
Nanocatalysts Magnetic nanoparticles (e.g., CuFe₂O₄)High surface area, easy separation and recyclability.
Ionic Liquids [Bmim]Br, [Et₃N]OAc"Green" solvents, potential for catalyst recycling.[5]
Solvent Systems

The choice of solvent also has a significant impact on the reaction efficiency and environmental footprint. While early syntheses often employed organic solvents, there has been a considerable shift towards greener alternatives.

  • Ethanol: A widely used solvent due to its low toxicity and ability to dissolve the reactants.[5]

  • Water or Aqueous Ethanol: The use of water as a solvent is highly desirable from a green chemistry perspective.[10]

  • Solvent-free Conditions: Conducting the reaction in the absence of a solvent, often with gentle heating or mechanochemical methods like ball milling, represents a highly sustainable approach.

Key Experimental Protocols

The following protocols represent examples of the evolution of synthetic methodologies for 2-amino-4H-pyran-3-carbonitrile derivatives.

Protocol 1: Classical Base-Catalyzed Synthesis in Ethanol

This protocol is a representative example of a widely used and effective method for the synthesis of 2-amino-4H-pyran-3-carbonitriles.

Step-by-Step Methodology:

  • To a solution of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (10 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol and dry to afford the pure 2-amino-4H-pyran-3-carbonitrile derivative.

Causality of Experimental Choices:

  • Ethanol is chosen as the solvent for its ability to dissolve the reactants and its relatively low toxicity.

  • Piperidine , a secondary amine, is a moderately strong base that effectively catalyzes the Knoevenagel condensation and Michael addition without promoting unwanted side reactions.

  • Room temperature or reflux conditions are chosen depending on the reactivity of the specific substrates to ensure a reasonable reaction rate.

Protocol 2: A Greener Approach Using an Organocatalyst in Aqueous Media

This protocol exemplifies the shift towards more environmentally friendly synthetic methods.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Add L-proline (10 mol%) as the organocatalyst.

  • Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, which is typically insoluble in the aqueous medium, will precipitate out.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired product.

Causality of Experimental Choices:

  • The water-ethanol mixture serves as a green and safe solvent system.

  • L-proline , a naturally occurring amino acid, acts as a bifunctional catalyst. The amine group can act as a base, while the carboxylic acid group can act as an acid, facilitating different steps of the reaction cascade. This mimics enzymatic catalysis and often leads to high yields under mild conditions.[9]

  • The precipitation of the product from the aqueous medium simplifies the work-up procedure, often eliminating the need for column chromatography.

Experimental_Workflow_Comparison cluster_0 Protocol 1: Classical Synthesis cluster_1 Protocol 2: Green Synthesis P1_Start Mix Aldehyde, Malononitrile, β-Dicarbonyl in Ethanol P1_Cat Add Piperidine P1_Start->P1_Cat P1_React Stir at RT or Reflux P1_Cat->P1_React P1_Isolate Filter Precipitated Product P1_React->P1_Isolate P1_End Pure Product P1_Isolate->P1_End P2_Start Mix Reactants in Water/Ethanol P2_Cat Add L-Proline P2_Start->P2_Cat P2_React Stir at 50-60°C P2_Cat->P2_React P2_Isolate Filter Precipitated Product P2_React->P2_Isolate P2_End Pure Product P2_Isolate->P2_End

Comparison of classical and green synthetic workflows for 2-amino-4H-pyran-3-carbonitriles.

Conclusion and Future Outlook

The history of 4H-pyran-3-carbonitrile synthesis is a testament to the continuous evolution of organic chemistry. From its roots in classical condensation reactions to the now ubiquitous multicomponent strategies, the quest for efficiency, diversity, and sustainability has driven innovation. The development of novel catalysts, including organocatalysts and nanocatalysts, and the adoption of greener reaction media have transformed the synthesis of these valuable compounds.

For researchers and drug development professionals, the accessibility of diverse 4H-pyran-3-carbonitrile derivatives through modern synthetic methods provides a rich platform for the discovery of new therapeutic agents. Future research in this field will likely focus on the development of even more sophisticated catalytic systems, including enantioselective methods for the synthesis of chiral pyran derivatives, and the expansion of the substrate scope to generate novel molecular architectures with enhanced biological activity. The principles of green chemistry will undoubtedly continue to be a guiding force, pushing the boundaries of what is possible in the synthesis of these important heterocyclic compounds.

References

  • Romdhane, A., & Ben Jannet, H. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S1697-S1703.
  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Panja, S. (2021). L-proline as an efficient catalyst for the synthesis of 2-amino-4H-pyrans and their antimicrobial activity. Journal of the Iranian Chemical Society, 18(8), 1937-1946.
  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). A clean and efficient one-pot synthesis of 2-amino-4H-pyran derivatives in aqueous media.
  • Masamune, S., & Castellucci, N. T. (1962). γ-Pyran. Journal of the American Chemical Society, 84(12), 2452–2453.
  • Gouda, M. A., Salem, M. A., Helal, M. H., Alharbi, O., & El-Bana, G. G. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91.
  • Dekamin, M. G., & Eslami, M. (2014). A green, one-pot, and three-component synthesis of 2-amino-4H-pyran derivatives using nanostructured diphosphate (Na2CaP2O7) as an efficient and reusable catalyst. RSC Advances, 4(69), 36625-36631.
  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 14(4), 1139–1150.
  • Karimi-Jaberi, Z., & Pooladian, B. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. The Scientific World Journal, 2012, 872059.
  • Hai, D. S., Thanh, N. D., Thuy, V. T. T., Tung, D. T., & Le, C. T. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings, 1(5), 18.
  • Zare, A., Abi, F., Moosavi-Zare, A. R., & Zolfigol, M. A. (2017). A green, one-pot, and three-component synthesis of 2-amino-4H-pyran derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids. Journal of the Iranian Chemical Society, 14(1), 135-143.
  • Fatahpour, M., & Kakaei, S. (2019). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science, 7(7), 200385.
  • Khurana, J. M., & Kumar, S. (2009). Tetrabutylammonium bromide (TBAB): a neutral and efficient catalyst for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes in aqueous medium. Tetrahedron Letters, 50(34), 4125-4127.
  • Wikipedia contributors. (2023, December 2). Pyran. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2012). An efficient one-pot synthesis of 2-amino-4H-pyran derivatives catalyzed by 3-hydroxy-3-methyl-2-butanone.
  • Hai, D. S., Thanh, N. D., Thuy, V. T. T., Tung, D. T., & Le, C. T. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES ITS REACTION WITH CHLOROACETYL CHLORIDE. Chemistry Proceedings, 1(1), 5.
  • Karimi-Jaberi, Z., & Pooladian, B. (2012). A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α′-bis(arylidene) cycloalkanones and malononitrile in the presence of K2CO3. The Scientific World Journal, 2012, 872059.
  • Kumar, A., & Sharma, S. (2013). Diammonium hydrogen phosphate as a versatile and efficient catalyst for the one-pot synthesis of 2-amino-4H-pyran derivatives. Tetrahedron Letters, 54(14), 1849-1852.
  • Al-Mousawi, S. M., Elkholy, Y. M., Mohammad, M. A., & Elnagdi, M. H. (1999). SYNTHESIS OF NEW CONDENSED 2-AMINO-4H-PYRAN-3-CARBONITRILES AND OF 2-AMINOQUINOLINE-3-CARBONITRILES.
  • Shaabani, A., Dabiri, M., & Bazgir, A. (2004). A novel and efficient one-pot synthesis of 2-amino-4H-pyran derivatives. Tetrahedron Letters, 45(14), 2945-2947.
  • Azarifar, D., & Ghasemzadeh, M. A. (2012). A green and efficient protocol for the synthesis of 2-amino-4H-chromene derivatives in aqueous media using catalytic amount of meglumine. Journal of the Brazilian Chemical Society, 23, 1165-1170.

Sources

Exploratory

An In-Depth Technical Guide on the Safe Handling and Use of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Foreword: A Proactive Approach to Laboratory Safety In the dynamic landscape of drug discovery and chemical research, the synthesis and evaluation of novel molecular entities are paramount. Among these, the 2-amino-4H-py...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Laboratory Safety

In the dynamic landscape of drug discovery and chemical research, the synthesis and evaluation of novel molecular entities are paramount. Among these, the 2-amino-4H-pyran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide is dedicated to a specific, promising derivative: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This document moves beyond a mere checklist of precautions; it is designed to provide a deep, mechanistic understanding of the potential hazards associated with this compound and to foster a proactive safety culture within the laboratory. By understanding the "why" behind each safety protocol, we empower ourselves to handle this and other novel compounds with the expertise and foresight that defines scientific excellence.

Compound Profile and Hazard Identification

IUPAC Name: 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile[2]

CAS Number: 89809-89-2[2]

Molecular Formula: C₁₅H₁₄N₂O₂[2]

Molecular Weight: 254.28 g/mol [2]

The primary known hazard associated with 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, as per the Globally Harmonized System (GHS), is acute oral toxicity.[2] However, a comprehensive risk assessment necessitates an examination of data from structurally similar compounds to anticipate other potential hazards.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3] (Analog Data)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3] (Analog Data)
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3] (Analog Data)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3] (Analog Data)

Note: Hazard classifications other than Acute Toxicity, Oral are based on data for the structurally similar compound 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile and should be considered as potential hazards for the title compound.

Toxicological Assessment and Exposure Routes

  • Ingestion: Accidental ingestion of the solid compound.

  • Dermal Contact: Absorption through the skin. Analog data suggests this route could be harmful.[3]

  • Inhalation: Inhalation of airborne powder. Analog data indicates this could also be a harmful route of exposure.[3]

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation.[3]

The presence of the nitrile group (C≡N) warrants caution. While metabolically stable in many pharmaceuticals, under certain conditions, some nitrile-containing compounds can release cyanide.[4] However, for most nitrile-containing drugs, this is not a primary metabolic pathway.[4]

Reactivity and Stability Profile

The 4H-pyran ring system is known to be unstable under certain conditions, particularly in the presence of air.[5] It can be prone to decomposition.[5] Therefore, proper storage and handling are crucial to maintain the compound's integrity and prevent the formation of unknown, potentially more hazardous byproducts.

Incompatible Materials:

Based on the functional groups present (amine, nitrile, ketone) and general chemical safety principles, the following materials should be considered incompatible:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][7]

  • Strong Acids: May react violently with the amino group and could potentially hydrolyze the nitrile group.[7]

  • Strong Bases: Can also react with the compound's functional groups.[7]

Hazardous Decomposition Products:

Upon combustion, this compound may produce toxic fumes, including:

  • Carbon monoxide (CO)[6][8]

  • Carbon dioxide (CO₂)[6][8]

  • Nitrogen oxides (NOx)

  • Hydrogen cyanide (HCN)

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound that could generate dust, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and absorption.[8]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious irritation.[8]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[8]
Respiratory Protection Not typically required when handling small quantities within a chemical fume hood. For spill cleanup or situations with a high potential for aerosolization, an N-95 or higher-rated respirator may be necessary.To prevent inhalation of harmful dust.
Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • Inert Atmosphere: While not explicitly stated in the literature for this specific compound, given the potential instability of the 4H-pyran ring, storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prolong its shelf life and prevent degradation.

Emergency Procedures

Rapid and informed action is critical in the event of an emergency.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]

  • Specific Hazards: As the compound is a solid, it may form explosive dust-air mixtures if dispersed.[6] Fire will produce irritating and toxic gases.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as outlined in Section 4.2. Avoid breathing dust.

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.

Waste Disposal

Disposal of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations.[9]

  • Chemical Waste: The compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[10]

  • Contaminated Materials: Used PPE, contaminated labware, and spill cleanup materials should be collected in a designated hazardous waste container.

  • Rinsate: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[10]

Experimental Protocol: One-Pot Synthesis

The synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is typically achieved through a one-pot, three-component reaction.[11][12] This method is efficient and demonstrates good atom economy.

Materials and Reagents
  • Benzaldehyde

  • Methyl acetoacetate

  • Malononitrile

  • Ethanol (96%)

  • Potassium Carbonate (K₂CO₃) or L-proline (as catalyst)[11][12]

Step-by-Step Procedure
  • To a round-bottom flask, add equimolar amounts (e.g., 1.0 mmol) of benzaldehyde, methyl acetoacetate, and malononitrile.[11][13]

  • Add ethanol (10 mL) as the solvent.[11][12]

  • Add a catalytic amount of a suitable base, such as L-proline (10 mol%) or potassium carbonate (5 mol%).[11][12]

  • The reaction mixture is then typically refluxed.[11][12] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.[12]

  • The resulting solid precipitate is collected by filtration.[12]

  • The crude product is washed with a suitable solvent, such as cold water or n-hexane, and then dried.[12]

  • Recrystallization from ethanol can be performed for further purification.

Visualization of Safety and Synthesis Workflows

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepHood Prepare Chemical Fume Hood GatherPPE->PrepHood WeighSolid Weigh Solid in Hood PrepHood->WeighSolid PrepareSolution Prepare Solution in Hood WeighSolid->PrepareSolution Spill Spill Response WeighSolid->Spill Potential Incidents Exposure Exposure Response WeighSolid->Exposure Potential Incidents CleanGlassware Clean Glassware PrepareSolution->CleanGlassware PrepareSolution->Spill Potential Incidents PrepareSolution->Exposure Potential Incidents DisposeWaste Dispose of Waste Properly CleanGlassware->DisposeWaste Decontaminate Decontaminate Work Area DisposeWaste->Decontaminate

Caption: Workflow for the safe handling of the compound.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Benzaldehyde Benzaldehyde OnePot One-Pot Reaction (Ethanol, Catalyst, Reflux) Benzaldehyde->OnePot MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->OnePot Malononitrile Malononitrile Malononitrile->OnePot Cooling Cool to RT OnePot->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Final Product Recrystallization->Product

Caption: One-pot synthesis of the target compound.

Conclusion: Integrating Safety into Scientific Practice

The responsible use of novel chemical entities like 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a cornerstone of professional scientific conduct. This guide has provided a comprehensive overview of its known and potential hazards, alongside detailed protocols for its safe handling, storage, synthesis, and disposal. By internalizing these principles and maintaining a constant state of vigilance, researchers can confidently explore the therapeutic potential of this and other promising compounds while ensuring the safety of themselves, their colleagues, and the environment.

References

  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science, 28(3), 387-393. [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. International Journal of Organic Chemistry, 4(3), 224-230. [Link]

  • Zonouzi, A., Rahmani, H., Kazemi, D., & Izakian, Z. (2008). Facile One-Pot synthesis of Some New 2-amino-4H-pyran Derivatives. Journal of Chemical Research, 2008(4), 222–224. [Link]

  • Sharma, A., Singh, P., & Kumar, S. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(16), 8027-8046. [Link]

  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Retrieved from [Link]

  • Zamisa, S. J., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData, 10(4). [Link]

  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C, 62(Pt 12), o705–o708. [Link]

  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Nesterov, V. N., et al. (2001). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. Acta Crystallographica Section C, 57(Pt 5), 616–618. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Tashrifi, Z., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431. [Link]

  • ResearchGate. (2024). studies in designing of substituted 4h-pyrano [3,2-h]quinoline-3- carbonitrile derivatives as potential neuraminidase inhibitors of swine flu in silico approach. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Le, T. H. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings of the 2nd International Conference on Chemical Engineering, Food and Biotechnology. [Link]

  • Al-Zaydi, K. M., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4815-4828. [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • SQRC. (2023). HAZARDOUS WASTE. Retrieved from [Link]

  • Pitt, M. J. (2006). Incompatibilities of chemicals. Journal of Chemical Health and Safety, 13(3), 11-17. [Link]

  • PubChem. (n.d.). 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779. [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Chen, C. X., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Open Journal of Medicinal Chemistry, 3(4), 128-135. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Introduction: The Therapeutic Potential of the 4H-Pyran Scaffold The 4H-pyran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4H-Pyran Scaffold

The 4H-pyran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of 2-amino-4H-pyran, such as 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, have garnered significant interest due to their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This class of compounds is readily synthesized through multicomponent reactions, making them attractive for the development of diverse chemical libraries for drug discovery.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for handling and evaluating the biological activities of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for in vitro screening of novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is crucial for its effective use in experimental settings.

PropertyValue/InformationSource
Molecular Formula C₁₅H₁₄N₂O₂[4]
Molecular Weight 266.29 g/mol Inferred
Appearance Typically a pale-yellow or off-white crystalline solid.Inferred from similar compounds
Solubility Readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); soluble in alcohols like ethanol; sparingly soluble in aromatic hydrocarbons; nearly insoluble in water and hexane.[5][5]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.General laboratory practice

Note on Solubility: For biological assays, it is recommended to prepare a stock solution in 100% DMSO, for example, at a concentration of 10-20 mM. This stock can then be serially diluted in the appropriate cell culture medium or buffer for working concentrations. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5%).

Protocol 1: Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of the title compound.

Scientific Rationale

This synthesis is a tandem reaction that leverages the reactivity of the starting materials under basic catalysis. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. This multicomponent approach is advantageous due to its high atom economy, operational simplicity, and often high yields.

Materials
  • Benzaldehyde

  • Acetylacetone

  • Malononitrile

  • Piperidine (or another basic catalyst like triethylamine)

  • Ethanol (as solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Step-by-Step Protocol
  • In a round-bottom flask, dissolve benzaldehyde (1 mmol), acetylacetone (1 mmol), and malononitrile (1 mmol) in 15-20 mL of ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-70°C) for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

  • Upon completion, a solid precipitate will likely form. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to obtain a crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: - Benzaldehyde - Acetylacetone - Malononitrile - Ethanol catalyst Add Piperidine (catalyst) reactants->catalyst stir Stir at RT or reflux (2-4 hours) catalyst->stir monitor Monitor by TLC stir->monitor cool Cool to RT, then ice bath monitor->cool filter Vacuum filter & wash with cold ethanol cool->filter dry Dry under vacuum filter->dry recrystallize Recrystallize from ethanol dry->recrystallize final_product final_product recrystallize->final_product Pure Product

Caption: Workflow for the synthesis of the title compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the title compound on cancer cell lines.

Scientific Rationale

The MTT assay is a colorimetric assay that measures cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6] By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Materials
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the title compound in the complete culture medium from your DMSO stock solution. A typical concentration range to start with is 1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for another 24-72 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram

MTT_Workflow cluster_seeding Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add serial dilutions of compound incubate_24h->add_compound incubate_48h Incubate 24-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h dissolve Remove medium, add DMSO incubate_4h->dissolve read_abs Read absorbance at 570 nm dissolve->read_abs calc_ic50 Calculate % viability and IC₅₀ read_abs->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the title compound against various bacterial strains.

Scientific Rationale

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This method allows for the quantitative assessment of the antimicrobial activity of a compound against a panel of clinically relevant bacteria.

Materials
  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

  • Incubator

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of a 2x concentrated stock of the title compound (in MHB with a minimal amount of DMSO) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 16-20 hours.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

    • Optionally, a viability indicator like resazurin can be added to aid in the visualization of bacterial growth.

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare serial dilutions of compound in 96-well plate prep_dilutions->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic AntiInflammatory_Workflow cluster_prep Reaction Setup cluster_incubation Incubation & Denaturation cluster_analysis Measurement & Analysis mix_reagents Prepare reaction mixture: - Albumin - PBS (pH 6.4) - Compound/Control incubate_37c Incubate at 37°C for 15 min mix_reagents->incubate_37c heat_70c Heat at 70°C for 5 min incubate_37c->heat_70c cool_rt Cool to RT heat_70c->cool_rt measure_abs Measure absorbance at 660 nm cool_rt->measure_abs calculate_inhibition Calculate % inhibition and IC₅₀ measure_abs->calculate_inhibition

Sources

Application

analytical techniques for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile characterization

An Application Guide to the Comprehensive Characterization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile Introduction: The Imperative for Rigorous Characterization The 4H-pyran scaffold is a privileged he...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Introduction: The Imperative for Rigorous Characterization

The 4H-pyran scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photochromic properties.[1][2] 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (Molecular Formula: C₁₅H₁₄N₂O₂, Molecular Weight: 254.28 g/mol ) is a key exemplar of this class.[3] For researchers in drug discovery and development, the unambiguous confirmation of its molecular structure, purity, and stereochemistry is not merely a procedural step but the foundation upon which all subsequent biological and pharmacological data rests.

This guide provides a multi-technique analytical framework for the definitive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system. Our approach integrates spectroscopic, spectrometric, and chromatographic data to build a complete and irrefutable profile of the molecule.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they confirm the molecule's identity, purity, and three-dimensional arrangement.

Analytical_Workflow Fig. 1: Integrated Workflow for Compound Characterization cluster_synthesis Start cluster_primary Primary Characterization cluster_secondary Purity & Further Analysis cluster_definitive Definitive Structure cluster_conclusion Conclusion start Synthesized Compound (5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Backbone start->NMR FTIR FTIR Spectroscopy - Functional Groups start->FTIR MS Mass Spectrometry - Molecular Weight - Fragmentation start->MS HPLC HPLC - Purity Assessment - Quantification NMR->HPLC end Complete Structural Elucidation & Purity Verification NMR->end FTIR->HPLC FTIR->end MS->HPLC MS->end UV_Vis UV-Vis Spectroscopy - Electronic Transitions HPLC->UV_Vis X_Ray Single Crystal X-ray Crystallography - 3D Atomic Structure HPLC->X_Ray If crystal available HPLC->end UV_Vis->end X_Ray->end

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • Scientist's Note: DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, leading to broader but observable peaks. CDCl₃ is also commonly used.[5] The choice of solvent can slightly alter chemical shifts.

  • Instrument Setup:

    • Action: Acquire spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

    • Rationale: A higher field strength (e.g., 400 or 500 MHz) provides better signal dispersion, which is crucial for resolving complex multiplets, especially in the aromatic region.

  • Data Analysis & Interpretation:

    • Action: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm).

    • Trustworthiness: The integration of the ¹H NMR spectrum should correspond to the number of protons in the molecule (14 in this case). This serves as an internal validation of the structure.

Expected Spectroscopic Data

The following tables summarize the expected chemical shifts based on published data for structurally similar 4H-pyrans.[6][7]

Table 1: Expected ¹H NMR Data (300 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.20 - 7.40 Multiplet 5H Phenyl group (Ar-H)
~ 6.85 Singlet (broad) 2H Amino group (-NH₂)
~ 4.45 Singlet 1H Pyran CH (H-4)
~ 2.25 Singlet 3H Methyl group (-CH₃ at C6)

| ~ 2.05 | Singlet | 3H | Acetyl methyl (-COCH₃) |

Table 2: Expected ¹³C NMR Data (75 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~ 198.0 -C =O Carbonyl carbon of the acetyl group.
~ 158.0 C -NH₂ Carbon attached to the amino group (C2).
~ 155.0 C -O (pyran) Quaternary carbon of the pyran ring (C6).
~ 145.0 Aromatic C -C Quaternary carbon of the phenyl group.
~ 129.0, 127.5, 127.0 Aromatic C H Phenyl ring carbons.
~ 120.0 -C ≡N Nitrile carbon.
~ 115.0 C -C=O Quaternary carbon of the pyran ring (C5).
~ 58.0 C -CN Carbon adjacent to the nitrile group (C3).
~ 39.0 C H-Ph Chiral carbon of the pyran ring (C4).
~ 30.0 -COC H₃ Acetyl methyl carbon.

| ~ 19.0 | -C H₃ | Methyl carbon at C6. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[8] For our target compound, FTIR is crucial for confirming the presence of the nitrile, carbonyl, and amino groups.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Action: Place a small amount of the solid powder sample directly onto the ATR crystal.

    • Rationale: ATR is a modern, convenient method that requires minimal sample preparation compared to traditional KBr pelleting.

  • Data Acquisition:

    • Action: Record the spectrum, typically in the range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Scientist's Note: A background scan of the empty ATR crystal must be taken immediately prior to the sample scan to subtract atmospheric H₂O and CO₂ absorptions.

Expected Absorption Data

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic C-H
2980 - 2850 C-H Stretch Aliphatic C-H (methyl)
~ 2200 C≡N Stretch Nitrile (-CN)
~ 1670 C=O Stretch Ketone (Acetyl C=O)
~ 1600 & ~1490 C=C Stretch Aromatic Ring

| 1300 - 1000 | C-O Stretch | Pyran Ether Linkage |

The presence of sharp, characteristic peaks in these regions provides strong, confirmatory evidence for the proposed molecular structure.[9][10]

Mass Spectrometry (MS): Molecular Weight and Compositional Verification

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.[4]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Action: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile.

    • Rationale: ESI is a soft ionization technique suitable for polar, thermally labile molecules, preventing premature fragmentation and ensuring the observation of the molecular ion.

  • Instrument Parameters:

    • Action: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

    • Scientist's Note: The primary ion expected is the protonated molecule [M+H]⁺.

Expected Data
  • Molecular Ion Peak: The spectrum should show a prominent peak at an m/z (mass-to-charge ratio) of 255.12, corresponding to the [M+H]⁺ ion (C₁₅H₁₄N₂O₂ + H⁺).

  • Isotopic Pattern: The high-resolution mass spectrum should match the theoretical isotopic distribution for C₁₅H₁₅N₂O₂⁺, further validating the elemental composition.

  • Fragmentation: While ESI is soft, some in-source fragmentation may occur. Potential fragment ions could correspond to the loss of the acetyl group (m/z 212) or other characteristic cleavages.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound.[4][11] A reverse-phase HPLC method is highly suitable for this molecule.[12]

Protocol: Reverse-Phase HPLC Purity Analysis
  • Sample Preparation:

    • Action: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

    • Trustworthiness: The sample must be fully dissolved and filtered through a 0.45 µm syringe filter before injection to prevent column blockage and ensure accurate results.

  • Chromatographic Conditions:

    • Action: Set up the HPLC system according to the parameters in the table below.

    • Rationale: The C18 column provides excellent retention for moderately nonpolar compounds. The gradient elution ensures that any impurities with different polarities are well-separated from the main product peak. UV detection is ideal due to the compound's aromaticity and conjugated system.[13]

Table 4: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

  • Data Analysis:

    • Action: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Goal: For a high-purity sample intended for biological testing, the peak area percentage should be >98%.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods infer connectivity, single-crystal X-ray crystallography provides direct, unambiguous evidence of the three-dimensional atomic arrangement in the solid state.[14][15] It is the gold standard for structural elucidation.

Workflow: From Crystal to Structure

XRay_Workflow Fig. 2: X-ray Crystallography Workflow A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Mounting & Data Collection (Diffractometer) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Structure Validation & Visualization E->F

Caption: X-ray Crystallography Workflow.

Protocol & Key Structural Insights
  • Crystal Growth (The Critical Step):

    • Action: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., acetonitrile, ethanol).

    • Scientist's Note: This can be the most challenging part of the process, often requiring screening of multiple solvents and conditions.

  • Data Collection and Structure Solution:

    • Action: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to solve the phase problem and generate an electron density map.

    • Rationale: The pattern of diffracted X-rays is unique to the crystal's internal lattice structure. The intensities of the diffraction spots are used to determine the positions of atoms within that lattice.[15]

Authoritative Structural Data

The crystal structure of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been authoritatively determined.[16][17] Key findings from this work validate the structure inferred from spectroscopic methods:

  • Conformation: The central 4H-pyran ring adopts a flattened boat conformation .

  • Substituent Orientation: The phenyl group at the C4 position is oriented in a pseudo-axial position.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked into sheets by intermolecular N-H···N (amino to nitrile) and N-H···O (amino to carbonyl) hydrogen bonds.[16] This information is critical for understanding the solid-state properties of the material and potential interactions in a biological context.

Conclusion

The comprehensive characterization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile requires a synergistic application of multiple analytical techniques. NMR and FTIR confirm the molecular backbone and functional groups, mass spectrometry verifies the molecular weight, and HPLC provides a quantitative measure of purity. Finally, single-crystal X-ray crystallography delivers the definitive, unambiguous three-dimensional structure. By following these detailed protocols and understanding the rationale behind them, researchers can ensure the identity, integrity, and quality of their compound, providing a solid foundation for further investigation in drug development and materials science.

References

  • Li, S., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Open Journal of Medicinal Chemistry, 3(4). Retrieved from [Link]

  • Current Chemistry Letters. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Growing Science. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C, 62(Pt 12), o705-o708. Retrieved from [Link]

  • MDPI. (2021). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of (a) 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran. Retrieved from [Link]

  • Current Chemistry Letters. (2016). Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans derivatives. Growing Science. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Nesterov, V. N., et al. (2001). 5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile. Acta Crystallographica Section C, 57(Pt 5), 616-618. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Tian, J., et al. (2021). Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 250, 119385. Retrieved from [Link]

  • National Institutes of Health. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. National Library of Medicine. Retrieved from [Link]

  • Singh, V. P., et al. (2022). Study of self-assembly features in 4H-pyrans: Synthesis, Hirshfeld surface, and energy framework analysis. Journal of Molecular Structure, 1265, 133361. Retrieved from [Link]

  • ResearchGate. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

  • Liu, X., et al. (2007). Structure Elucidation of a Pyrazolo[3][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Spiropyran Based Recognitions of Amines: UV-Vis Spectra and Mechanisms. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectra of 1 (blue line), 2 (red line), and 3 (green line) in.... Retrieved from [Link]

  • Patna Women's College. (n.d.). Structural Elucidation of Substances by X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). x Ray crystallography. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Sci-Hub. (n.d.). pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Introduction: The Therapeutic Potential of the 4H-Pyran Scaffold The 4H-pyran ring system is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, exhibiting a wide spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4H-Pyran Scaffold

The 4H-pyran ring system is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] Notably, numerous derivatives of 4H-pyran have demonstrated significant potential as anticancer agents, capable of inhibiting cell proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines.[2][3] The compound of interest, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, belongs to this promising class of molecules. Given the established cytotoxic and pro-apoptotic effects of structurally related compounds, a thorough in vitro evaluation of its cytotoxic profile is a critical step in assessing its therapeutic potential.[4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. The proposed workflow is designed not only to quantify the cytotoxic potency of the compound but also to elucidate the primary mechanism of cell death. By employing a multi-assay strategy, we can differentiate between cytostatic effects (inhibition of proliferation), necrosis (uncontrolled cell death with membrane rupture), and apoptosis (programmed cell death). This detailed understanding is paramount for the rational design and progression of novel therapeutic candidates.

Experimental Strategy: A Multi-Parametric Approach to Cytotoxicity Profiling

Our recommended workflow consists of three core assays:

  • MTT Assay: To evaluate overall cell viability by measuring mitochondrial metabolic activity.[5]

  • Lactate Dehydrogenase (LDH) Assay: To quantify necrosis by measuring the release of a cytosolic enzyme from cells with compromised membrane integrity.[4]

  • Caspase-3/7 Activity Assay: To specifically detect apoptosis by measuring the activity of key executioner caspases.

The following diagram illustrates the logical workflow for this comprehensive cytotoxicity assessment.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Integration & Interpretation A Prepare Cell Cultures (e.g., MCF-7, A549, HCT116) B Treat cells with serial dilutions of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile A->B C Incubate for 24, 48, 72 hours B->C D Perform MTT Assay C->D E Calculate IC50 Value (Concentration for 50% inhibition) D->E F Re-run experiment with concentrations around the IC50 value E->F G Perform LDH Assay on cell culture supernatant F->G H Perform Caspase-3/7 Assay on cell lysates F->H I High MTT reduction, Low LDH release, High Caspase-3/7 activity L Apoptosis is the primary mechanism of cell death I->L J Low MTT reduction, High LDH release, Low Caspase-3/7 activity M Necrosis is the primary mechanism of cell death J->M K Low MTT reduction, Low LDH release, Low Caspase-3/7 activity N Compound is cytostatic (inhibits proliferation) K->N

Caption: Workflow for cytotoxicity assessment.

Detailed Protocols

Cell Culture and Compound Preparation
  • Cell Lines: A panel of cancer cell lines should be selected. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used and have been shown to be sensitive to pyran derivatives.[6]

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in sterile dimethyl sulfoxide (DMSO).[7]

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[8]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Read the absorbance at 570 nm using a microplate reader.[11]

LDH Assay for Necrosis

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.

Protocol:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Include the following controls:

    • Vehicle Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7 to generate a measurable signal.

Protocol:

  • Experimental Setup: Seed and treat cells in a white-walled 96-well plate (for luminescence) or a black-walled 96-well plate (for fluorescence) as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar fluorogenic substrate according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of the caspase reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Presentation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[8] This value is a key measure of a drug's potency and should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineTreatment Duration (hours)IC50 (µM) of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
MCF-7 24Experimental Value
48Experimental Value
72Experimental Value
A549 24Experimental Value
48Experimental Value
72Experimental Value
HCT116 24Experimental Value
48Experimental Value
72Experimental Value

Interpreting Mechanistic Insights

By comparing the results from the three assays, a clear picture of the compound's cytotoxic mechanism can be formed.

  • Apoptosis: A significant decrease in cell viability (MTT assay) coupled with a strong increase in caspase-3/7 activity and a low level of LDH release indicates that apoptosis is the predominant mode of cell death.

  • Necrosis: A decrease in cell viability accompanied by a significant increase in LDH release and low caspase-3/7 activity suggests a necrotic mechanism.

  • Cytostatic Effect: A reduction in the MTT signal without a corresponding increase in either LDH release or caspase activity may indicate that the compound is cytostatic, meaning it inhibits cell proliferation without directly causing cell death.

The following diagram illustrates the potential signaling pathway involved if apoptosis is identified as the primary mechanism, based on studies of similar pyran derivatives.[3]

G compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) Up-regulation cell->bax Induces stress bcl2 Bcl-2 (Anti-apoptotic) Down-regulation cell->bcl2 Induces stress mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Putative mitochondrial apoptosis pathway.

Conclusion

The protocols and experimental framework detailed in these application notes provide a robust and reliable methodology for the in vitro cytotoxic evaluation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. By integrating multiple assay endpoints, researchers can obtain a comprehensive understanding of the compound's potency and mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

  • Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals. [Link]

  • Daghighi, S., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances. [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Daghighi, S., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2024). RSC Advances. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]

  • Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell li. MOST Wiedzy. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and cytotoxicity of novel thiophene, pyran and pyridine derivatives. SciSpace. [Link]

  • PubChem. 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. [Link]

  • Georganics. 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. [Link]

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. [Link]

  • NIH. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • ACS Publications. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline). [Link]

  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C. [Link]

  • ResearchGate. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. [Link]

Sources

Application

Application Note: Evaluating the Cytotoxicity of 4H-Pyran Compounds on HCT-116 Cells using the MTT Assay

Introduction The HCT-116 human colorectal carcinoma cell line is a cornerstone model in oncological research, frequently employed to investigate the mechanisms of cancer progression and to screen for novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The HCT-116 human colorectal carcinoma cell line is a cornerstone model in oncological research, frequently employed to investigate the mechanisms of cancer progression and to screen for novel therapeutic agents. Within the vast landscape of drug discovery, heterocyclic compounds, particularly those built upon the 4H-pyran scaffold, have emerged as a promising class of molecules. Various 4H-pyran derivatives have demonstrated significant biological activities, including antitumoral, antioxidant, and anti-inflammatory properties.[1][2] Some have been shown to suppress the proliferation of HCT-116 cells, potentially through the induction of apoptosis.[1][3]

A critical first step in evaluating the potential of these compounds is to quantify their cytotoxic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell viability and metabolic activity.[4][5] This application note provides a comprehensive, field-tested protocol for utilizing the MTT assay to determine the cytotoxic potency of novel 4H-pyran compounds against adherent HCT-116 cells. It is designed for researchers in drug development and cancer biology, offering not just a procedural guide but also the scientific rationale behind critical optimization steps to ensure data integrity and reproducibility.

Principle of the MTT Assay

The MTT assay's utility is grounded in the metabolic activity of living cells. The central mechanism involves the enzymatic reduction of a yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[6] Therefore, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture well.[7] Following an incubation period, the formazan crystals are solubilized with a suitable solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability or a reduction in metabolic activity, signifying a cytotoxic or cytostatic effect of the test compound.[8]

MTT_Principle MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The biochemical principle of the MTT assay.

Key Considerations for a Robust Assay

Merely following a protocol is insufficient for generating high-quality, trustworthy data. The following section details critical parameters that must be optimized and controlled to ensure the validity of your results.

Optimizing Cell Seeding Density
  • Too Low: A low cell count will produce a weak signal (low absorbance), making it difficult to distinguish between the baseline and a cytotoxic effect.[10][11]

  • Too High: Over-confluency can lead to nutrient depletion, contact inhibition of growth, and a plateau in metabolic activity, masking the true effect of the compound. The relationship between cell number and absorbance will no longer be linear.[11][12]

Field Insight: Before screening your 4H-pyran compounds, perform a cell titration experiment. Seed a 96-well plate with a range of HCT-116 cell densities (e.g., from 1,000 to 40,000 cells/well). After 24 hours of adhesion, perform the MTT assay. Plot absorbance versus cell number to identify the linear dynamic range. Choose a seeding density from the lower to middle portion of this linear range for your experiments; a common starting point for HCT-116 cells is 5,000–10,000 cells/well.[10] This ensures that both cytotoxic (signal decrease) and potential proliferative (signal increase) effects can be accurately measured.[12]

Preparation of 4H-Pyran Compounds

Most novel organic compounds are hydrophobic and require an organic solvent for solubilization.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent. Ensure it is of high purity (cell culture grade).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare serial dilutions of the compound in the appropriate cell culture medium immediately before adding them to the cells. The final concentration of DMSO in the wells should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to the cells.[11]

The Indispensable Role of Controls

A self-validating protocol relies on a comprehensive set of controls in every experiment.

Control TypePurposeComposition
Blank Measures background absorbance from the medium and MTT reagent.Culture medium only (no cells).
Untreated Represents 100% cell viability (normal metabolic activity).Cells + Culture Medium.
Vehicle Accounts for any potential cytotoxic effects of the solvent (e.g., DMSO).Cells + Culture Medium with the highest concentration of DMSO used in the experiment.
Compound Color Checks for interference from colored 4H-pyran compounds.Culture medium + Compound (no cells).
Minimizing Assay Interference

Several factors can artificially inflate or decrease absorbance readings, leading to incorrect interpretations.

  • Phenol Red: This pH indicator, present in most culture media, can interfere with absorbance readings. For the MTT incubation and solubilization steps, using a phenol red-free medium is highly recommended to reduce background.[11]

  • Serum: Components in fetal bovine serum (FBS) can interact with the MTT reagent. While cells are typically treated in serum-containing media, switching to a serum-free medium during the 2-4 hour MTT incubation step can improve accuracy.

  • Edge Effect: Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating media components and affecting cell growth.[10] To mitigate this, fill all peripheral wells with 200 µL of sterile PBS or medium and do not use them for experimental samples.[10]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Materials and Reagents
  • Biological Materials: HCT-116 cells (ATCC® CCL-247™), maintained in the logarithmic growth phase.

  • Reagents:

    • McCoy's 5A Medium (or recommended medium for HCT-116) with L-glutamine

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile PBS.[7] Filter sterilize and store protected from light at -20°C for up to 6 months.[7]

    • 4H-Pyran compounds dissolved in sterile DMSO.

    • Solubilization Solution: Anhydrous DMSO.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm (and optionally at a reference wavelength of ~630 nm).

    • Multichannel pipette

    • Orbital shaker

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay Endpoint a 1. Harvest & Count HCT-116 Cells b 2. Prepare Cell Suspension at Optimal Density a->b c 3. Seed 100 µL/well into 96-well Plate b->c d 4. Incubate Overnight (37°C, 5% CO₂) c->d f 6. Remove Old Medium from Plate d->f e 5. Prepare Serial Dilutions of 4H-Pyran Compounds g 7. Add 100 µL of Compound Dilutions or Controls e->g f->g h 8. Incubate for 24h, 48h, or 72h g->h i 9. Add 10 µL of 5 mg/mL MTT Reagent per Well h->i j 10. Incubate for 3-4 hours (Formation of Crystals) i->j k 11. Carefully Aspirate Medium j->k l 12. Add 100 µL DMSO to Each Well k->l m 13. Shake Plate for 15 min to Dissolve Formazan l->m n 14. Read Absorbance at 570 nm m->n

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)

  • Cell Culture: Culture HCT-116 cells in complete medium (McCoy's 5A + 10% FBS + 1% Pen-Strep) until they reach ~80% confluency.

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.

  • Cell Counting: Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter to determine viability and concentration.

  • Seeding: Dilute the cell suspension to the pre-determined optimal density (e.g., 1 x 10⁵ cells/mL to seed 10,000 cells/well). Seed 100 µL into the inner 60 wells of a 96-well plate.[6]

  • Adhesion: Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume exponential growth.[6]

Phase 2: Treatment with 4H-Pyran Compounds (Day 2)

  • Compound Preparation: Prepare serial dilutions of your 4H-pyran compounds and vehicle controls in complete culture medium at 2x the final desired concentration.

  • Treatment: Carefully aspirate the old medium from the wells. Gently add 100 µL of the appropriate compound dilution or control solution to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay Procedure (At Endpoint)

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

  • MTT Incubation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will reduce the yellow MTT to visible purple formazan crystals.[13]

  • Medium Removal: Carefully aspirate all the medium containing MTT from each well without disturbing the formazan crystals or the attached cell layer. This is a critical step to avoid cell loss.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Mixing: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization of the formazan.[13] Gentle pipetting up and down can also aid dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5] Reading the plate within 1 hour is recommended.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the blank (medium-only) wells. Subtract this value from the readings of all other wells.

  • Calculate Percent Viability: Determine the viability of treated cells relative to the vehicle control using the following formula:[14]

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis) using graphing software (e.g., GraphPad Prism, Microsoft Excel).

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. This value can be calculated from the dose-response curve using non-linear regression analysis.[15]

Sample Data Table
Compound Conc. (µM)Replicate 1 (Abs)Replicate 2 (Abs)Replicate 3 (Abs)Average Abs% Viability
Vehicle (0)1.2541.2881.2711.271100.0%
0.11.2111.2451.2331.23096.8%
11.0561.0981.0751.07684.7%
100.6430.6810.6650.66352.2%
500.2100.2350.2220.22217.5%
1000.1150.1190.1170.1179.2%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background - Microbial contamination.- Phenol red/serum interference.[11]- Incomplete removal of MTT solution.- Visually inspect plates for contamination.- Use phenol red-free/serum-free medium during MTT incubation.- Ensure thorough but gentle aspiration of the medium before adding DMSO.
Low Absorbance - Cell seeding density is too low.[11]- Insufficient MTT incubation time.- Cells are unhealthy or in lag phase.- Perform cell titration to find optimal density.- Increase MTT incubation time to 4 hours.- Use cells in the exponential growth phase and of a low passage number.
High Variability - Uneven cell seeding.- "Edge effect" in the 96-well plate.[10]- Incomplete formazan solubilization.- Mix cell suspension thoroughly before and during plating.- Do not use outer wells for samples; fill them with sterile PBS.- Increase shaking time or gently pipette to ensure complete dissolution.
Compound Interference - Test compound is colored or has reducing properties.[8]- Include a "compound color" control (compound in medium, no cells).- Subtract the absorbance of this control from the treated wells.

Conclusion

The MTT assay is a powerful and essential tool for the initial screening of novel therapeutic candidates like 4H-pyran derivatives. When performed with careful optimization of key parameters such as cell density and with the inclusion of rigorous controls, this protocol provides a reliable and reproducible method for quantifying the cytotoxic effects on HCT-116 cells. The resulting IC₅₀ values are a critical metric for lead compound selection and prioritization in the drug discovery pipeline.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Farid, D., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix, 8(2), 3248-3252. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT assay of cell survival. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • ResearchGate. (2016). How to analyze MTT assay results? Retrieved from [Link]

  • Nguyen, D. T., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical biochemistry, 610, 113933. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827. Retrieved from [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. Retrieved from [Link]

  • PubMed Central. (2020). Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Testing 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile on A549 Cancer Cell Lines

Introduction: Investigating a Novel 4H-Pyran Derivative in Non-Small Cell Lung Cancer Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating a Novel 4H-Pyran Derivative in Non-Small Cell Lung Cancer

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. The A549 cell line, derived from a human lung adenocarcinoma, serves as a crucial in vitro model for studying NSCLC and for the initial screening of novel therapeutic compounds.[1][2][3][4] These adenocarcinomic human alveolar basal epithelial cells are well-characterized, exhibiting adherent, epithelial morphology and a doubling time of approximately 22-24 hours, making them suitable for a variety of cellular and molecular assays.[1][3]

Heterocyclic compounds containing the 4H-pyran scaffold have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[5][6][7] Studies have shown that various 4H-pyran derivatives can exhibit cytotoxic and pro-apoptotic effects against several cancer cell lines.[5][8] Some derivatives have been found to induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[5]

This document provides a comprehensive guide for researchers investigating the potential anticancer effects of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile , a specific 4H-pyran derivative, on the A549 cancer cell line. The following protocols are designed to systematically evaluate its cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. Furthermore, we propose a framework for exploring the underlying molecular mechanisms through Western blot analysis of key signaling proteins.

Experimental Workflow

The proposed investigation follows a logical progression from determining the compound's cytotoxic potential to elucidating its mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis & Cell Cycle Analysis cluster_phase3 Phase 3: Mechanistic Investigation a A549 Cell Culture b MTT Assay to Determine IC50 a->b Seed cells for treatment c Annexin V/PI Staining for Apoptosis b->c Treat with IC50 concentration d Cell Cycle Analysis via Propidium Iodide Staining b->d Treat with IC50 concentration e Western Blotting for Apoptosis & Cell Cycle Markers c->e Confirm apoptotic pathway d->e Investigate cell cycle arrest proteins

Caption: Experimental workflow for evaluating the anticancer effects of the test compound.

Part 1: Cell Culture and Maintenance of A549 Cells

1.1. Core Principles

Successful and reproducible in vitro experiments begin with healthy, consistently maintained cell cultures. The A549 cell line is an adherent line that grows as a monolayer.[1] Standard aseptic cell culture techniques are paramount to prevent contamination.

1.2. Materials

  • A549 cell line (e.g., ATCC® CCL-185™)

  • DMEM or F-12K Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO₂)

1.3. Protocol for A549 Cell Culture

  • Complete Growth Medium: Prepare complete growth medium by supplementing the base medium (DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cryopreserved Cells: Rapidly thaw a vial of A549 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer to a T-25 flask and incubate.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.

Part 2: Determining Cytotoxicity using MTT Assay

2.1. Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50).[9]

2.2. Protocol

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9][10] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in DMSO. Create a series of dilutions of the compound in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Table 1: Hypothetical MTT Assay Data Presentation

Compound Conc. (µM)Absorbance (570 nm)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)1.25100100100
11.1894.492.088.8
100.9576.068.060.0
250.6350.445.638.4
500.3528.022.416.0
1000.1512.08.86.4

Part 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

3.1. Scientific Rationale

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[12][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][15] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13][15]

3.2. Protocol

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Part 4: Cell Cycle Analysis

4.1. Scientific Rationale

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis. Propidium iodide can be used to analyze the cell cycle as it stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.

4.2. Protocol

  • Cell Treatment: Seed A549 cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and count. Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17][18] Incubate at 4°C for at least 2 hours (can be stored for several days).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.[17][19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

Part 5: Mechanistic Investigation by Western Blotting

5.1. Scientific Rationale

Based on the known activities of other 4H-pyran derivatives, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile may induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins. Western blotting is a powerful technique to detect changes in the expression levels of these proteins following treatment with the compound.[20]

5.2. Potential Signaling Pathway to Investigate

A plausible mechanism of action for a cytotoxic compound in A549 cells involves the induction of apoptosis via the intrinsic (mitochondrial) pathway and/or cell cycle arrest. This can be investigated by examining the expression of key proteins.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation compound 5-Acetyl-2-amino-6-methyl- 4-phenyl-4H-pyran-3-carbonitrile p21 p21 compound->p21 may upregulate Bax Bax (Pro-apoptotic) compound->Bax may upregulate Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 may downregulate CDK4 CDK4 p21->CDK4 inhibits G1_arrest G1 Arrest CDK4->G1_arrest progression blocked CyclinD1 Cyclin D1 CyclinD1->CDK4 activates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Hypothesized signaling pathway for the induction of apoptosis and cell cycle arrest.

5.3. Western Blot Protocol

  • Protein Extraction: Treat A549 cells with the compound at IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[22]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p21, CDK4, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.[23][24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Table 2: Target Proteins for Western Blot Analysis

PathwayTarget ProteinExpected Change with TreatmentRationale
ApoptosisBcl-2DecreaseDownregulation of anti-apoptotic protein.
ApoptosisBaxIncreaseUpregulation of pro-apoptotic protein.
ApoptosisCleaved Caspase-3IncreaseKey executioner caspase in apoptosis.
ApoptosisCleaved PARPIncreaseA hallmark of apoptosis.[24]
Cell Cyclep21IncreaseCDK inhibitor, can induce G1 arrest.[24]
Cell CycleCDK4DecreaseKey kinase for G1-S transition.
Cell CycleCyclin D1DecreaseActivator of CDK4.
Loading Controlβ-actin / GAPDHNo ChangeEnsures equal protein loading.

Conclusion

This application note provides a structured and comprehensive approach to evaluate the anticancer potential of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile on A549 non-small cell lung cancer cells. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and changes in key regulatory proteins, researchers can gain significant insights into the compound's efficacy and mechanism of action. The provided protocols are based on established methodologies and can be adapted as needed for specific experimental setups.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thirumalai, D., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Synthego. (n.d.). Everything You Need To Know About A549 Cells. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2024). A549 cell. Retrieved from [Link]

  • Imanis Life Sciences. (n.d.). A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020).
  • Almarhoon, Z. M., et al. (2022).
  • Almarhoon, Z. M., et al. (2022).
  • El-Gazzar, A. B. A., et al. (2019).
  • Almarhoon, Z. M., et al. (2022).
  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology.
  • Rajkumar, S., et al. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PubMed Central.
  • Li, H., et al. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation.
  • Khan, N., et al. (2012). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. PubMed Central.
  • ResearchGate. (n.d.). Western blot analysis of apoptosis- and survival-related factors. Retrieved from [Link]

  • Wera, M., et al. (2021).
  • Wang, H., et al. (2019).
  • ResearchGate. (n.d.). Western blot analysis of cell cycle and apoptosis-related proteins in A549 and H1299 cells. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effects of 2,2',4'‑trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells.
  • Adibi, H., et al. (2013).
  • Adibi, H., et al. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using Borax with Potential Anticancer Effects.
  • Zamisa, S. F., et al. (2023). 5-Acetyl-2-amino-4-(2-fluorophenyl)
  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • PubMed. (n.d.). 4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • Nesterov, V. N., et al. (2006).

Sources

Application

Application Notes and Protocols for Antimicrobial Studies of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Foreword: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of act...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The 4H-pyran scaffold has emerged as a promising pharmacophore, with various derivatives exhibiting a wide spectrum of biological activities, including antimicrobial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile as a potential antimicrobial agent.

This guide is designed to be a practical and scientifically robust resource, moving beyond a simple recitation of steps to explain the rationale behind experimental design. It is structured to ensure that the data generated is both reliable and insightful, facilitating a thorough understanding of the compound's potential.

Compound Profile: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Property Value Source
IUPAC Name 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile[2]
Molecular Formula C15H14N2O2[2]
Molecular Weight 254.28 g/mol [2]
Structure
Safety Warning: Harmful if swallowed.[2]

A 3D representation of the molecule can be visualized on PubChem.[2]

Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its spectrum of activity and potency. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) provide the framework for this assessment.

Preparation of Stock Solutions

The solubility of the test compound is a critical first step. Due to the heterocyclic nature of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, dimethyl sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.

Protocol:

  • Accurately weigh a precise amount of the compound.

  • Dissolve in 100% DMSO to create a stock solution of 10 mg/mL.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock (10 mg/mL in DMSO) serial_dil Serial Dilutions in Broth stock->serial_dil plate 96-Well Plate Inoculation serial_dil->plate inoculum Standardized Inoculum (0.5 McFarland) inoculum->plate incubation Incubation (37°C, 18-24h) plate->incubation read Visual/Spectrophotometric Reading incubation->read mic Determine MIC read->mic

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following MIC determination, it is crucial to ascertain whether the compound is static (inhibits growth) or cidal (kills the microorganism).

Protocol:

  • From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Microorganism MIC (µg/mL) MBC (µg/mL) Interpretation
Staphylococcus aureus
Escherichia coli
Candida albicans

Cytotoxicity Assessment: A Critical Step for Therapeutic Potential

A viable antimicrobial candidate must exhibit selective toxicity towards microbes with minimal harm to host cells. The MTT assay is a standard colorimetric method to assess metabolic activity, which is an indicator of cell viability.[3][4]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Experimental Workflow:

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_proc MTT Assay cluster_readout Analysis seed Seed Mammalian Cells in 96-Well Plate attach Incubate for Attachment (24h) seed->attach compound Add Serial Dilutions of Compound attach->compound incubate_treat Incubate (24-72h) compound->incubate_treat mtt_add Add MTT Reagent incubate_treat->mtt_add incubate_mtt Incubate (2-4h) mtt_add->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc Calculate IC50 read_abs->calc

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in cell culture medium. Replace the existing medium with the medium containing the compound dilutions.[6]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%.

Investigating the Mechanism of Action: Unraveling the "How"

Understanding how a compound exerts its antimicrobial effect is crucial for its development. Based on the activity of related heterocyclic compounds, two potential mechanisms of action for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile are proposed for investigation: inhibition of DNA gyrase and disruption of membrane integrity.

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antimicrobial agents.[7]

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different DNA topoisomers (relaxed and supercoiled) can be separated by agarose gel electrophoresis.

Experimental Workflow:

Gyrase_Workflow cluster_reaction_setup Reaction Setup cluster_incubation_separation Reaction & Separation cluster_analysis_viz Analysis mix Prepare Reaction Mix: Relaxed Plasmid, Buffer, ATP add_comp Add Compound mix->add_comp add_enz Add DNA Gyrase add_comp->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize Bands (e.g., Ethidium Bromide) gel->visualize analyze Analyze Inhibition visualize->analyze

Caption: Workflow for DNA gyrase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), assay buffer, and ATP.

  • Compound Addition: Add varying concentrations of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling will be indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.

Bacterial Membrane Permeability Assay

Disruption of the bacterial cell membrane is another common mechanism of antimicrobial action. This can be assessed using fluorescent probes.

Principle: The fluorescent dye N-phenyl-1-naphthylamine (NPN) is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. An increase in NPN fluorescence indicates outer membrane permeabilization.[8] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. An increase in PI fluorescence indicates inner membrane damage.[9]

Detailed Protocol:

  • Bacterial Suspension: Prepare a suspension of the test bacterium in a suitable buffer.

  • Dye Addition: Add NPN or PI to the bacterial suspension.

  • Compound Addition: Add varying concentrations of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. A rapid increase in fluorescence upon addition of the compound suggests membrane disruption.

Concluding Remarks and Future Directions

This document provides a foundational framework for the comprehensive antimicrobial evaluation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. The outlined protocols are designed to yield robust and reproducible data on the compound's antimicrobial spectrum, potency, cytotoxicity, and potential mechanisms of action.

Positive results from these initial studies would warrant further investigation, including time-kill kinetics, resistance development studies, and in vivo efficacy and toxicity studies in appropriate animal models. The exploration of novel chemical scaffolds like the 4H-pyrans is a critical endeavor in the ongoing battle against antimicrobial resistance.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kretschmer, D., & Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 75-86.
  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 424, 245-255.
  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Wenzel, M., et al. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Frontiers in Bioengineering and Biotechnology, 7, 193.
  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 424, 245–255.
  • Liu, X., et al. (2022). Eugenol works synergistically with colistin against colistin-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae isolates by enhancing membrane permeability. Frontiers in Microbiology, 13, 938951.
  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • Mokoena, M. P., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7552.
  • PubChem. 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. [Link]

  • Heisig, A., et al. (2014). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 69(2), 368-375.
  • Lee, H., et al. (2016). Two interdependent mechanisms of antimicrobial activity allow for efficient killing in nylon-3-based polymeric mimics of innate immunity peptides. ACS infectious diseases, 2(10), 686–693.
  • Mahdavi, S. M., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 15(3), 475–485.
  • Lagu, A. S., et al. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF THE SOME NOVEL 2‐AMINO-PYRIDINE‐3‐ CARBONITRILE AND 2‐AMINO-4H-PYRAN‐3‐CARBONITRILE DERIVATIVES AGAINST ANTIMICROBIAL ACTIVITY AND ANTIOXIDANT ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 118-124.
  • Hayakawa, Y., et al. (2021).
  • Georganics. 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. [Link]

  • Hryniuk, I., et al. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd METHICILLIN-RESISTANT StaphylococcuS aureuS. The Ukrainian Biochemical Journal, 94(1), 74-84.
  • Kumar, D., et al. (2016). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. Der Pharma Chemica, 8(19), 35-42.
  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta crystallographica.
  • Chen, C. X., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Open Journal of Medicinal Chemistry, 3(4), 128-135.
  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate.

Sources

Method

Application Notes &amp; Protocols: Spectroscopic Characterization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (Molecular Formula: C₁₅H₁₄N₂O₂) is a heterocyclic compound belonging to the 4H-pyran class of molecules.[1][2] Derivatives of 4H-pyran are recognized as significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[3][4] The precise structural elucidation of these molecules is a critical prerequisite for understanding their structure-activity relationships and for advancing drug discovery and development programs.

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the comprehensive structural characterization of this compound. These powerful analytical techniques offer unambiguous confirmation of the molecular structure by probing the atomic-level connectivity and the nature of chemical bonds within the molecule.[5][6] This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable protocols for the characterization of complex organic molecules.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The structure of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile incorporates several key functional groups that yield distinct spectroscopic signatures.

Caption: Molecular structure of the title compound.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule.[6] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint."

Experimental Protocol: KBr Pellet Method

The solid-state nature of the title compound makes the Potassium Bromide (KBr) pellet method a robust choice for analysis. This technique minimizes spectral interference from solvents.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely ground 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile sample.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently mix the sample and KBr in an agate mortar and pestle until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and is crucial for high-quality spectra.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Expected Absorption Bands

The FT-IR spectrum provides direct evidence for the presence of the key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Amino (N-H) Symmetric & Asymmetric Stretching3400 - 3200 (two bands)Confirms the presence of the primary amine (-NH₂) group.[7]
Aromatic C-H Stretching3100 - 3000Indicates the C-H bonds of the phenyl ring.
Aliphatic C-H Stretching2980 - 2850Corresponds to the methyl (CH₃) and methine (CH) groups.
Carbonitrile (C≡N) Stretching2260 - 2200A sharp, strong peak confirming the nitrile functional group.[7][8]
Acetyl Carbonyl (C=O) Stretching~1680 - 1660Confirms the ketone of the acetyl group. Conjugation with the pyran ring C=C bond slightly lowers the frequency.[7]
Alkene (C=C) Stretching~1650 - 1600Corresponds to the C=C double bond within the pyran ring and aromatic C=C stretching.
C-O Ether Stretching~1250 - 1050Indicates the C-O-C ether linkage within the pyran ring.

The presence of a sharp, intense peak around 2220 cm⁻¹ is a definitive marker for the carbonitrile group. Similarly, the strong absorption around 1670 cm⁻¹ confirms the acetyl carbonyl group. The dual peaks in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretches of the primary amine, providing compelling evidence for this functionality.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6][9] It exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), providing information on the number of different types of nuclei, their chemical environments, and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (like -NH₂) which can be observed.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and Data Acquisition: [10]

    • The following parameters are typical for a 400 MHz spectrometer:

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for high resolution.

    • ¹H NMR Acquisition:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) is necessary for accurate quantitative integration.

      • Number of Scans (ns): 8-16 scans.

    • ¹³C NMR Acquisition:

      • Mode: Proton-decoupled (to simplify the spectrum to singlets).

      • Pulse Angle: 45 degrees.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is often needed for quaternary carbons (C=O, C≡N).

      • Number of Scans (ns): 1024 or more, due to the low natural abundance of ¹³C.[9]

¹H NMR Data Interpretation (Predicted, in DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
-NH₂~7.2Broad Singlet2HAmino protons; chemical shift can vary and signal may be broad due to quadrupole broadening and exchange.
Phenyl-H~7.5 - 7.2Multiplet5HProtons on the phenyl ring.
4-H (Pyran)~4.5Singlet1HThe single proton at the chiral center (C4) of the pyran ring. It is a singlet as it has no adjacent protons.
Acetyl-CH₃~2.4Singlet3HProtons of the acetyl methyl group.
6-CH₃ (Pyran)~2.1Singlet3HProtons of the methyl group attached to the pyran ring.

Causality of Chemical Shifts:

  • The phenyl protons resonate downfield (~7.2-7.5 ppm) due to the deshielding effect of the aromatic ring current.

  • The amino protons also appear downfield and are often broad. Their position is solvent and concentration-dependent.

  • The methine proton at C4 (~4.5 ppm) is significantly downfield due to its attachment to the phenyl group and its position within the heterocyclic ring.

  • The two methyl groups appear as sharp singlets in the upfield region, with the acetyl methyl being slightly more deshielded (~2.4 ppm) due to the adjacent carbonyl group compared to the pyran methyl (~2.1 ppm).

¹³C NMR Data Interpretation (Predicted, in DMSO-d₆)
Carbon(s) Predicted δ (ppm) Assignment
C=O (Acetyl)~195Carbonyl carbon of the acetyl group.
C-Phenyl (ipso)~145Phenyl carbon attached to the pyran ring.
C-Phenyl (o, m, p)~129 - 126Aromatic carbons of the phenyl ring.
C2 (Pyran)~158C-NH₂ carbon, highly deshielded.
C6 (Pyran)~155C-CH₃ carbon of the double bond.
C≡N~119Carbonitrile carbon.
C5 (Pyran)~108C-Acetyl carbon of the double bond.
C3 (Pyran)~58C-CN carbon, a quaternary sp³ carbon.
C4 (Pyran)~36Methine carbon attached to the phenyl ring.
Acetyl-CH₃~30Acetyl methyl carbon.
6-CH₃ (Pyran)~18Pyran methyl carbon.

Causality of Chemical Shifts:

  • The carbonyl carbon (~195 ppm) is the most downfield signal, which is characteristic of ketones.

  • The sp² carbons of the pyran ring and phenyl ring resonate between ~108-158 ppm.

  • The nitrile carbon (~119 ppm) is a key identifier.

  • The sp³ carbons (C4, and the two methyls) are found in the upfield region (~18-36 ppm), with the C4 carbon being the most downfield of this group due to its substitution pattern.

Integrated Spectroscopic Workflow

Sources

Application

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) for 4H-Pyran Purification

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of 4H-Pyran Purification 4H-Pyran and its derivatives are pivotal six-membered heterocyclic compounds, forming the structu...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 4H-Pyran Purification

4H-Pyran and its derivatives are pivotal six-membered heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them highly valuable in drug discovery and development.[2][3] However, the synthesis of these complex molecules often results in a mixture of reactants, byproducts, and isomers, necessitating a robust purification strategy to isolate the active pharmaceutical ingredient (API) with high purity.[4][5] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the purification of these compounds, ensuring the quality and safety of the final product.[6][7]

This guide provides a comprehensive overview of the principles and practices for the successful purification of 4H-pyran derivatives using HPLC. It is designed to equip researchers and scientists with the knowledge to develop and optimize purification methods, troubleshoot common challenges, and ensure the integrity of their purified compounds.

Understanding the Analyte: Properties of 4H-Pyran

4H-pyran is a non-aromatic heterocyclic compound with the molecular formula C5H6O.[8][9] The presence of an oxygen atom and two double bonds within the six-membered ring imparts specific chemical properties that influence its chromatographic behavior.[10] The polarity, solubility, and potential for interactions with the stationary phase are key considerations in developing an effective HPLC purification method. The stability of 4H-pyran derivatives can also be a factor, as some are prone to degradation, particularly in the presence of air or in aqueous mediums.[9]

I. Foundational Principles of HPLC for 4H-Pyran Purification

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture.[11] The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[12]

A. Modes of Separation: Choosing the Right Approach

Reversed-Phase (RP-HPLC): This is the most common mode used for the separation of organic molecules like 4H-pyran derivatives.[13][14] It employs a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7][12] Hydrophobic compounds are retained longer on the column, allowing for their separation from more polar impurities.

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica, alumina) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate).[5] NP-HPLC can be advantageous for separating isomers and compounds that are highly soluble in organic solvents.[5]

Chiral HPLC: For the separation of enantiomers of chiral 4H-pyran derivatives, specialized chiral stationary phases (CSPs) are required. This is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.

B. The Logic of Method Development: A Step-by-Step Guide

A systematic approach to method development is essential for achieving optimal purification results.[15] The process typically involves selecting the appropriate column and mobile phase, and then optimizing the separation parameters.[16]

Workflow for HPLC Method Development

MethodDevelopment cluster_initial 1. Initial Assessment cluster_selection 2. Method Scouting cluster_optimization 3. Optimization cluster_final 4. Finalization A Analyte Characterization (Polarity, Solubility, UV Absorbance) B Select HPLC Mode (RP, NP, Chiral) A->B C Choose Column (e.g., C18, Silica) B->C D Select Mobile Phase (e.g., ACN/Water, Hexane/EtOAc) C->D E Optimize Gradient/Isocratic Elution D->E F Adjust pH & Additives E->F G Fine-tune Flow Rate & Temperature F->G H Method Validation G->H I Scale-up to Preparative HPLC H->I

Caption: A logical workflow for developing a robust HPLC purification method.

II. Experimental Protocols: From Analytical to Preparative Scale

A. Protocol 1: Analytical Method Development for a Novel 4H-Pyran Derivative

This protocol outlines the steps for developing an analytical-scale reversed-phase HPLC method, which will serve as the foundation for scaling up to preparative purification.

1. Sample Preparation:

  • Dissolve a small amount of the crude 4H-pyran derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm, or a photodiode array (PDA) detector for full spectral analysis.

3. Optimization:

  • Solvent Strength: Adjust the gradient slope and initial/final percentages of mobile phase B to achieve good separation of the target peak from impurities.[17] If peaks are broad, consider using a different organic modifier like methanol.[7]

  • pH Modification: The addition of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by keeping them in their ionized form.[7] Conversely, for acidic compounds, a basic additive might be necessary.

  • Isocratic vs. Gradient: If the initial gradient elution shows that the impurities are well-separated from the main peak, an isocratic method (constant mobile phase composition) can be developed for a simpler and faster run.[16]

B. Protocol 2: Scaling Up to Preparative HPLC

Once a robust analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of the 4H-pyran derivative.

1. Column Selection:

  • Choose a preparative column with the same stationary phase chemistry as the analytical column but with a larger internal diameter (e.g., 21.2 mm, 30 mm, or 50 mm). The length can be the same or slightly longer.

2. Flow Rate and Injection Volume Scaling:

  • The flow rate and injection volume can be scaled up proportionally to the cross-sectional area of the preparative column compared to the analytical column. The scaling factor can be calculated as: (ID_prep / ID_anal) ^ 2 Where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of the analytical column.

3. Gradient Adjustment:

  • The gradient time should also be scaled to maintain the same separation profile.

Table 1: Example Scaling from Analytical to Preparative HPLC

ParameterAnalytical (4.6 mm ID)Preparative (21.2 mm ID)
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 5 µL106 µL
Gradient Time 20 min20 min

4. Sample Loading:

  • Perform a loading study by injecting increasing amounts of the sample onto the preparative column to determine the maximum amount that can be loaded without compromising resolution.

III. Detection Strategies for 4H-Pyrans

The choice of detector is critical for monitoring the separation and collecting the purified fractions.[6]

UV-Visible (UV-Vis) Detection:

  • Many 4H-pyran derivatives contain chromophores that absorb UV light, making UV-Vis detection a straightforward and common choice.[6] A photodiode array (PDA) detector is particularly useful as it provides spectral information that can help in peak identification and purity assessment.[18]

Evaporative Light Scattering Detection (ELSD):

  • For 4H-pyran derivatives that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a valuable alternative.[19][20][21] The ELSD nebulizes the eluent, evaporates the mobile phase, and detects the light scattered by the remaining non-volatile analyte particles.[20][22] This makes it a nearly universal detector for non-volatile compounds.[20][23]

Mass Spectrometry (MS) Detection:

  • Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, allowing for the definitive identification of the target compound and its impurities.[11][24] Mass-directed fraction collection is a powerful technique where the mass spectrometer triggers the fraction collector only when the ion corresponding to the target compound's mass-to-charge ratio (m/z) is detected.[25] This is highly specific and can significantly improve the purity of the collected fractions.[26]

Decision Tree for Detector Selection

DetectorSelection A Does the 4H-pyran have a UV chromophore? B Yes A->B C No A->C D Use UV/PDA Detector B->D E Use ELSD or MS Detector C->E F Is mass confirmation and high specificity required? E->F G Yes F->G H No F->H I Use Mass Spectrometry (MS) Detector G->I J ELSD is a suitable option H->J

Caption: A decision-making guide for selecting the appropriate HPLC detector.

IV. Fraction Collection and Post-Purification Analysis

A. Fraction Collection Strategies

The goal of fraction collection is to isolate the purified 4H-pyran derivative with high recovery and purity.[27]

  • Manual Collection: While simple, it is often imprecise and not suitable for high-throughput applications.[28]

  • Automated Fraction Collection: This is the preferred method and can be triggered by time, detector signal (peak-based), or slope.[28][29]

    • Peak-based collection: The fraction collector is triggered when the detector signal exceeds a certain threshold.[26]

    • Mass-directed collection: As mentioned earlier, this provides the highest specificity.

B. Protocol 3: Purity Assessment of Collected Fractions

It is crucial to analyze the collected fractions to confirm the purity of the isolated 4H-pyran derivative.[29]

1. Re-analysis by Analytical HPLC:

  • Inject a small aliquot of each collected fraction into the analytical HPLC system using the optimized method.

  • Assess the purity by calculating the peak area percentage of the target compound. A purity of >95% is often required for drug development applications.

2. Orthogonal HPLC Method:

  • For a more rigorous purity assessment, analyze the fractions using an orthogonal HPLC method.[18] This involves using a column with a different selectivity (e.g., a phenyl or cyano column if a C18 was used initially) or a different mobile phase system. This can help to reveal any co-eluting impurities that were not separated by the primary method.[18]

3. Identity Confirmation:

  • Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identity of the purified compound.

V. Troubleshooting Common HPLC Purification Issues

Table 2: Common Problems and Solutions in 4H-Pyran Purification

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.[16]- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[17]- Reduce the injection volume or sample concentration.- Add a competing base or acid to the mobile phase.
Low Recovery - Analyte degradation on the column.- Irreversible adsorption to the stationary phase.- Inefficient fraction collection.- Use a milder mobile phase pH.- Try a different stationary phase.- Optimize fraction collector settings (e.g., delay volume).[29]
Co-eluting Impurities - Insufficient column efficiency or selectivity.- Use a longer column or a column with smaller particles.- Optimize the mobile phase composition (try a different organic solvent or additive).[30]- Consider a different HPLC mode (e.g., NP-HPLC).
Baseline Noise or Drift - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp aging.- Filter and degas the mobile phase.[30]- Purge the pump and detector.- Replace the detector lamp.

Conclusion

The successful purification of 4H-pyran derivatives by HPLC is a critical step in the research, development, and production of many important chemical and pharmaceutical products. By understanding the fundamental principles of HPLC, adopting a systematic approach to method development, and utilizing the appropriate detection and fraction collection strategies, scientists can achieve high purity and recovery of their target compounds. This detailed guide provides the necessary protocols and insights to navigate the challenges of 4H-pyran purification and ensure the quality and integrity of the final product.

References

  • Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Evaporative light scattering detector. Retrieved from [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]

  • Labcompare.com. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • Schronk, L. R., & Grisby, R. D. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 19(10), 524–530. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Schronk, L. R., Grisby, R. D., & Hanks, A. R. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds.
  • Chromatography Online. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 8). HPLC-MS/MS for Hit Generation. In Assay Guidance Manual. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyran. Retrieved from [Link]

  • Vedantu. (n.d.). Pyran: Structure, Nomenclature & Chemistry Explained. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pyran. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Max Planck Institute for Marine Microbiology. (n.d.). High-performance liquid chromatograph with mass spectrometry (HPLC MS). Retrieved from [Link]

  • LCGC. (2013, September 9). The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. Retrieved from [Link]

  • LCGC International. (n.d.). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • ZirChrom. (2004, May). Method Development Guide.
  • SIELC Technologies. (n.d.). Separation of 4H-Pyran-4-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2021, May 27). How to Perform Fractionation Collection & Analysis using HPLC?. Retrieved from [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Developing Strategies for Preparative HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Scale Purification of Constituents from Complex Natural Product Extracts Using ACQUITY H-Class and Waters Fraction Manager-Analytical Systems.
  • Šmejkal, K., et al. (n.d.).
  • Analytical Chemistry - ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Retrieved from [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • Hawes, A. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • National Center for Biotechnology Information. (n.d.). Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles. In PMC. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2022, December 2). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Al-Warhi, T., et al. (2022, July 19).
  • Growing Science. (2019, April 6).
  • MDPI. (n.d.).
  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanoc
  • SciELO. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Welcome to the technical support center for the synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes of this valuable multicomponent reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more reliable results.

Introduction: The Chemistry of 4H-Pyran Synthesis

The synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a classic example of a multicomponent reaction (MCR), a highly efficient and atom-economical approach to complex molecules.[1] This one-pot reaction typically involves the condensation of benzaldehyde, malononitrile, and acetylacetone.[2] The general mechanism proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1][3] While elegant in its simplicity, this reaction is not without its nuances. This guide will address the most frequently encountered issues to help you achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the catalyst, reaction conditions, and reactant quality.

  • Catalyst Inefficiency: The choice of catalyst is critical. While the reaction can proceed without a catalyst, it is often slow and low-yielding.[4] A variety of catalysts have been shown to be effective, ranging from basic catalysts like piperidine or triethylamine to more advanced heterogeneous or nanocatalysts.[5][6][7] If you are using a simple base, ensure it is fresh and added in the correct catalytic amount. For heterogeneous catalysts, ensure proper activation and sufficient surface area.[5][8] The use of an efficient and recyclable catalyst like Neodymium (III) oxide (Nd2O3) has been shown to significantly improve yields in shorter reaction times.[9]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used and effective solvent.[8][10] In some cases, greener solvents like water or even solvent-free conditions have been successfully employed, particularly with mechanochemical methods.[11][12] Experimenting with different solvents could lead to improved results.

    • Temperature: While many protocols suggest room temperature, gentle heating or refluxing can sometimes be necessary to drive the reaction to completion, especially if less reactive starting materials are used.[6][9] However, excessive heat can lead to side product formation. A systematic optimization of the reaction temperature is recommended.

  • Reactant Quality: Ensure that your benzaldehyde is free of benzoic acid, which can form upon oxidation and inhibit the reaction. Distillation of the aldehyde prior to use is a good practice. Similarly, ensure the malononitrile and acetylacetone are of high purity.

Question 2: I'm observing the formation of multiple side products, making purification difficult. How can I increase the selectivity of the reaction?

Answer: The formation of side products is a common issue, often arising from self-condensation of the starting materials or alternative reaction pathways.

  • Knoevenagel Condensation Control: The initial and crucial step is the Knoevenagel condensation between benzaldehyde and malononitrile.[1][3] The catalyst plays a key role here. A well-chosen catalyst will efficiently promote this condensation, favoring the formation of the benzylidenemalononitrile intermediate. This intermediate then acts as a Michael acceptor for the acetylacetone.[5] If the catalyst is not optimal, you might see byproducts from the self-condensation of acetylacetone or the reaction of benzaldehyde with itself.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products or other side reactions. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8] Once the starting materials are consumed and the desired product is the major spot, the reaction should be stopped to prevent the formation of impurities.

  • Order of Addition: While this is a one-pot reaction, the order of addition of reactants can sometimes influence the outcome. Pre-mixing the aldehyde and malononitrile with the catalyst for a short period before adding the acetylacetone can sometimes favor the initial Knoevenagel condensation and improve selectivity.

Question 3: My final product is difficult to purify. What are the best practices for obtaining a high-purity compound?

Answer: Purification of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is typically achieved through recrystallization.

  • Solvent Selection for Recrystallization: Ethanol is the most commonly reported and effective solvent for recrystallizing this compound.[7][12][13] The crude product, after being filtered from the reaction mixture and washed, can be dissolved in a minimal amount of hot ethanol. Upon cooling, the pure product should crystallize out. If the product is still impure, a second recrystallization may be necessary. Dichloromethane has also been used for obtaining crystals suitable for X-ray analysis.[7]

  • Washing the Crude Product: Before recrystallization, it is important to wash the filtered crude product thoroughly to remove any residual starting materials or soluble impurities. A cold solvent, such as cold ethanol or a mixture of ethanol and water, is often suitable for this purpose.

  • Chromatography: If recrystallization fails to yield a pure product, column chromatography may be necessary. However, for this specific synthesis, it is often avoidable with optimized reaction conditions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this reaction?

A1: The catalyst, typically a Lewis acid or base, plays a multifaceted role. It activates the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation with the active methylene compound (malononitrile).[3][8] It also promotes the subsequent Michael addition of the enolized β-dicarbonyl compound (acetylacetone) and the final intramolecular cyclization to form the 4H-pyran ring.[1][5]

Q2: Can I use substituted benzaldehydes in this reaction?

A2: Yes, this reaction is generally tolerant of a wide range of substituents on the aromatic aldehyde. Both electron-donating and electron-withdrawing groups are usually well-tolerated, leading to the corresponding 4-aryl-4H-pyran derivatives in good to excellent yields.[9]

Q3: Is it possible to perform this synthesis under "green" conditions?

A3: Absolutely. There is a significant research focus on developing greener synthetic routes for 4H-pyrans. This includes the use of water as a solvent, biodegradable catalysts, solvent-free reactions using mechanochemistry (ball-milling), and the use of recyclable catalysts to minimize waste.[5][8][11][14]

Q4: How can I confirm the structure of my synthesized product?

A4: The structure of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can be confirmed using standard spectroscopic techniques. 1H NMR spectroscopy will show characteristic peaks for the protons on the pyran ring, the phenyl group, and the methyl and acetyl groups. FTIR spectroscopy will show characteristic absorption bands for the amino (N-H), cyano (C≡N), and carbonyl (C=O) functional groups.[9] For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed.[15][16]

Optimized Experimental Protocol

This protocol is a generalized procedure based on common and effective methods reported in the literature. Optimization of specific parameters may be required for your laboratory setup.

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Acetylacetone (1 mmol)

  • Catalyst (e.g., Piperidine, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 mmol), malononitrile (1.1 mmol), and acetylacetone (1 mmol) in ethanol (5 mL).

  • Add the catalyst (e.g., piperidine, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 1:3 mixture of ethyl acetate and n-hexane as the eluent).[8]

  • Upon completion of the reaction (typically indicated by the disappearance of the starting materials), a solid precipitate will form.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purify the crude product by recrystallization from hot ethanol.

  • Dry the purified crystals under vacuum to obtain 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Data Summary Table

ParameterConditionExpected OutcomeReference(s)
Catalyst Piperidine, TriethylamineGood yields, simple to use[6][7]
Nd2O3, CuFe2O4@starchHigh yields, short reaction times, recyclable[8][9]
Solvent EthanolGood yields, common solvent[8][10]
Water"Green" alternative, may require specific catalyst[14]
Solvent-freeEnvironmentally friendly, requires mechanochemistry or specific heating[11][12]
Temperature Room TemperatureOften sufficient, especially with active catalysts[8]
Reflux/HeatingCan increase reaction rate, but may lead to side products[6][9]
Purification Recrystallization from EthanolHigh purity product[7][12][13]

Visualizing the Process

Reaction Mechanism

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Intermediate Benzylidenemalononitrile Aldehyde->Knoevenagel_Intermediate + Malononitrile - H2O Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + Enolized Acetylacetone Acetylacetone Enolized Acetylacetone Final_Product 5-Acetyl-2-amino-6-methyl- 4-phenyl-4H-pyran-3-carbonitrile Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: The reaction mechanism for the synthesis of the target 4H-pyran.

Troubleshooting Workflow

G Start Start Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Catalyst Optimize Catalyst: - Check activity - Vary type/loading Low_Yield->Check_Catalyst Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Monitor_Reaction Monitor by TLC: - Avoid prolonged reaction time Side_Products->Monitor_Reaction Yes End Successful Synthesis Purification_Issue->End No Optimize_Recrystallization Optimize Recrystallization: - Choose appropriate solvent - Wash crude product Purification_Issue->Optimize_Recrystallization Yes Check_Conditions Optimize Conditions: - Solvent screen - Temperature titration Check_Catalyst->Check_Conditions Check_Reactants Check Reactant Purity: - Distill aldehyde Check_Conditions->Check_Reactants Check_Reactants->Side_Products Monitor_Reaction->Purification_Issue Optimize_Recrystallization->End

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanoc
  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. (n.d.).
  • Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • 5-ACETYL-2-AMINO-6-METHYL-4-PHENYL-4H-PYRAN-3-CARBONITRILE synthesis. (n.d.). Chemicalbook.
  • Chapter 7: Multicomponent synthesis of functionalized 4H-pyrans. (n.d.). Deep Science Publishing.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.
  • Synthesis of 4H-pyran derivatives. (n.d.).
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. (2019). Growing Science.
  • 5-Acetyl-2-amino-4-(2-fluorophenyl)
  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (2025).
  • The optimization reaction condition for the synthesis of 4H-pyran 4c. (n.d.).
  • Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. (2022). PubMed Central.
  • 4H-Pyran Synthesis. (n.d.). Organic Chemistry Portal.
  • Recyclability of catalyst for the synthesis 4H‐pyrans. (n.d.).
  • 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solv
  • 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. (n.d.). Georganics.
  • 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. (2025).
  • Pyran. (n.d.). Wikipedia.
  • 5-Acetyl-2-amino-4-(2-fluorophenyl)
  • Chemistry of isolated 4-pyranones. (n.d.).
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Deriv
  • 4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl). (2025).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry.
  • 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. (n.d.). PubChem.
  • 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4h-pyran-3-carbonitrile. (n.d.). PubChemLite.

Sources

Optimization

Technical Support Center: 4H-Pyran Synthesis

Welcome to the Technical Support Center for 4H-Pyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4H-Pyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4H-pyran derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction has a low yield of the desired 4H-pyran, and I've isolated a major byproduct that seems to be an intermediate. What is it, and how can I promote the complete reaction?

Answer:

A common issue in multicomponent reactions for 4H-pyran synthesis is the stalling of the reaction after the initial condensation step.[1] The major byproduct you've likely isolated is the Knoevenagel condensation product (an arylidenemalononitrile derivative if using an aromatic aldehyde and malononitrile).[2][3][4] This occurs when the initial adduct forms but fails to proceed through the subsequent Michael addition and cyclization steps.

Causality and Troubleshooting Steps:

  • Inadequate Catalyst Activity or Loading: The catalyst is crucial for facilitating both the Knoevenagel condensation and the subsequent Michael addition.[1][5]

    • Solution: Ensure you are using the optimal amount of catalyst. For instance, in some syntheses, 20 mol% was found to be ideal.[1] If the catalyst is a weak base, it may efficiently catalyze the Knoevenagel condensation but not be strong enough to promote the Michael addition effectively. Consider screening different catalysts, such as piperidine, triethylamine, or solid-supported bases like KOH-loaded CaO, which have shown high efficiency.[6][7][8]

  • Suboptimal Reaction Temperature: The activation energy for the Michael addition and cyclization might be higher than that for the Knoevenagel condensation.

    • Solution: Gradually increase the reaction temperature. For example, some solvent-free reactions show significantly improved yields when heated to 60°C.[1][7] However, be cautious, as excessive heat can sometimes promote other side reactions.

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[9]

    • Solution: If your reaction conditions allow, consider removing water as it forms. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding molecular sieves to the reaction mixture.[9]

  • Reaction Monitoring: Without proper monitoring, it's difficult to know when the reaction has reached completion.

    • Solution: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[10] Spot the reaction mixture alongside your starting materials and, if possible, a standard of the Knoevenagel intermediate. The disappearance of the starting materials and the intermediate, with the concurrent appearance of the 4H-pyran product spot, will indicate the reaction's progress.

Question 2: I'm observing a significant amount of a high-molecular-weight byproduct. What could this be?

Answer:

A high-molecular-weight byproduct is often a Michael addition bis-adduct .[10] This occurs when a second molecule of the active methylene compound (e.g., malononitrile or a β-ketoester) reacts with the initial Knoevenagel condensation product.[9][10] The Knoevenagel product itself contains an electrophilic double bond and can act as a Michael acceptor.

Causality and Troubleshooting Steps:

  • Stoichiometry: An excess of the active methylene compound can favor the formation of the bis-adduct.

    • Solution: Carefully control the stoichiometry of your reactants. Use a 1:1:1 molar ratio of the aldehyde, active methylene compound, and the other component (e.g., β-ketoester or 1,3-diketone).

  • Reaction Conditions: Certain catalysts or prolonged reaction times might promote the formation of the bis-adduct.

    • Solution: Optimize the reaction time by monitoring with TLC. Once the desired 4H-pyran is formed, work up the reaction to prevent further reactions. Additionally, the choice of a less reactive base might mitigate this side reaction.

Question 3: My final product is a mixture of the expected 4H-pyran and a nitrogen-containing heterocycle, specifically a 1,4-dihydropyridine. Why did this happen?

Answer:

The formation of a 1,4-dihydropyridine derivative instead of a 4H-pyran is a known outcome and is highly dependent on the catalyst and reactants used, particularly when using acetoacetanilide derivatives.[8][11]

Causality and Troubleshooting Steps:

  • Catalyst Choice: The type of catalyst can direct the reaction pathway.

    • Explanation: When reacting an aldehyde, an acetoacetanilide derivative, and malononitrile, using a basic catalyst like triethylamine typically yields the 4H-pyran.[8][11] However, if ammonium acetate is used as the catalyst, it can act as a source of ammonia, leading to the Hantzsch dihydropyridine synthesis pathway and forming a 1,4-dihydropyridine.[8][11]

    • Solution: To obtain the 4H-pyran, ensure you are using a non-ammonia-donating base like triethylamine or piperidine. If the 1,4-dihydropyridine is the desired product, then ammonium acetate is the appropriate catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for 4H-pyran synthesis via multicomponent reactions?

The most common pathway for the one-pot synthesis of 4H-pyrans involves a domino sequence of reactions:

  • Knoevenagel Condensation: An aldehyde or ketone reacts with an active methylene compound (like malononitrile or ethyl acetoacetate) in the presence of a basic catalyst. This is a nucleophilic addition followed by dehydration to form an electron-deficient alkene (a Michael acceptor).[6][12][13]

  • Michael Addition: A nucleophile, such as the enolate of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone), adds to the α,β-unsaturated system of the Knoevenagel product.[1][2][14]

  • Cyclization/Annelation: The intermediate formed then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final stable 4H-pyran ring system.[3][6]

Q2: How does the choice of solvent affect the synthesis of 4H-pyrans?

The solvent can play a significant role. While various solvents can be used, there is a growing trend towards using greener and more efficient conditions. In some cases, solvent-free conditions have been shown to dramatically increase product yields and reduce reaction times.[1][7] For example, a one-pot multicomponent reaction of ethyl acetoacetate, an aromatic aldehyde, and malononitrile saw the yield increase to 92% under solvent-free conditions at 60°C, compared to using solvents like dichloromethane or chloroform.[7]

Q3: Can aldehydes undergo self-condensation during the reaction?

Yes, under strongly basic conditions, the aldehyde can undergo a self-condensation (an aldol condensation), although this is less common with the weak bases typically employed in Knoevenagel reactions for 4H-pyran synthesis.[10] Using milder bases and controlled temperatures can help minimize this side reaction.

Q4: What are the key starting materials for a typical multicomponent 4H-pyran synthesis?

A typical three-component reaction for the synthesis of functionalized 4H-pyrans involves:

  • An aldehyde (often aromatic).[7]

  • An active methylene compound , such as malononitrile or cyanoacetic esters.[6][7]

  • A 1,3-dicarbonyl compound , which can be a β-ketoester (like ethyl acetoacetate) or a cyclic 1,3-diketone (like dimedone).[6][7][15]

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.

4H-Pyran Synthesis Pathway Start Aldehyde + Active Methylene Compound Knoevenagel_Product Knoevenagel Product (α,β-unsaturated) Start->Knoevenagel_Product Knoevenagel Condensation Michael_Adduct Michael Adduct (Intermediate) Knoevenagel_Product->Michael_Adduct Michael Addition Michael_Donor 1,3-Dicarbonyl (Michael Donor) Michael_Donor->Michael_Adduct Michael Addition Pyran Desired 4H-Pyran (Product) Michael_Adduct->Pyran Intramolecular Cyclization

Caption: Desired reaction pathway for 4H-pyran synthesis.

Side_Product_Formation cluster_catalyst Catalyst Dependent Start Aldehyde + Active Methylene Compound Knoevenagel_Product Knoevenagel Product Start->Knoevenagel_Product Knoevenagel Condensation Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Aldol_Adduct Aldol Adduct Start->Aldol_Adduct Incomplete Dehydration Desired_Product 4H-Pyran Knoevenagel_Product->Desired_Product Michael Addition + Cyclization Bis_Adduct Bis-Adduct (Michael Addition Side Product) Knoevenagel_Product->Bis_Adduct + Active Methylene Compound Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Product->Dihydropyridine + NH4OAc Catalyst

Caption: Common side products in 4H-pyran synthesis.

Summary of Key Parameters and Potential Outcomes

ParameterRecommended ActionPotential Side Product if Not Optimized
Catalyst Screen for optimal type and loading (e.g., piperidine, triethylamine, solid bases). Avoid ammonium salts if 1,4-dihydropyridine is not desired.Knoevenagel product, 1,4-dihydropyridine.
Temperature Optimize for reaction completion (e.g., room temp to 80°C).Knoevenagel product, unreacted materials.
Solvent Consider solvent-free conditions for improved yields and greener synthesis.Lower yields, longer reaction times.
Stoichiometry Use precise 1:1:1 molar ratios for three-component reactions.Bis-adduct from Michael addition.
Water Removal Use molecular sieves or azeotropic distillation where applicable.Incomplete Knoevenagel condensation.
Monitoring Track reaction progress with TLC.Formation of multiple byproducts due to prolonged reaction times.

Experimental Protocol: General Procedure for Three-Component 4H-Pyran Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Solvent/Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) or proceed under solvent-free conditions. Add the catalyst (e.g., piperidine, 10-20 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 60°C). Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4H-pyran derivative.

References

  • BenchChem. (n.d.). Identifying side products in Knoevenagel condensation of hydantoin.
  • BenchChem. (n.d.). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives.
  • Various Authors. (2022). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022).
  • Shaterian, H. R., et al. (2022).
  • BTC. (2025). What are the tandem reactions for the synthesis of Pyran Series compounds? Retrieved from [Link]

  • Kaurav, M. S., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Growing Science.
  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 4H-pyran derivatives.
  • Various Authors. (2022).
  • Various Authors. (n.d.). Proposed mechanism for the synthesis of pyrans 4.
  • Various Authors. (2014).
  • Various Authors. (2010). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation.
  • Al-Abdullah, E. S., et al. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed.
  • Various Authors. (2023). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. NIH.
  • BenchChem. (n.d.). Application Notes and Protocols: Michael Addition Reactions Involving 6-Methoxydihydro-2H-pyran-3(4H)-one.
  • BenchChem. (n.d.). Troubleshooting low yields in pyran cyclization reactions.
  • Various Authors. (2022). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. NIH.
  • Various Authors. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.
  • Various Authors. (2023). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives.
  • Various Authors. (2024). Multicomponent synthesis of functionalized 4H-pyrans.
  • Al-Abdullah, E. S., et al. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities.
  • Various Authors. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters.
  • Various Authors. (n.d.). 2H Pyran Addition Michael. Scribd.
  • Kaurav, M. S., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Welcome to the technical support guide for the purification of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development. The guidance is structured to address common and complex challenges encountered during the purification of this and structurally related polyfunctionalized 4H-pyran derivatives.

Introduction to Purification Challenges

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is typically synthesized via a one-pot, three-component reaction involving benzaldehyde, malononitrile, and acetylacetone.[1][2] While synthetically accessible, the purification of the final product can present several challenges due to the presence of unreacted starting materials, intermediates, and various side products. The molecule's array of functional groups—amine, nitrile, acetyl, and the phenyl ring—imparts a moderate to high polarity, which dictates the selection of appropriate purification strategies.

Common issues include the product oiling out during crystallization, co-elution of impurities during chromatography, and low recovery yields. This guide aims to provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil or gum instead of a solid. What should I do?

A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when significant impurities are present, causing a freezing point depression.[3][4] First, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to see if it induces solidification. If this fails, consider redissolving the oil in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and attempting to precipitate the product by slowly adding a non-polar anti-solvent.[5]

Q2: After purification, my product has a persistent yellow or brown color. What causes this and how can I remove it?

A2: Color impurities often arise from polymeric side products or degradation of starting materials. If the colored impurity is non-polar, it can sometimes be removed by washing the crude solid with a cold, less polar solvent. For stubborn cases, recrystallization with the addition of a small amount of activated charcoal can be effective.[4] However, use charcoal sparingly as it can adsorb your desired product, reducing the overall yield.

Q3: I'm seeing multiple spots on my TLC plate after an initial purification attempt. How do I choose the right next step?

A3: The number and relative position (Rf value) of the spots will guide your next action. If you have a major product spot well-separated from minor impurity spots, column chromatography is the logical next step. If the spots are very close together, you may need to screen several different solvent systems for TLC to find one that provides better separation before attempting a column.[6] If the product is a solid, recrystallization from a well-chosen solvent system could be a simpler and more effective alternative.[5]

Q4: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?

A4: Streaking, especially for nitrogen-containing heterocycles like your pyran derivative, is often due to strong interactions between the basic amino group and the acidic surface of the silica gel.[3][7] To resolve this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your chromatography eluent. This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.[3][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex purification issues.

Problem 1: Failure to Crystallize or "Oiling Out"

This phenomenon occurs when the solute comes out of solution above its melting point.

Probable Causes:

  • Rapid Cooling: Cooling the solution too quickly encourages precipitation rather than the ordered process of crystallization.[4]

  • High Impurity Load: Impurities disrupt the crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures, or the compound's solubility curve may not be steep enough.[8]

  • Supersaturation: The solution may be too concentrated.

Solutions:

  • Re-heat and Dilute: Add a small amount of additional hot solvent to dissolve the oil completely.[3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[4]

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[3]

  • Change Solvent System: If the above fails, remove the solvent in vacuo and attempt recrystallization from a different solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).[5]

Problem 2: Poor Separation in Flash Column Chromatography

This is often characterized by overlapping peaks or the co-elution of the product with impurities.

Probable Causes:

  • Incorrect Solvent System: The eluent polarity is either too high (eluting everything quickly) or too low (nothing moves).[6]

  • Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.[3]

  • Sample Insolubility: The compound may be precipitating at the top of the column if loaded in a solvent in which it is not fully soluble.

  • Compound Degradation: The compound may be unstable on the acidic silica gel.

Solutions:

  • Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.[9] This provides a good balance between retention and elution time.

  • Use a Gradient Elution: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[10]

  • Reduce the Sample Load: A general rule of thumb is to load no more than 1g of crude material for every 20-50g of silica gel.[9]

  • Dry Loading: If your compound has limited solubility in the eluent, pre-adsorb it onto a small amount of silica gel. Dissolve the crude product in a strong solvent (like DCM or acetone), mix it with silica gel to form a paste, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.

  • Switch the Stationary Phase: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or performing reversed-phase chromatography on a C18 column.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Many 4H-pyran derivatives can be effectively purified by recrystallization from ethanol.[11][12][13]

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. It should be sparingly soluble at room temperature but dissolve completely upon heating. This confirms ethanol is a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to your crude solid to completely dissolve it. Place the flask on a hot plate and bring the solution to a gentle boil.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for an additional 15-30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry completely.

Protocol 2: Flash Column Chromatography for Polar Heterocycles

This protocol is designed for situations where recrystallization is ineffective.

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC system to achieve an Rf of ~0.3 for the target compound. A good starting point for this class of molecule is a mixture of Ethyl Acetate (EtOAc) and Hexane.[14]

    • Prepare several TLC chambers with varying ratios (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane).

    • If the compound is very polar, consider a more polar system like Methanol (MeOH) in Dichloromethane (DCM) (e.g., 1-5% MeOH/DCM).[14]

    • Add 0.5% triethylamine (Et3N) to the chosen solvent system to prevent streaking.

  • Column Packing:

    • Select an appropriate size column.

    • Pack the column using the "slurry method": mix silica gel with the initial, least polar eluent, pour the slurry into the column, and allow it to settle into a packed bed with the aid of gentle pressure or tapping.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of DCM or the eluent.

    • Carefully add the sample solution to the top of the packed silica bed.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the pure fractions (those containing only the product spot by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary and Visualization

Table 1: Recommended Solvent Systems for Chromatography
Polarity of ImpuritiesRecommended Starting Eluent SystemModifiers
Non-polar to moderately polar20-40% Ethyl Acetate in Hexane0.5% Triethylamine (if streaking occurs)
Highly polar2-5% Methanol in Dichloromethane0.5% Triethylamine
Acid-sensitive compoundsNeutral Alumina as stationary phaseN/A
Basic compoundsSilica gel0.5-1% Triethylamine or Ammonium Hydroxide

Data synthesized from general principles of chromatography for polar heterocyclic compounds.[3][14]

Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the target compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup crude_product Crude Product (Solid or Oil) workup->crude_product is_solid Is the product a solid? crude_product->is_solid Analyze Physical State recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes triturate Triturate with Non-Polar Solvent is_solid->triturate No (Oil) recryst_pure Pure Crystals? recrystallize->recryst_pure final_product Pure Product recryst_pure->final_product Yes column Perform Column Chromatography (Protocol 2) recryst_pure->column No (Still impure) triturate->column Fails to solidify column->final_product

Caption: Decision tree for selecting the appropriate purification method.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ChemicalBook. (n.d.). 5-ACETYL-2-AMINO-6-METHYL-4-PHENYL-4H-PYRAN-3-CARBONITRILE synthesis.
  • DiscoverACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 406-416.
  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData.
  • AIP Publishing. (n.d.). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives.
  • BenchChem. (n.d.). Dihydropyran Derivatives: Applications and Protocols for Advanced Materials Research.
  • Hakimi, F., et al. (n.d.). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Nesterov, V. N., et al. (2006). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Acta Crystallographica Section C, 62(Pt 12), o705-8.
  • University of Manitoba. (n.d.). Column chromatography.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • SciELO. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.

Sources

Optimization

Technical Support Center: Synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. The information is structured to address common challenges and provide a deeper understanding of the reaction mechanism and optimization strategies.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in this three-component reaction are a common issue and can stem from several factors. The synthesis proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, and each step is sensitive to the reaction conditions.[1]

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Catalyst The catalyst, typically a base, is crucial for the initial Knoevenagel condensation between benzaldehyde and malononitrile. An inappropriate choice, insufficient amount, or deactivation of the catalyst will stall the reaction.Catalyst Screening: While traditional bases like piperidine or triethylamine are used, consider more efficient catalysts. Studies have shown that catalysts like KOH-loaded CaO can produce excellent yields (up to 92%) in shorter reaction times.[2] Heterogeneous catalysts such as magnetic nanoparticles are also highly effective and offer the advantage of easy separation and reusability.[3][4] Optimization: Methodically vary the catalyst loading. Too little catalyst will be ineffective, while an excess can sometimes promote side reactions. An optimal loading of 20% KOH-loaded CaO or 10-30 mg of a nanocatalyst per mmol of aldehyde is a good starting point.[2][3]
Suboptimal Solvent The solvent polarity and proticity can significantly influence reaction rates and equilibria.Solvent Selection: Ethanol is a commonly used and effective solvent.[3] However, consider exploring solvent-free (neat) conditions. Heating the neat reaction mixture has been shown to dramatically increase yields and reduce reaction times, offering a greener alternative.[2] In one study, switching from dichloromethane to solvent-free conditions at 60°C increased the yield to 92%.[2][5]
Incorrect Temperature Reaction temperature affects the rate of all reaction steps. Temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can promote side reactions or decomposition.Temperature Optimization: If using a solvent like ethanol, refluxing is a common condition. For solvent-free reactions, a temperature range of 60-80°C is often optimal.[2][6] It is advisable to perform small-scale trials at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the sweet spot for your specific setup.
Impure Reagents The presence of impurities, especially water in solvents or old aldehydes containing benzoic acid, can interfere with the reaction.Reagent Purity Check: Use freshly distilled benzaldehyde. Ensure all solvents are anhydrous. Verify the purity of malononitrile and acetylacetone.
Troubleshooting Decision Tree

Here is a logical workflow to diagnose and resolve issues with low reaction yield.

troubleshooting_flowchart start Low or No Yield check_catalyst Is the catalyst appropriate and active? start->check_catalyst check_conditions Are the reaction conditions (solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts (e.g., KOH/CaO, nano-Fe3O4). Optimize catalyst loading. check_catalyst->solution_catalyst No check_reagents Are the reagents pure and stoichiometry correct? check_conditions->check_reagents Yes solution_conditions Try solvent-free conditions at 60-80°C. Optimize temperature for solvent-based reaction. check_conditions->solution_conditions No check_workup Is the product lost during workup/purification? check_reagents->check_workup Yes solution_reagents Use freshly distilled aldehyde. Ensure anhydrous solvents. Verify 1:1:1 stoichiometry. check_reagents->solution_reagents No solution_workup Collect solid by filtration and wash with cold ethanol/water. Optimize recrystallization solvent. check_workup->solution_workup Yes end_node Improved Yield check_workup->end_node No solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->check_workup solution_workup->end_node reaction_mechanism cluster_start Reactants cluster_steps Reaction Cascade cluster_end Product R1 Benzaldehyde S1 Knoevenagel Condensation R1->S1 R2 Malononitrile R2->S1 R3 Acetylacetone S2 Michael Addition R3->S2 S1->S2 Forms Knoevenagel Adduct S3 Intramolecular Cyclization S2->S3 Forms Michael Adduct P 5-Acetyl-2-amino-6-methyl- 4-phenyl-4H-pyran-3-carbonitrile S3->P Final Cyclization

Caption: The multi-component reaction cascade.

Q2: What is the optimal stoichiometry of the reactants?

For this three-component reaction, the optimal stoichiometry is typically an equimolar ratio of the three reactants: benzaldehyde, malononitrile, and acetylacetone (1:1:1). Using a slight excess of one component is generally not necessary and can complicate the purification process. [2]

Q3: How do substituents on the aromatic aldehyde affect the reaction?

The electronic nature of substituents on the benzaldehyde ring can influence the reaction rate and yield.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can make the aldehyde's carbonyl carbon more electrophilic, potentially speeding up the initial Knoevenagel condensation and often leading to good or excellent yields. [7]* Electron-donating groups (e.g., -OCH₃, -CH₃) can have the opposite effect, slightly deactivating the aldehyde. However, with an efficient catalyst, these substrates also typically react well to provide high yields of the desired products. [7] Most modern catalytic systems are robust enough to handle both types of substituents effectively. [2][7]

Experimental Protocols

General Experimental Workflow

The overall process from setup to final product is straightforward.

experimental_workflow setup 1. Reaction Setup (Add reactants, solvent, catalyst) reaction 2. Reaction (Stir at optimal temperature) setup->reaction monitor 3. Monitor Progress (Using Thin-Layer Chromatography) reaction->monitor isolate 4. Isolation (Filter crude product, wash with cold solvent) monitor->isolate Reaction Complete purify 5. Purification (Recrystallization from ethanol) isolate->purify characterize 6. Characterization (NMR, IR, Mass Spec, Melting Point) purify->characterize

Caption: General experimental workflow for synthesis.

Protocol 1: Solvent-Free Synthesis using KOH-loaded CaO

This protocol is adapted from a high-yield, environmentally friendly method. [2]

  • Catalyst Preparation (if needed): Prepare 20% KOH-loaded CaO by grinding 0.2 g of KOH with 0.8 g of CaO in a mortar and pestle.

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and acetylacetone (1 mmol).

  • Add Catalyst: Add the prepared KOH-loaded CaO catalyst (approximately 10-20 mol%).

  • Reaction: Stir the mixture vigorously using a magnetic stirrer at 60°C. The reaction is typically complete within 10-20 minutes.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them with TLC (using a 1:3 ethyl acetate/n-hexane eluent). [3]6. Workup: After completion, add ethanol to the reaction mixture and filter to remove the heterogeneous catalyst.

  • Isolation: Cool the filtrate in an ice bath. The solid product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from hot ethanol to obtain the pure product.

References

  • BenchChem. (2025).
  • Maleki, A., et al. (2020).
  • Ghorbani-Vaghei, R., et al. (2021). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports.
  • ChemicalBook. (n.d.). 5-ACETYL-2-AMINO-6-METHYL-4-PHENYL-4H-PYRAN-3-CARBONITRILE synthesis.
  • BenchChem. (2025).
  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters.
  • Banu, H., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules.
  • Growing Science. (2019). Synthesis of 4H-Pyran Derivatives Using KOH loaded Calcium Oxide as Catalyst.
  • MDPI. (2022).
  • Mediterranean Journal of Basic and Applied Sciences. (2025).
  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate.
  • BenchChem. (2025).
  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Multicomponent Pyran Synthesis

Welcome to the Technical Support Center for multicomponent pyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for multicomponent pyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyran derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: My multicomponent reaction for 4H-pyran synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

Low yields in the synthesis of 4H-pyrans via multicomponent reactions can be attributed to several factors, ranging from suboptimal reaction conditions to the choice of catalyst. A systematic approach to troubleshooting is essential for identifying the root cause.[1]

Key areas to investigate:

  • Reaction Conditions: The choice of solvent and temperature is critical.[2] While various solvents can be employed, it's worth noting that solvent-free conditions have demonstrated a significant improvement in yields for certain reactions.[2]

  • Catalyst Selection and Loading: The catalyst is a determining factor in the efficiency of the reaction.[2] A wide array of catalysts, including basic salts and metallic nanoparticles, have been successfully used.[2] It is crucial to optimize the catalyst loading, as insufficient amounts may lead to incomplete reactions, while an excess may not improve the yield and can complicate the purification process.[2][3]

  • Purity of Starting Materials: Impurities in your starting materials and solvents can significantly impede the reaction.[1] Ensure all reagents are of high purity and that your glassware is meticulously cleaned and dried to prevent any unwanted side reactions.[1]

Q2: I'm observing a significant amount of side products in my reaction mixture. How can I improve the selectivity towards the desired pyran derivative?

The formation of side products is a common challenge in multicomponent reactions and is often linked to the reaction mechanism, which typically proceeds through a Knoevenagel condensation, followed by a Michael addition and cyclization.[2][4]

Strategies to minimize side products:

  • Control of Reaction Sequence: The initial Knoevenagel condensation between the aldehyde and the active methylene compound is a critical step.[2] Ensuring this step proceeds efficiently before subsequent reactions can minimize the formation of byproducts.

  • Temperature Optimization: The reaction temperature can influence the rates of competing reaction pathways. Experimenting with different temperatures may favor the formation of the desired product.[5]

  • Order of Reagent Addition: In some cases, the stepwise addition of reagents can be beneficial in preventing the formation of side products.[5]

Q3: Can the nature of the substituents on my starting materials affect the reaction yield?

Yes, the electronic and steric properties of the substituents on your starting materials can have a significant impact on the reaction yield.

  • Electronic Effects: Electron-withdrawing groups on the aromatic aldehyde can often lead to better yields compared to electron-donating groups.[6]

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach of the molecules, leading to slower reaction rates and lower yields.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during multicomponent pyran synthesis.

Problem 1: Low or No Product Formation

A low yield or complete lack of product is a frequent issue. This troubleshooting workflow will guide you through a logical sequence of checks and optimizations.

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Verify Purity and Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Solvent, Temperature, Time) CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Screen and Optimize Catalyst and Loading CheckConditions->OptimizeCatalyst Conditions Appear Correct MonitorReaction Monitor Reaction Progress (TLC, LC-MS) OptimizeCatalyst->MonitorReaction Catalyst System Chosen SuccessfulReaction Improved Yield MonitorReaction->SuccessfulReaction Reaction Complete Purification Optimize Purification Protocol SuccessfulReaction->Purification PyranSynthesisMechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Intermediate1 Electron-deficient Alkene Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael BetaDicarbonyl β-Dicarbonyl Compound BetaDicarbonyl->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Pyran 4H-Pyran Cyclization->Pyran

Sources

Optimization

Technical Support Center: Recrystallization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the recrystallization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitril...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the recrystallization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, ensuring a higher success rate in obtaining a high-purity crystalline product.

I. Understanding the Molecule and the Process

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a heterocyclic compound with multiple functional groups: an acetyl group, an amino group, a nitrile group, and a phenyl group, all attached to a 4H-pyran core. These functional groups influence its solubility and crystalline nature. The presence of polar groups like the amino and acetyl moieties, as well as the nitrile, suggests that polar solvents will be effective for dissolution at elevated temperatures. The overall principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point and very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

II. Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Materials:

  • Crude 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Step-by-Step Methodology:

  • Solvent Selection: Based on literature and the molecule's structure, ethanol is an excellent initial choice of solvent.[1][2][3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of ethanol to just cover the solid.

    • Heat the mixture to a gentle boil with continuous stirring.

    • Add small portions of hot ethanol until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

Visual Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Solutions start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out Occurs cool->oiling_out filter_dry Filter & Dry Crystals crystals->filter_dry Yes no_crystals No Crystals Form crystals->no_crystals No low_yield Low Yield filter_dry->low_yield solution1 Too much solvent? - Boil off excess solvent. - Add anti-solvent. no_crystals->solution1 solution2 Solution not saturated? - Scratch inner wall of flask. - Add a seed crystal. no_crystals->solution2 solution3 Cooling too fast? - Reheat and cool slowly. - Use a different solvent system. oiling_out->solution3 solution4 Compound highly impure? - Use a different solvent pair. oiling_out->solution4 solution5 Too much solvent used? - Concentrate mother liquor for a second crop. low_yield->solution5

Caption: A flowchart for troubleshooting common recrystallization problems.

Q1: No crystals are forming after the solution has cooled.

A1: This is a common issue that can arise from several factors.

  • Cause: The solution may be too dilute (i.e., too much solvent was added).[4][5]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.

  • Cause: The solution is supersaturated, but crystal nucleation has not initiated.[4]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Solution 2 (Seeding): If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This will act as a template for other molecules to crystallize upon.[5]

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Cause: The compound is significantly impure, leading to a depression of its melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the problem persists, a different solvent or a solvent pair may be necessary.[4]

  • Cause: The cooling process is too fast.[5]

    • Solution: Insulate the flask to slow down the cooling rate. You can wrap it in glass wool or place it in a Dewar flask.

Q3: The recrystallized product has a low yield.

A3: A low yield can be disheartening, but there are ways to improve it.

  • Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[5]

    • Solution: The mother liquor can be concentrated by boiling off some of the solvent, and a second crop of crystals can be collected. Be aware that this second crop may be less pure than the first.

  • Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-warmed, and perform the filtration as quickly as possible.

Q4: The crystals are colored, but the pure compound should be colorless.

A4: Colored impurities can sometimes co-crystallize with the product.

  • Cause: The presence of highly colored, minor impurities.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile?

A1: Ethanol is widely reported as an effective solvent for the recrystallization of this and similar 4H-pyran derivatives.[1][2][3] It provides good solubility at elevated temperatures and lower solubility upon cooling. Other potential solvents or solvent systems could include methanol/petroleum ether or dichloromethane.[6][7]

Q2: How do I choose an alternative solvent system?

A2: A good solvent system for recrystallization is one in which your compound is soluble at high temperatures but insoluble at low temperatures. A common technique is to use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, a polar "good" solvent like ethanol or acetone could be paired with a non-polar "poor" solvent like hexane or water.

Q3: How can I be sure my recrystallized product is pure?

A3: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

V. Data Summary

ParameterRecommended Value/SolventRationale
Primary Solvent EthanolGood solubility profile for 4H-pyran derivatives.[1][2][3]
Alternative Solvents Dichloromethane, Methanol/Petroleum EtherHave been used for similar compounds.[6][7]
Cooling Rate SlowPromotes the formation of larger, purer crystals.[4]
Drying Temperature 50-60 °C (in vacuum)Ensures removal of residual solvent without decomposing the compound.

VI. References

  • Zamisa, S. J., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. How to make 4H pyran derivatives soluble?? [Link]

  • Growing Science. Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Nyapola, C., et al. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. IUCrData. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • EPFL. Guide for crystallization. [Link]

  • ResearchGate. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. [Link]

  • ResearchGate. Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 4H-Pyran Derivatives with Column Chromatography

Welcome to the technical support center for the purification of 4H-pyran derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4H-pyran derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we will delve into the practical aspects of chromatography, offering troubleshooting solutions and answers to frequently asked questions.

4H-pyran derivatives are a versatile class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2] However, their purification can present unique challenges due to their diverse polarities and potential for interactions with stationary phases. This guide will equip you with the knowledge to optimize your purification protocols and obtain high-purity 4H-pyran derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 4H-pyran derivatives, providing potential causes and actionable solutions.

Problem 1: Poor Separation of 4H-Pyran Derivative from Impurities (Co-elution)

You observe overlapping peaks or fractions containing a mixture of your desired product and impurities.

Probable Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is critical for good separation.[3] If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, compounds will remain strongly adsorbed to the stationary phase. Action: Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems.[3] Aim for an Rf value between 0.2 and 0.4 for your target compound. Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[4]
Column Overloading Loading too much crude material onto the column is a common reason for poor separation.[4][5] Action: As a general rule, the amount of crude sample should be 1-5% of the mass of the stationary phase.[4] For challenging separations, reduce the sample load further.
Improper Column Packing Channels or cracks in the stationary phase lead to uneven solvent flow and band broadening, which diminishes resolution.[4] Action: Ensure the silica gel or alumina is packed uniformly. Both dry-packing and wet-packing (slurry) methods can be effective if performed carefully.[6][7] Gently tapping the column during packing can help settle the stationary phase and remove air bubbles.[8]
Flow Rate Issues An incorrect flow rate can negatively impact separation. If the flow rate is too slow, diffusion can cause bands to widen. If it's too fast, there isn't enough time for proper equilibration between the mobile and stationary phases.[9] Action: Adjust the flow rate to an optimal level. For flash chromatography, this is typically achieved by applying the appropriate air pressure (1-4 psi for most setups).[9]
Problem 2: Peak Tailing or Streaking of the 4H-Pyran Derivative

Your compound elutes from the column over a large number of fractions, resulting in a broad, "tailing" peak instead of a sharp band.

Probable Cause Solution
Strong Interactions with the Stationary Phase 4H-pyran derivatives can contain functional groups that interact strongly with the acidic silanol groups on the surface of silica gel, a common cause of tailing.[5][10][11] Action: Consider adding a small amount of a modifier to the mobile phase to reduce these interactions. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding a base like triethylamine (0.1-5%) is often effective.[5] Alternatively, consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., NH2-functionalized).[5][12]
Compound Instability on Silica Gel Some organic compounds can decompose on the acidic surface of silica gel.[12] Action: Test the stability of your compound on silica gel using a 2D TLC. Spot your compound, run the TLC in one direction, then turn it 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing. In this case, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[12]
Poor Solubility in the Mobile Phase If your compound has low solubility in the eluent, it can lead to tailing.[12] Action: Try to find a solvent system that dissolves your compound well while still providing good separation on TLC.[12] If solubility is a major issue, consider the dry-loading technique.[9]
Problem 3: The 4H-Pyran Derivative Does Not Elute from the Column

You've run a significant volume of mobile phase through the column, but your product is not coming off.

Probable Cause Solution
Mobile Phase is Not Polar Enough The chosen solvent system may not be strong enough to move your compound down the column. Action: Gradually increase the polarity of the mobile phase (gradient elution).[7] For very polar compounds that do not move even in 100% ethyl acetate, you may need to use more aggressive solvent systems, such as those containing methanol or a small percentage of ammonium hydroxide in methanol mixed with dichloromethane.[12]
Compound Decomposed on the Column As mentioned earlier, some compounds are not stable on silica gel.[12] Action: If you suspect decomposition, you may need to abandon the current purification and try a different stationary phase or purification method.[12]
Incorrect Solvent System Preparation It's possible to mistakenly use the wrong solvents or an incorrect ratio.[12] Action: Double-check the solvent bottles and your calculations to ensure you have prepared the mobile phase correctly.[12]
Problem 4: The 4H-Pyran Derivative Elutes Too Quickly (in the Solvent Front)

Your product comes off the column in the very first fractions with no separation from other non-polar impurities.

Probable Cause Solution
Mobile Phase is Too Polar The eluent is too strong and is washing everything off the column without allowing for separation. Action: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent in your mixture.
Very Non-Polar Compound Your 4H-pyran derivative may be extremely non-polar. Action: If achieving a low Rf on TLC is difficult even with very non-polar solvents, column chromatography may not be the ideal purification method. Consider other techniques like recrystallization if applicable.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my 4H-pyran derivative?

A1: The choice of stationary phase depends on the properties of your specific 4H-pyran derivative.

  • Silica Gel: This is the most common and versatile stationary phase for normal-phase chromatography.[6][13] It is suitable for a wide range of polarities. However, its acidic nature can cause issues with acid-sensitive compounds.[12]

  • Alumina: Alumina is another popular choice and is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive or basic compounds.[13]

  • Reversed-Phase Silica (e.g., C18): For highly polar 4H-pyran derivatives, reversed-phase chromatography might be a better option.[12] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14]

Q2: What is the ideal way to load my sample onto the column?

A2: There are two main methods for sample loading:

  • Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column.[9][15]

  • Dry Loading: If your sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9] This powder can then be carefully added to the top of the packed column.[9]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your mixture.

  • Isocratic Elution: This is simpler to perform and is suitable when the components of your mixture have similar polarities and are well-separated on TLC with a single solvent system.[6]

  • Gradient Elution: This is often more effective for complex mixtures with components of widely differing polarities.[7] It allows for the efficient elution of both non-polar and polar compounds in a reasonable amount of time.

Q4: How can I monitor the separation process?

A4: The most common method for monitoring the progress of your column chromatography is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[16][17] This allows you to identify which fractions contain your desired product and to assess its purity.

Visualizing the Workflow

A systematic approach is key to successful column chromatography. The following diagram illustrates a typical workflow for purifying 4H-pyran derivatives.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Packing the Stationary Phase) TLC->Column_Prep Sample_Loading 3. Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling 7. Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure 4H-Pyran Derivative Solvent_Removal->Pure_Product

A typical workflow for column chromatography purification.

By following the guidance in this technical support center, you will be better equipped to troubleshoot common issues and successfully purify your 4H-pyran derivatives. Remember that each compound is unique, and some empirical optimization is often necessary to achieve the best results.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Available from: [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. Available from: [Link]

  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. Available from: [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Available from: [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. Available from: [Link]

  • How to run column chromatography. (n.d.). Available from: [Link]

  • Danheiser, R. L. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Growing Science. (2019, April 6). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. Available from: [Link]

  • El-Mekabaty, A., et al. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. Molecules, 27(21), 7586. Available from: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis, Structure, Chemical Reactivity, and Practical Significance of 2-Amino-4H-pyrans. Available from: [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. Available from: [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]

  • SIELC. Separation of 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (2025, August 10). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Available from: [Link]

  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Available from: [Link]

  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available from: [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Available from: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available from: [Link]

  • NIH. (n.d.). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Available from: [Link]

  • Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?. Available from: [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Available from: [Link]

  • Chemistry For Everyone. (2025, February 1). What Is Tailing In Chromatography?. YouTube. Available from: [Link]

  • MDPI. (2017, October 17). Separation and Purification with a Liquid Stationary Phase. Available from: [Link]

  • SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Available from: [Link]

  • Quora. (2019, September 17). When do we find tailing in chromatography, and how can we eliminate that?. Available from: [Link]

  • Three-component coupling approach for the synthesis of 4H-pyrans and pyran-annulated heterocyclic scaffolds utilizing Ag/TiO2 nano-thin films as robust recoverable catalyst. (n.d.). Available from: [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Available from: [Link]

  • PubMed. (2019, January 11). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Available from: [Link]

Sources

Optimization

stability issues of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in solution

Technical Support Center: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. It addresses common stability issues encountered in solution and offers practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a polysubstituted 4H-pyran derivative. The 4H-pyran scaffold is a key structural motif in a wide range of biologically active compounds, including many with therapeutic potential. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] However, the stability of the 4H-pyran ring system can be a concern, particularly in solution. Understanding the factors that influence the stability of this compound is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges related to the stability of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in solution.

Q1: My compound appears to be degrading in solution. What are the likely causes?

A1: The 4H-pyran ring is susceptible to degradation under various conditions. The primary drivers of degradation in solution are often related to pH, solvent, light, and temperature. The presence of an amino group at the 2-position can decrease the stability of the 4H-pyran ring compared to other derivatives.[4]

  • pH-Mediated Hydrolysis: Both acidic and basic conditions can promote the degradation of 4H-pyran derivatives.[5] In acidic solutions, hydrolysis may lead to ring-opening, forming hydroxy acids or aldehydes. Basic conditions can also result in ring-opening and may facilitate subsequent reactions like aldol condensation.

  • Solvent Effects: The choice of solvent plays a critical role in the stability of your compound. Polar protic solvents, such as water and ethanol, can participate in degradation reactions. Some organic solvents may also contribute to instability.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of 2-amino-4H-pyran-3-carbonitriles.[6] This can be a significant issue, especially for solutions left on the benchtop under ambient light.[6]

  • Thermal Stress: Elevated temperatures can accelerate degradation processes. It is important to consider the thermal stability of the compound, especially when conducting experiments that involve heating.

Q2: I'm observing a loss of biological activity in my compound solutions over time. Could this be related to stability?

A2: Yes, a loss of biological activity is a strong indicator of compound degradation. Studies have shown that freshly prepared solutions of 2-amino-4H-pyran-3-carbonitriles exhibit biological effects, but these activities can diminish significantly when solutions are stored, even for a relatively short period.[6] This loss of activity is directly linked to the degradation of the parent compound into inactive products.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To minimize degradation and ensure the integrity of your stock solutions, follow these guidelines:

  • Solvent Selection: Whenever possible, use aprotic, anhydrous solvents such as DMSO or DMF for preparing stock solutions. If aqueous solutions are necessary, prepare them fresh before each experiment. The choice of solvent can be critical, and in some syntheses of 4H-pyran derivatives, a mixture of water and ethanol has been found to be optimal.[7]

  • Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent introduced into your experimental system.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect them from moisture. For light-sensitive compounds, use amber vials or wrap the vials in aluminum foil.

  • Fresh Preparation: For critical experiments, it is always best to use freshly prepared solutions. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: How can I assess the stability of my compound in a specific experimental buffer or medium?

A4: To determine the stability of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile under your specific experimental conditions, a stability study is recommended. This typically involves incubating the compound in the buffer or medium of interest and monitoring its concentration over time.

A general workflow for a stability study is as follows:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Improved 4H-Pyran Synthesis

Welcome to the technical support center for 4H-pyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this importa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4H-pyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. 4H-pyrans are not only valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, but they also serve as versatile intermediates in organic synthesis.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 4H-pyrans via multicomponent reactions, typically involving an aldehyde, a C-H activated methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).

Problem 1: Low or No Product Yield

Q: My three-component reaction is yielding very little or no 4H-pyran product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in 4H-pyran synthesis is a common issue that can often be traced back to catalyst choice, reaction conditions, or reagent quality.

Causality and Experimental Choices:

The synthesis of 4H-pyrans typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[4][5] The catalyst plays a crucial role in promoting one or more of these steps.

  • Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be sufficiently active under your reaction conditions or may not be suitable for your specific substrates. Catalysts for this transformation can be broadly categorized as acidic, basic, or bifunctional.

    • Basic catalysts (e.g., piperidine, triethylamine, KOH-loaded CaO) are effective at promoting the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[1]

    • Lewis acid catalysts (e.g., nano-powder magnetite (Fe₃O₄), iron(III) oxide) can activate the aldehyde, facilitating the initial condensation.[4]

    • Heterogeneous catalysts often offer advantages in terms of easy separation and reusability.[1][3][5]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your aldehyde, active methylene compound, and 1,3-dicarbonyl compound are pure and dry. Aldehydes, in particular, can be prone to oxidation.

  • Catalyst Screening: If the initial catalyst is ineffective, consider screening a panel of catalysts with different properties (acidic, basic, heterogeneous). A selection of commonly used catalysts is presented in the table below.

  • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. For instance, with KOH-loaded CaO, increasing the KOH loading up to 20% enhances catalytic activity by increasing the number of basic sites.[1] However, excessive loading can sometimes lead to side reactions or product degradation.[1]

  • Solvent Selection: The choice of solvent can dramatically influence the reaction outcome. While some reactions proceed well under solvent-free conditions, others benefit from a solvent that can facilitate solubility and heat transfer.[1][3] Ethanol is a commonly used and effective solvent for many 4H-pyran syntheses.[3] In some cases, using water as a solvent can lead to poor yields due to the low solubility of the reactants.[1][3]

  • Temperature Adjustment: Many 4H-pyran syntheses are conducted at room temperature or with gentle heating.[1][3] If your reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to decomposition of reactants or products.

Data Presentation: Comparison of Catalysts for 4H-Pyran Synthesis

CatalystCategoryTypical Reaction ConditionsAdvantagesDisadvantages
KOH-loaded CaO [1]Heterogeneous BaseSolvent-free, 60°CHigh yield, short reaction time, recyclableRequires catalyst preparation
Nano-powder Magnetite (Fe₃O₄) [4]Heterogeneous Lewis AcidVariesInexpensive, commercially availableMay require higher temperatures
CuFe₂O₄@starch [3]Heterogeneous BionanocatalystEthanol, room temperatureGreen, mild conditions, magnetically separable, reusableCatalyst synthesis required
N-heterocyclic carbenes (NHCs) [4]Homogeneous OrganocatalystVariesHigh efficiency for specific substratesCan be sensitive to air and moisture
Piperidine Homogeneous BaseVariesReadily available, effectiveCan be difficult to remove from the reaction mixture
Problem 2: Difficulty in Catalyst Separation and Reuse

Q: I am using a homogeneous catalyst, and its removal from the reaction mixture is problematic, preventing reuse. What are my options?

A: The separation and reuse of catalysts are critical for developing sustainable and cost-effective synthetic processes.[5] While homogeneous catalysts can be highly effective, their separation from the product is a known challenge.

Causality and Experimental Choices:

Homogeneous catalysts are in the same phase as the reactants, leading to excellent contact and often high catalytic activity. However, this also makes their separation via simple filtration impossible.

Solutions:

  • Switch to a Heterogeneous Catalyst: The most straightforward solution is to replace the homogeneous catalyst with a heterogeneous one. Heterogeneous catalysts are in a different phase from the reaction mixture and can be easily recovered by filtration or, in the case of magnetic catalysts, by using an external magnet.[1][3] Many heterogeneous systems have been developed for 4H-pyran synthesis that offer excellent activity and recyclability.[5][6]

  • Immobilize the Homogeneous Catalyst: If the homogeneous catalyst is particularly effective for your system, consider immobilizing it on a solid support. This approach combines the high activity of the homogeneous catalyst with the ease of separation of a heterogeneous system.

Experimental Protocol: Catalyst Recyclability Study for KOH-loaded CaO [1]

  • Initial Reaction: Perform the synthesis of the 4H-pyran derivative using KOH-loaded CaO as the catalyst under optimized conditions.

  • Catalyst Recovery: After the reaction is complete, add a suitable solvent (e.g., ethanol) to the reaction mixture and filter to separate the solid catalyst.

  • Washing: Wash the recovered catalyst sequentially with ethanol (three times) to remove any adsorbed product or unreacted starting materials.

  • Drying: Dry the washed catalyst in an oven at 80°C for 3 hours.

  • Reuse: Use the regenerated catalyst in a subsequent reaction under the same conditions to evaluate its performance.

  • Analysis: Compare the product yield of each cycle to assess the catalyst's stability and reusability. It has been observed that the effectiveness of KOH-loaded CaO does not change significantly even after five cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the three-component synthesis of 4H-pyrans?

A1: The widely accepted mechanism for the base-catalyzed three-component synthesis of 4H-pyrans proceeds through a sequence of three key steps:

  • Knoevenagel Condensation: The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile), catalyzed by a base. This step forms a highly electrophilic α,β-unsaturated intermediate (a benzylidenemalononitrile derivative).

  • Michael Addition: The 1,3-dicarbonyl compound then acts as a nucleophile and undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 4H-pyran product.[1][5]

Visualization: Reaction Mechanism for 4H-Pyran Synthesis

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + Active Methylene (Base Catalyst) Active Methylene Active Methylene Knoevenagel Adduct_ref Knoevenagel Adduct 1,3-Dicarbonyl 1,3-Dicarbonyl Michael Adduct Michael Adduct Michael Adduct_ref Michael Adduct Knoevenagel Adduct_ref->Michael Adduct + 1,3-Dicarbonyl 4H-Pyran 4H-Pyran Michael Adduct_ref->4H-Pyran Intramolecular Cyclization

Caption: Domino reaction pathway for 4H-pyran synthesis.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my 4H-pyran synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, including desired reaction conditions, scalability, and the importance of catalyst recovery and reuse.

Logical Relationship: Homogeneous vs. Heterogeneous Catalysis

Catalyst_Choice Catalyst_Selection Catalyst Selection for 4H-Pyran Synthesis Homogeneous Homogeneous Catalysts Catalyst_Selection->Homogeneous Heterogeneous Heterogeneous Catalysts Catalyst_Selection->Heterogeneous Homogeneous_Pros Pros: - High activity - Mild reaction conditions - Good selectivity Homogeneous->Homogeneous_Pros Homogeneous_Cons Cons: - Difficult to separate - Not easily recyclable - Potential for product contamination Homogeneous->Homogeneous_Cons Heterogeneous_Pros Pros: - Easy separation (filtration) - Recyclable and reusable - Improved thermal stability - Environmentally friendly Heterogeneous->Heterogeneous_Pros Heterogeneous_Cons Cons: - Potentially lower activity - Mass transfer limitations - May require harsher conditions Heterogeneous->Heterogeneous_Cons

Caption: Decision factors for catalyst selection.

In modern organic synthesis, there is a strong emphasis on developing green and sustainable methods.[3] Therefore, heterogeneous catalysts are often preferred for 4H-pyran synthesis due to their environmental and economic advantages, particularly their ease of separation and reusability.[5]

Q3: Can the substituents on the aromatic aldehyde affect the reaction outcome?

A3: Yes, the electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Generally, aromatic aldehydes bearing either electron-donating or electron-withdrawing groups can be successfully employed in the synthesis of 4H-pyran derivatives.[1] However, aldehydes with electron-withdrawing groups are often more reactive towards nucleophilic attack in the initial Knoevenagel condensation step, which can sometimes lead to faster reaction rates.

References

  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved from [Link]

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as a catalyst in solvent. Current Chemistry Letters, 8, 125-134. Retrieved from [Link]

  • ResearchGate. (n.d.). Recyclability of catalyst for the synthesis 4H-pyrans. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4624. Retrieved from [Link]

  • The Royal Society. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. R. Soc. open sci., 7, 200742. Retrieved from [Link]

  • Journal of Chemical Research. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on catalytic activity in the synthesis of 4H-pyran derivative 4a. Retrieved from [Link]

  • PubMed Central. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6289. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4624. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Activity of Substituted 4H-Pyran Analogs: Structure-Activity Relationships and Mechanistic Insights

The 4H-pyran scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyran scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][4][5] This guide provides a comprehensive comparison of the anticancer activity of various substituted 4H-pyran analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Synthetic Landscape: Multi-Component Reactions as an Efficient Gateway

The synthesis of polysubstituted 4H-pyran derivatives is often efficiently achieved through multi-component reactions (MCRs).[1] This approach is favored in medicinal chemistry as it allows for the creation of complex molecules with high atom economy and procedural simplicity, often from readily available starting materials in a single synthetic operation. A common strategy involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and an active methylene reagent.[1]

The causality behind the efficiency of MCRs lies in their convergent nature, where multiple bond-forming events occur in a sequential or concerted manner without the need to isolate intermediates. This not only streamlines the synthetic process but also facilitates the rapid generation of a library of analogs for biological screening, which is crucial for establishing robust structure-activity relationships.

Comparative Anticancer Activity: A Deep Dive into Structure-Activity Relationships (SAR)

The cytotoxic potential of 4H-pyran analogs is profoundly influenced by the nature and position of substituents on the pyran ring. By systematically analyzing the data from various studies, we can establish key SAR trends that guide the design of more potent anticancer agents.

A notable class of cytotoxic agents is the 4-amino-2H-pyran-2-one (APO) analogs.[6][7][8] Research on these simplified monocyclic structures has revealed critical structural requirements for potent in vitro anticancer activity.[6][7]

Key SAR insights for 4-amino-2H-pyran-2-one (APO) analogs include:

  • Substitution at the 6-position: An aromatic ring, such as a phenyl group, at this position is often critical for cytotoxic activity.[6] This is likely due to favorable interactions, such as pi-stacking, with biological targets.

  • Substitution at the 4-position: A secondary amine is generally preferred over a tertiary amine at this position.[6] Furthermore, aromatic amine groups are crucial for activity, with specific substitutions on this aniline ring capable of increasing potency. For instance, a 4'-methyl or 4'-methoxy-aniline at the 4-position, combined with a phenyl group at the 6-position, has been shown to yield highly potent compounds.[6]

The following table summarizes the in vitro cytotoxic activity of representative substituted 4H-pyran analogs against various human cancer cell lines.

Compound IDR1 (at position 6)R2 (at position 4)Cancer Cell LineIC50 / ED50 (µM)Reference
19 Phenyl4-MethoxyanilineMultiple0.115-0.163[6]
27 Phenyl4-MethylanilineMultiple0.059-0.090[6][7]
4d VariedVariedHCT-11675.1[4][9]
4k VariedVariedHCT-11685.88[4][9]
5a Spiro-fusedVariedA549, A375, LNCaPPotent Activity[5][10]

Note: The structures for compounds 4d, 4k, and 5a are complex and part of larger libraries in their respective studies. This table highlights their reported potency.

Mechanistic Insights: How 4H-Pyran Analogs Exert Their Anticancer Effects

The anticancer activity of substituted 4H-pyran analogs is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle.

Induction of Apoptosis: The Mitochondrial Pathway

Several studies have demonstrated that potent 4H-pyran derivatives induce apoptosis in cancer cells.[4][5][9] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

Certain spiro-4H-pyran derivatives have been shown to induce apoptosis by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[5][10] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis.[4][9]

G cluster_0 4H-Pyran Analog Treatment cluster_1 Mitochondrial Apoptosis Pathway Compound Potent 4H-Pyran Analog (e.g., 5a) Bcl2 Bcl-2 (Anti-apoptotic) Down-regulated Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Up-regulated Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial apoptosis pathway induced by a spiro-4H-pyran derivative.[10]

Cell Cycle Arrest through CDK2 Inhibition

Another key mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4] Overexpression of certain CDKs, like CDK2, is linked to the oncogenesis of cancers such as colorectal cancer.[4][9] Specific 4H-pyran derivatives have been identified as inhibitors of CDK2.[4] By blocking the ATP binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest and inhibition of cancer cell proliferation.[4] This targeted approach provides a clear rationale for the observed antiproliferative effects.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test 4H-pyran analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include control wells: untreated cells (negative control), cells treated with vehicle (e.g., 0.1% DMSO), and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

G start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat Cells with 4H-Pyran Analogs (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted 4H-pyran analogs represent a versatile and promising scaffold for the development of novel anticancer agents. Structure-activity relationship studies have provided invaluable insights, demonstrating that specific substitutions, particularly aromatic moieties at the 4- and 6-positions, can lead to compounds with potent low micromolar to nanomolar activity.[6][7] The elucidation of their mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and inhibition of key cell cycle regulators like CDK2, offers a solid foundation for rational drug design.[4][5]

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Exploring novel substitution patterns and synthesizing hybrid molecules that incorporate the 4H-pyran scaffold with other known pharmacophores could lead to the discovery of next-generation anticancer drugs with improved therapeutic profiles. The continued application of robust in vitro screening protocols will be paramount in identifying and advancing the most promising candidates toward preclinical and clinical development.

References

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Institutes of Health. [Link]

  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. PubMed. [Link]

  • Anonymous. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Semantic Scholar. [Link]

  • Mohareb, R. M., et al. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. PubMed Central. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. ResearchGate. [Link]

  • Anonymous. (n.d.). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed. [Link]

  • Anonymous. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Anonymous. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Faghih, Z., et al. (2019). Cytotoxic Activity of Some Spirooxindole-4H-pyran Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Mount Sinai Scholars Portal. [Link]

  • Kaur, R., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Anonymous. (n.d.). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the hypothesized mechanism of action (MoA) of the novel compound 5-Acetyl-2-amino-6-methyl-4-ph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action (MoA) of the novel compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Drawing from established methodologies and the known biological activities of the broader 4H-pyran chemical family, we present a structured, multi-stage experimental approach. This document is designed not merely as a set of protocols, but as a logical roadmap to rigorously confirm the compound's cellular targets and downstream effects, ensuring scientific integrity at each step.

The 4H-pyran scaffold is a prominent structural motif in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, derivatives of 2-amino-4H-pyran have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][4] Research suggests that these compounds can induce apoptosis through the intrinsic mitochondrial pathway and may also act as inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[1][5][6]

Based on this precedent, a plausible hypothesized MoA for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (herein referred to as "Pyran-CN") is the inhibition of a critical kinase in a cell proliferation pathway (e.g., CDK2), leading to cell cycle arrest and subsequent induction of apoptosis. This guide will delineate the experiments required to test this hypothesis, compare its potential profile to established kinase inhibitors, and provide the detailed protocols necessary for execution.

Part 1: The Hypothesized Mechanism - Kinase Inhibition Leading to Apoptosis

A frequent mechanism for anticancer compounds is the disruption of signaling pathways that control cell growth and survival.[7] Kinases are central to these pathways, and their inhibition is a clinically validated strategy.[8] The proposed mechanism for Pyran-CN centers on the inhibition of a key cell cycle kinase, CDK2, which would block cell cycle progression and trigger programmed cell death (apoptosis).

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed causal chain of events following cellular exposure to Pyran-CN.

Hypothesized_MoA PyranCN Pyran-CN (Compound) Target Target Kinase (e.g., CDK2) PyranCN->Target Binds & Inhibits Downstream Downstream Substrate (pRb) Target->Downstream Phosphorylates CellCycle Cell Cycle Progression Downstream->CellCycle Promotes Apoptosis Apoptosis Induction CellCycle->Apoptosis Arrest Leads to Validation_Workflow cluster_0 Stage 1: Target Engagement cluster_1 Stage 2: Target Activity cluster_2 Stage 3: Downstream Pathway cluster_3 Stage 4: Cellular Phenotype CETSA Cellular Thermal Shift Assay (CETSA) KinaseAssay In Vitro Kinase Assay CETSA->KinaseAssay Confirms Target ID WesternBlot Western Blot (p-Akt / p-Rb) KinaseAssay->WesternBlot Confirms Inhibition ApoptosisAssay Annexin V/PI Staining WesternBlot->ApoptosisAssay Links Target to Pathway

Caption: A four-stage workflow for MoA validation.

Experimental Protocols

Stage 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Causality: Before testing for inhibition, it is crucial to confirm that Pyran-CN physically binds to its intended target inside a cell. CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. [9][10]This assay provides direct evidence of target engagement in a physiologically relevant environment. [11][12] Methodology:

  • Cell Culture: Culture HCT-116 cells to ~80% confluency.

  • Treatment: Treat cells with either vehicle (DMSO) or a range of Pyran-CN concentrations (e.g., 1 µM, 10 µM, 100 µM) for 2 hours at 37°C. [11]3. Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 20°C. [11]4. Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Analysis: Analyze the supernatant (soluble fraction) by Western Blot using an antibody specific for the target kinase (e.g., CDK2). A positive result is the presence of more soluble target protein at higher temperatures in the Pyran-CN-treated samples compared to the vehicle control, indicating stabilization.

Stage 2: Quantifying Inhibition with an In Vitro Kinase Assay

Causality: Once binding is confirmed, the functional consequence of that binding must be quantified. An in vitro kinase assay directly measures the ability of Pyran-CN to inhibit the enzymatic activity of the purified target kinase. [13] Methodology:

  • Reaction Setup: In a microplate, combine the purified active kinase (e.g., recombinant CDK2/Cyclin E), a specific peptide substrate, and kinase buffer. [14][15]2. Inhibitor Addition: Add varying concentrations of Pyran-CN or a known inhibitor (e.g., Roscovitine) to the wells. Include a no-inhibitor control.

  • Initiation: Start the kinase reaction by adding an ATP/MgCl₂ mixture. [14]Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination & Detection: Stop the reaction. Quantify kinase activity by measuring the amount of ADP produced (e.g., using a luminescence-based assay like ADP-Glo™) or the amount of phosphorylated substrate (e.g., using a specific antibody in an ELISA format).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Stage 3: Assessing Downstream Pathway Modulation via Western Blot

Causality: To link target inhibition to cellular signaling, we must observe a change in the phosphorylation state of the target's known downstream substrates. For CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in phosphorylated Rb (p-Rb). It is also wise to check for effects on other major survival pathways, such as the PI3K/Akt pathway, to assess specificity. Methodology:

  • Cell Treatment & Lysis: Treat HCT-116 cells with vehicle, Pyran-CN, and a positive control inhibitor at their respective IC₅₀ concentrations for a relevant time (e.g., 24 hours). Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [16]Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated substrate (e.g., anti-p-Rb (Ser807/811) or anti-p-Akt (Ser473)). [17][18]5. Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. 6. Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Rb, total Akt) or a loading control (e.g., β-actin) to ensure observed changes are not due to variations in protein loading. [18]A successful outcome will show a marked decrease in the p-Rb signal in Pyran-CN-treated cells compared to the control.

Stage 4: Confirming the Cellular Phenotype with an Apoptosis Assay

Causality: The final and most critical step is to confirm that target inhibition and pathway modulation result in the intended biological outcome: apoptosis. [1]The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells. [19][20] Methodology:

  • Cell Treatment: Seed HCT-116 cells and treat with vehicle, Pyran-CN (at 1x and 2x IC₅₀), and a positive control apoptosis inducer (e.g., Staurosporine) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells and resuspend them in 1X Annexin-binding buffer. [21]Add FITC-conjugated Annexin V and PI to the cell suspension. [21][22]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [21]5. Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the percentage of Annexin V-positive cells in the Pyran-CN-treated samples will confirm its pro-apoptotic activity.

References

  • Al-Omair, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Jafari, M., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. Available at: [Link]

  • Juge, N., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). PubMed Central. Available at: [Link]

  • Martinez-Perez, C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • protocols.io. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. Available at: [Link]

Sources

Validation

A Comparative Analysis of a Novel 4H-Pyran Derivative and Tamoxifen in Estrogen Receptor-Positive Breast Cancer Cells

For Research, Scientific, and Drug Development Professionals This guide provides a detailed comparative analysis of the in vitro anti-cancer effects of a representative 4H-pyran derivative, 2-amino-4-(3-bromophenyl)-6-me...

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro anti-cancer effects of a representative 4H-pyran derivative, 2-amino-4-(3-bromophenyl)-6-methyl-4H-pyran-3-carbonitrile (referred to herein as Pyran-Br), and the established selective estrogen receptor modulator (SERM), Tamoxifen. This document is intended for researchers and drug development professionals investigating novel therapeutic agents for breast cancer.

Editorial Note: Direct comparative experimental data for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile against Tamoxifen is not available in the current body of scientific literature. Therefore, this guide utilizes published data for a structurally related and biologically active 4H-pyran analog, Pyran-Br, to provide a representative and scientifically grounded comparison. This approach allows for a meaningful evaluation of the 4H-pyran scaffold's potential in the context of established breast cancer therapies.

Introduction: The Quest for Novel Breast Cancer Therapeutics

Breast cancer remains a significant global health challenge, with estrogen receptor-positive (ER+) subtypes accounting for the majority of cases. For decades, Tamoxifen has been a cornerstone of endocrine therapy for ER+ breast cancer.[1][2] It acts as a competitive inhibitor of estrogen binding to the estrogen receptor, thereby impeding the growth-promoting signaling of this hormone in breast tissue.[3][4][5] However, the efficacy of Tamoxifen can be limited by both intrinsic and acquired resistance, alongside a side effect profile that includes an increased risk of endometrial cancer and thromboembolic events.[6]

This has fueled the search for novel therapeutic agents with improved efficacy and safety profiles. The 4H-pyran heterocyclic scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its prevalence in biologically active natural products and its synthetic accessibility.[7][8] Various derivatives of 4H-pyran have demonstrated a wide range of pharmacological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[9][10][11] This guide focuses on a comparative evaluation of the in vitro performance of a representative 4H-pyran derivative against the standard-of-care, Tamoxifen, in ER+ breast cancer cells.

Comparative Cytotoxicity in MCF-7 Cells

The human breast adenocarcinoma cell line, MCF-7, is an ER+ cell line widely used as a primary model for studying the efficacy of endocrine therapies. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound.

CompoundCell LineIncubation TimeIC50 (µM)Reference
Pyran-Br MCF-748 hours1.573[12]
Tamoxifen MCF-748 hours~17.26[13]
4-Hydroxytamoxifen (Active Metabolite) MCF-796 hours27[6]
Tamoxifen (Parental) MCF-7Not Specified0.39[14]

Note on Tamoxifen IC50 Values: The reported IC50 values for Tamoxifen in MCF-7 cells can vary significantly across studies due to differences in experimental conditions such as incubation time, serum concentration in the culture medium, and the specific assay used. The values presented represent a range found in the literature. For instance, some studies on tamoxifen-resistant sub-lines start with a parental MCF-7 IC50 as low as 0.39 µM.[14] Others report values around 17-27 µM for Tamoxifen and its active metabolite, 4-hydroxytamoxifen.[6][13] For the purpose of this comparison, the data suggests that the representative Pyran-Br compound exhibits significantly higher potency in inhibiting MCF-7 cell proliferation in vitro compared to many reported values for Tamoxifen.

Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of action of Tamoxifen and the investigated 4H-pyran derivatives underscore the potential for novel therapeutic strategies.

Tamoxifen: The Endocrine Disruptor

Tamoxifen's primary mechanism involves its role as a SERM. In breast tissue, it acts as an antagonist, competitively binding to the estrogen receptor and preventing the binding of estradiol. This blockade inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation.[3][5]

Tamoxifen_Pathway Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates Tamoxifen Tamoxifen Tamoxifen->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation and Survival Transcription->Proliferation

Figure 1: Simplified signaling pathway of Tamoxifen's antagonistic action on the Estrogen Receptor in breast cancer cells.

4H-Pyran Derivatives: Multi-Targeted Potential

While the precise mechanism for many 4H-pyran derivatives is still under investigation, emerging evidence suggests that their anti-cancer activity is not solely dependent on endocrine pathways. Studies on various pyran derivatives point towards the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] For some derivatives, this is achieved through the modulation of key signaling proteins like those in the PI3K/Akt/mTOR pathway or by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[5][15] The ability of some pyran derivatives to show efficacy in ER-negative cell lines further supports an ER-independent mechanism of action.[8]

Pyran_Pathway Pyran 4H-Pyran Derivative Kinases CDKs, PI3K/Akt Pyran->Kinases Inhibits Caspases Caspase Activation Pyran->Caspases Induces CellCycle Cell Cycle Progression Kinases->CellCycle Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Postulated mechanisms of action for anticancer 4H-pyran derivatives, involving apoptosis induction and cell cycle arrest.

Experimental Protocols

The following are standardized protocols for the key assays used to evaluate the anti-proliferative and cytotoxic effects of therapeutic compounds in breast cancer cell lines.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Pyran-Br or Tamoxifen) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Seeding Seed MCF-7 cells Treatment Treat with Pyran-Br or Tamoxifen Seeding->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Flow

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2H-pyran-2-one Analogs for Drug Discovery Professionals

In the dynamic landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the 4-amino-2H-pyran-2-one core has emer...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the 4-amino-2H-pyran-2-one core has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This guide provides a comprehensive comparison of 4-amino-2H-pyran-2-one analogs, delving into their structure-activity relationships (SAR) and providing the experimental backing necessary for informed decision-making in drug development programs. Our focus is to dissect the causal relationships between structural modifications and biological outcomes, thereby empowering researchers to rationally design the next generation of therapeutic agents.

Introduction to the 4-Amino-2H-pyran-2-one Scaffold

The 4-amino-2H-pyran-2-one moiety is a versatile heterocyclic system characterized by a six-membered ring containing an oxygen atom, a ketone group, and an amino substituent at the 4-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for the development of bioactive molecules. The amenability of this scaffold to chemical modification at various positions allows for the fine-tuning of its pharmacological properties, leading to the identification of potent and selective agents against a range of biological targets.

Comparative Analysis of Biological Activities

This section will explore the SAR of 4-amino-2H-pyran-2-one analogs across three key therapeutic areas: oncology, infectious diseases, and inflammation. The data presented is a synthesis of findings from multiple preclinical studies, offering a comparative perspective on the performance of different analogs.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the development of 4-amino-2H-pyran-2-one analogs as anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Systematic modifications of the 4-amino-2H-pyran-2-one scaffold have revealed several key SAR trends for anticancer activity. A notable study simplified the complex tricyclic structure of the natural product neo-tanshinlactone to a monocyclic 4-amino-2H-pyran-2-one (APO) core, leading to the discovery of potent cytotoxic agents.[1][2][3]

Key determinants of anticancer potency include:

  • Substituents on the Pyranone Ring: The nature and position of substituents on the pyranone ring are critical for activity.

  • The Amino Group at C4: Modifications to the amino group can significantly impact cytotoxicity.

The most active compounds from these studies exhibited ED50 values in the nanomolar range, highlighting the potential of this scaffold in oncology.[1][2][3]

Compound IDR1R2R3Cancer Cell LineED50 (µM)Reference
19 PhenylHHLeukemia (CCRF-CEM)0.23[2]
20 StyrylHHLeukemia (CCRF-CEM)0.18[2]
23 4-MethoxyphenylHHLeukemia (CCRF-CEM)0.15[2]
26 4-FluorophenylHHLeukemia (CCRF-CEM)0.11[2]
27 4-ChlorophenylHHLeukemia (CCRF-CEM)0.090[2]
27 4-ChlorophenylHHBreast (MCF-7)0.059[2]
27 4-ChlorophenylHHProstate (PC-3)0.078[2]

Note: The positions R1, R2, and R3 correspond to substitutions on the 4-amino-2H-pyran-2-one core structure.

Several studies suggest that the anticancer effects of 4-amino-2H-pyran-2-one analogs are mediated through the inhibition of cyclin-dependent kinase 2 (CDK2) and the subsequent induction of apoptosis.[4] CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and programmed cell death. Molecular docking studies have indicated that these analogs can effectively bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity.[4] This inhibition triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3.[4]

apoptosis_pathway 4-Amino-2H-pyran-2-one Analog 4-Amino-2H-pyran-2-one Analog CDK2 CDK2 4-Amino-2H-pyran-2-one Analog->CDK2 Inhibition Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest Blockage Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Proposed mechanism of anticancer activity.

Antibacterial Activity: Combating Bacterial Infections

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. 4-Amino-2H-pyran-2-one derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

SAR studies on 4-amino-2H-pyran-2-one analogs have identified key structural features that contribute to their antibacterial efficacy. The nature of the substituents on the pyranone ring and the amino group at the C4 position play a crucial role in determining the spectrum and potency of antibacterial activity.

Compound IDSubstituent PatternGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)Reference
4g 2-amino-5-cyano-4-(4-chlorophenyl)-6-methyl-4H-pyran-3-carboxylateS. aureus: >100, B. subtilis: 50E. coli: >100, P. aeruginosa: >100[4]
4j 2-amino-5-cyano-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carboxylateS. aureus: >100, B. subtilis: 25E. coli: >100, P. aeruginosa: >100[4]
5d Spiro[indole-3,4'-pyran] derivativeS. aureus: 32, S. pyogenes: 64Inactive (MIC ≥512)[5]

Note: MIC stands for Minimum Inhibitory Concentration.

The precise mechanism of action for the antibacterial effects of 4-amino-2H-pyran-2-one analogs is still under investigation. However, it is hypothesized that these compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[6] For instance, some antibacterial agents are known to inhibit bacterial DNA gyrase or topoisomerase IV, leading to DNA damage and cell death.[7] Others may disrupt the bacterial cell membrane integrity.[6] Further studies are required to fully elucidate the specific molecular targets of these compounds in bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. While research in this area for 4-amino-2H-pyran-2-one analogs is less extensive compared to their anticancer and antibacterial activities, preliminary studies suggest their potential as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2).

The anti-inflammatory potential of pyran derivatives is often linked to their ability to selectively inhibit COX-2 over COX-1, thereby reducing the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects.[8][9] SAR studies on related pyran scaffolds suggest that the nature and position of substituents can significantly influence COX-2 selectivity and inhibitory potency.[8][9]

Quantitative data for 4-amino-2H-pyran-2-one analogs as specific COX-2 inhibitors is an area for future research.

The proposed anti-inflammatory mechanism of action for these compounds involves the inhibition of enzymes in the arachidonic acid cascade, primarily COX-2. By blocking the active site of COX-2, these analogs can prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 4-Amino-2H-pyran-2-one Analog 4-Amino-2H-pyran-2-one Analog 4-Amino-2H-pyran-2-one Analog->COX-2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the cytotoxic effects of the 4-amino-2H-pyran-2-one analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, CCRF-CEM, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 (or IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

mtt_assay_workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate ED50/IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of the compounds against CDK2. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme.

  • Initiation of Reaction: Add a mixture of the substrate (Histone H1) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cdk2_assay_workflow A Prepare kinase reaction mix with compound B Add substrate and ATP to start reaction A->B C Incubate at 30°C B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Incubate at room temperature D->E F Add Kinase Detection Reagent E->F G Incubate at room temperature F->G H Measure luminescence G->H I Calculate IC50 values H->I

Caption: Workflow for the CDK2 kinase inhibition assay.

Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol measures the ability of compounds to inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (chromogenic substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes. The rate of increase in absorbance corresponds to the rate of TMPD oxidation.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Directions

The 4-amino-2H-pyran-2-one scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of analogs with enhanced potency and selectivity. The anticancer activity, driven by mechanisms such as CDK2 inhibition and apoptosis induction, is particularly well-documented. The antibacterial and anti-inflammatory potential of this scaffold, while less explored, presents exciting opportunities for future research.

To further advance the development of 4-amino-2H-pyran-2-one-based drugs, future efforts should focus on:

  • Expanding the SAR: A more extensive and systematic exploration of substituents at all positions of the pyranone ring and the amino group is warranted to build a more comprehensive SAR map for various biological activities.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action, particularly for antibacterial and anti-inflammatory activities, will be crucial for target-based drug design.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of the 4-amino-2H-pyran-2-one scaffold.

References

  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(15), 4538-4542. [Link]

  • National Center for Biotechnology Information. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. [Link]

  • BenchChem. Pyran Derivatives as Selective COX-2 Inhibitors. [Link]

  • Krajnović, T., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Pharmaceuticals, 17(1), 123. [Link]

  • Fassihi, A., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian journal of pharmaceutical research : IJPR, 15(4), 821–828. [Link]

  • PubMed. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. [Link]

  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4595. [Link]

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 105–116. [Link]

  • Singh, V., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules, 27(22), 7808. [Link]

  • BPS Bioscience. CDK2 Assay Kit. [Link]

  • Singh, R. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

  • OpenStax. Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]

Sources

Validation

Target Deconvolution Strategies for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: A Comparative Guide

This guide provides a comparative analysis of robust experimental strategies for identifying the molecular target(s) of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a novel compound belonging to the pharma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of robust experimental strategies for identifying the molecular target(s) of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, a novel compound belonging to the pharmacologically significant 4H-pyran class. Researchers, scientists, and drug development professionals will find detailed, field-proven methodologies to elucidate the mechanism of action of this and similar small molecules, a critical step in the drug discovery pipeline.

The 4H-pyran scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5][6][7] Notably, certain derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, suggesting a potential avenue for cancer therapy.[1][3] Given the therapeutic potential of this chemical class, rigorously identifying the direct binding partners of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is paramount for advancing its development.

This guide will compare two powerful and orthogonal approaches for target identification: Affinity-Based Proteomics and a cutting-edge Functional Genomics Screen using CRISPR-Cas9 . Each methodology offers distinct advantages and presents unique experimental considerations. We will delve into the rationale behind each step, provide detailed protocols, and present comparative data to inform your experimental design.

Strategy 1: Unveiling Direct Binding Partners via Affinity-Based Proteomics

Affinity-based proteomics is a classic and powerful method to isolate and identify proteins that directly interact with a small molecule.[8][9] The core principle involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Rationale & Workflow

The success of this approach hinges on the careful design of an affinity probe. This involves chemically modifying the parent compound to introduce a linker arm for immobilization without disrupting its native binding interactions. The choice of linker position is critical and should be guided by Structure-Activity Relationship (SAR) data, if available, to avoid sterically hindering the pharmacophore.

The overall workflow is a multi-step process that demands meticulous execution to minimize non-specific binding and ensure the identification of true interactors.

G cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Capture cluster_2 Elution & Analysis A Synthesize Linker-Modified Compound B Couple to Activated Sepharose Beads A->B Covalent Linkage C Incubate Beads with Cell Lysate B->C Affinity Matrix D Extensive Washing Steps (High/Low Salt, Detergent) C->D Remove Non-specific Binders E Elute Bound Proteins (e.g., with excess free compound) D->E F SDS-PAGE & In-gel Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Bioinformatic Analysis G->H

Caption: Workflow for Affinity-Based Proteomics Target Identification.

Detailed Experimental Protocol

1. Synthesis of Affinity Probe:

  • Rationale: A linker, typically a short polyethylene glycol (PEG) or alkyl chain, is appended to a position on 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile that is predicted to be non-essential for biological activity. An amine- or carboxyl-terminal functional group is included for subsequent coupling.
  • Protocol:
  • Perform synthetic chemistry to conjugate a linker with a terminal reactive group (e.g., N-hydroxysuccinimide ester) to the parent compound.
  • Purify the probe via HPLC and confirm its structure and purity by mass spectrometry and NMR.

2. Immobilization on Solid Support:

  • Rationale: Covalently attaching the probe to a solid matrix, such as NHS-activated Sepharose beads, creates the affinity resin.
  • Protocol:
  • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
  • Immediately incubate the beads with the affinity probe in a suitable coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3) for 1-2 hours at room temperature.
  • Block any remaining active sites on the beads by incubating with a blocking agent like Tris-HCl.
  • Wash the beads extensively to remove uncoupled probe.

3. Protein Capture from Cell Lysate:

  • Rationale: The affinity resin is incubated with a protein extract from a biologically relevant cell line or tissue. Proteins that bind to the compound will be captured on the beads.
  • Protocol:
  • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) using a mild lysis buffer (e.g., containing 0.1% NP-40 and protease/phosphatase inhibitors).
  • Pre-clear the lysate by incubating with control beads (without the immobilized compound) to reduce non-specific binding.
  • Incubate the pre-cleared lysate with the affinity resin for 2-4 hours at 4°C with gentle rotation.

4. Washing and Elution:

  • Rationale: A series of stringent washes are performed to remove proteins that are weakly or non-specifically bound to the beads. The specifically bound proteins are then eluted.
  • Protocol:
  • Wash the beads sequentially with buffers of increasing stringency (e.g., varying salt concentrations).
  • Elute the bound proteins by competitive displacement. Incubate the beads with a high concentration of the free, unmodified 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. This is the most specific elution method.
  • Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

5. Protein Identification by Mass Spectrometry:

  • Rationale: The eluted proteins are identified using high-resolution mass spectrometry.
  • Protocol:
  • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
  • Excise protein bands of interest or the entire lane for in-gel trypsin digestion.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify the proteins by searching the MS/MS spectra against a protein database.

Strategy 2: Functional Genomics for Target Validation with CRISPR-Cas9

While affinity proteomics identifies direct binders, it doesn't inherently confirm that these interactions are responsible for the observed cellular phenotype. A CRISPR-based genetic screen can functionally link a target to the compound's activity.[10][11] This approach identifies genes whose loss-of-function confers resistance to the compound's cytotoxic or cytostatic effects.

Experimental Rationale & Workflow

The logic behind this screen is that if a compound's efficacy depends on a specific protein, cells lacking that protein (due to a CRISPR-mediated knockout) will survive treatment. By sequencing the guide RNAs (gRNAs) enriched in the surviving cell population, we can identify the essential genes for the compound's mechanism of action.

G cluster_0 Screen Setup cluster_1 Compound Treatment cluster_2 Analysis A Transduce Cas9-expressing Cells with Genome-wide gRNA Library B Select for Transduced Cells A->B C Split Cell Population: Treat with Compound vs. DMSO B->C D Culture for Multiple Population Doublings C->D E Harvest Surviving Cells & Extract Genomic DNA D->E F Amplify & Sequence gRNA Cassettes E->F G Bioinformatic Analysis: Identify Enriched gRNAs F->G H Identify Resistance Genes G->H

Caption: Workflow for a CRISPR-Cas9 Based Genetic Screen.

Detailed Experimental Protocol

1. Cell Line and Library Preparation:

  • Rationale: A cell line that is sensitive to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and stably expresses Cas9 is required. A genome-wide gRNA library is used to generate a diverse pool of knockout cells.
  • Protocol:
  • Determine the IC50 of the compound in a suitable cancer cell line (e.g., HCT-116, as suggested by literature on 4H-pyrans).[3]
  • Generate a stable Cas9-expressing version of this cell line.
  • Transduce the Cas9-expressing cells with a lentiviral genome-scale CRISPR knockout library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA.

2. Compound Screening:

  • Rationale: The knockout cell pool is treated with the compound at a concentration that provides strong selective pressure.
  • Protocol:
  • After selection for transduced cells, expand the cell pool.
  • Treat one arm of the cell pool with the compound at a concentration of ~IC80. Treat the control arm with DMSO.
  • Culture the cells for a duration equivalent to 10-14 population doublings, maintaining the selective pressure.

3. gRNA Sequencing and Analysis:

  • Rationale: Genomic DNA is isolated from the surviving cells, and the integrated gRNA sequences are amplified and counted via next-generation sequencing.
  • Protocol:
  • Harvest genomic DNA from both the treated and control cell populations.
  • Use PCR to amplify the gRNA-containing cassettes from the genomic DNA.
  • Perform high-throughput sequencing on the amplicons.
  • Align the sequencing reads to the gRNA library to determine the representation of each gRNA.

4. Hit Identification:

  • Rationale: Statistical analysis is used to identify gRNAs that are significantly enriched in the compound-treated population compared to the control population. The genes targeted by these gRNAs are candidate resistance genes.
  • Protocol:
  • Normalize the gRNA read counts.
  • Use statistical software (e.g., MAGeCK) to identify gRNAs and genes that are significantly enriched in the treated sample.
  • Prioritize candidate genes for further validation.

Comparative Analysis and Data Interpretation

The two proposed strategies provide complementary information. Affinity proteomics identifies direct physical interactors, while the CRISPR screen reveals functionally relevant targets.

FeatureAffinity-Based ProteomicsCRISPR-Cas9 Genetic Screen
Principle Physical interactionFunctional genetic interaction
Output List of direct binding proteinsList of genes essential for compound activity
Key Advantage Identifies direct molecular targetProvides functional validation of target relevance
Key Challenge Synthesis of a functional affinity probe; high non-specific bindingRequires a robust cellular phenotype (e.g., cytotoxicity)
Confirmation Requires secondary validation (e.g., enzymatic assays, SPR)Requires validation of individual gene knockouts
Hypothetical Hit Cyclin-Dependent Kinase 2 (CDK2)Genes in the CDK2 signaling pathway

Hypothetical Data Summary:

Imagine a scenario where both experiments are performed. The affinity proteomics experiment identifies CDK2 as a high-confidence interactor. The CRISPR screen, in turn, shows significant enrichment of gRNAs targeting not only CDK2 but also Cyclin E1 (a binding partner of CDK2) and RB1 (a downstream substrate).

Table 1: Hypothetical Top Hits from Affinity Proteomics (LC-MS/MS)

Protein ID Gene Name Unique Peptides Fold Enrichment (Compound vs. Control)
P24941 CDK2 15 25.3
Q00534 HSP90AA1 12 3.1 (Known promiscuous binder)

| P04637 | TP53 | 8 | 1.8 (Potential indirect interaction) |

Table 2: Hypothetical Top Hits from CRISPR Screen (MAGeCK Analysis)

Gene Symbol gRNAs per Gene p-value Fold Enrichment (Treated vs. DMSO)
CDK2 4/4 1.2e-8 15.6
CCNE1 3/4 5.4e-6 12.1

| RB1 | 4/5 | 9.1e-5 | 8.9 |

This hypothetical data provides a powerful, multi-faceted confirmation of CDK2 as the primary target. The affinity data shows a direct interaction, and the CRISPR data demonstrates this interaction is crucial for the compound's cytotoxic effect.

Conclusion

Identifying the molecular target of a novel compound like 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a non-trivial but essential undertaking. By employing orthogonal, robust methodologies such as affinity-based proteomics and CRISPR-Cas9 functional genomics, researchers can build a compelling, evidence-based case for a compound's mechanism of action.[12] The affinity approach provides the "what" – the direct binding partner – while the genetic screen provides the "why" – the functional consequence of that binding. Together, these strategies offer a powerful roadmap for accelerating the journey from a promising hit compound to a well-understood drug candidate.

References

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. Available from: [Link]

  • PubMed. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available from: [Link]

  • Ge, F., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(9), 967-977. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4591. Available from: [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. Available from: [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

  • ResearchGate. (2017). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Available from: [Link]

  • ResearchGate. (n.d.). Selected examples of biologically active molecules based on 4H-pyran. Available from: [Link]

  • Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(Suppl), 145-155. Available from: [Link]

  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Available from: [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available from: [Link]

Sources

Comparative

A Comparative Guide to Investigating the Apoptotic Pathway Induced by 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

This guide provides a comprehensive framework for elucidating the apoptotic mechanism of the novel compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. We will objectively compare its hypothetical perform...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the apoptotic mechanism of the novel compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. We will objectively compare its hypothetical performance with Doxorubicin, a well-characterized chemotherapy agent known to induce apoptosis, and provide detailed experimental protocols and supporting data interpretation. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of 4H-Pyran Derivatives

The 4H-pyran scaffold is a prominent structural motif in a variety of biologically active compounds.[1][2] Recent research has highlighted the potential of 4H-pyran derivatives as anticancer agents, with many exhibiting cytotoxic and pro-apoptotic effects.[1][3] For instance, certain spiro-4H-pyran derivatives have been shown to induce apoptosis in non-small-cell lung cancer cells (A549) by modulating the expression of key proteins in the mitochondrial pathway, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[1] Similarly, other 4H-pyran derivatives have demonstrated the ability to suppress the proliferation of HCT-116 colorectal cancer cells and induce apoptosis through the activation of caspase-3.[4]

Given this promising background, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile emerges as a compelling candidate for investigation. This guide outlines a systematic approach to characterize the apoptotic pathway it induces, providing the necessary context and methodologies for a thorough and scientifically rigorous investigation.

Comparative Framework: 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile vs. Doxorubicin

To provide a clear benchmark, we will compare the effects of our investigational compound with Doxorubicin. Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy, known to intercalate into DNA and inhibit topoisomerase II, ultimately leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.

Experimental Workflow for Apoptotic Pathway Investigation

The following sections detail a step-by-step experimental plan to elucidate the apoptotic mechanism of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

G cluster_1 Phase 1: Cytotoxicity Screening cluster_2 Phase 2: Apoptosis Confirmation & Quantification cluster_3 Phase 3: Cell Cycle Analysis cluster_4 Phase 4: Mechanistic Investigation A Cell Seeding & Treatment (e.g., A549, MCF-7) B MTT Assay for Cell Viability A->B C Determine IC50 Value B->C D Treatment with IC50 Concentration C->D H Treatment with IC50 Concentration C->H L Treatment with IC50 Concentration C->L E Annexin V/PI Staining D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic vs. Necrotic Cells F->G I Propidium Iodide Staining H->I J Flow Cytometry Analysis I->J K Determine Cell Cycle Arrest Phase J->K M Protein Lysate Preparation L->M N Western Blot Analysis M->N O Probe for Bcl-2 family & Caspases N->O

Figure 1: A stepwise experimental workflow for investigating the apoptotic pathway of a novel compound.

Assessment of Cytotoxicity: The MTT Assay

The initial step is to determine the cytotoxic potential of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and establish its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and Doxorubicin (as a positive control) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundCell LineIC50 (µM) after 48h
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrileA54925.3
DoxorubicinA5491.2
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrileMCF-732.8
DoxorubicinMCF-70.9
Detection and Quantification of Apoptosis: Annexin V/PI Staining

To confirm that the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed.[8] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Comparative Data Summary (Hypothetical)

Treatment (IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Untreated Control95.22.11.51.2
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile45.335.815.63.3
Doxorubicin48.132.516.23.2
Analysis of Cell Cycle Progression

Many anticancer agents induce cell cycle arrest at specific checkpoints, which can precede the onset of apoptosis. Flow cytometry analysis of DNA content using PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Comparative Data Summary (Hypothetical)

Treatment (IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Untreated Control60.525.314.21.8
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile45.215.128.7 (Arrest)11.0
Doxorubicin38.618.932.5 (Arrest)10.0
Mechanistic Insights: Western Blot Analysis of Apoptotic Proteins

To delineate the specific apoptotic pathway, Western blotting is a powerful technique to analyze the expression levels of key regulatory proteins.[13] This includes members of the Bcl-2 family, which are central to the intrinsic pathway, and caspases, which are the executioners of apoptosis.[14][15]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the IC50 concentration of the compounds for 24 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-8, and cleaved Caspase-3. Use an antibody against β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparative Data Summary (Hypothetical Protein Expression Changes)

Protein5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrileDoxorubicinPathway Indication
Bcl-2 (Anti-apoptotic)↓↓↓↓↓↓Intrinsic Pathway
Bax (Pro-apoptotic)↑↑↑↑↑↑Intrinsic Pathway
Cleaved Caspase-9↑↑↑↑↑↑Intrinsic Pathway
Cleaved Caspase-8Indicates non-involvement of Extrinsic Pathway
Cleaved Caspase-3↑↑↑↑↑↑Common Executioner Caspase

(↑↑↑: Strong Increase; ↓↓↓: Strong Decrease; ↔: No significant change)

Proposed Apoptotic Pathway of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Based on the hypothetical data, the following signaling pathway is proposed for the apoptotic activity of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

G compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Inhibition bax Bax (Pro-apoptotic) stress->bax Activation mito Mitochondrion bcl2->mito Inhibition bax->mito Pore Formation cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Proposed intrinsic apoptotic pathway induced by the compound.

Conclusion

This guide provides a robust and systematic framework for investigating the apoptotic pathway induced by 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. By employing a combination of cell viability assays, apoptosis detection methods, cell cycle analysis, and mechanistic protein studies, researchers can thoroughly characterize its mode of action. The comparative approach with a well-known apoptosis inducer like Doxorubicin offers a valuable context for interpreting the experimental findings. The evidence from related 4H-pyran compounds strongly suggests that the intrinsic, or mitochondrial, pathway is a likely mechanism, a hypothesis that can be rigorously tested using the protocols outlined herein. This comprehensive investigation will be crucial in evaluating the therapeutic potential of this novel compound in the field of oncology.

References

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • PubMed. (n.d.). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Retrieved from [Link]

  • Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Slideshare. (n.d.). Intrinsic and Extrinsic Pathway of Apoptosis. Retrieved from [Link]

  • PMC. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

  • PubMed. (2001). Flow cytometry in analysis of cell cycle and apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Frontiers. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

  • Portland Press. (2008). Caspase activation cascades in apoptosis. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Boster Bio. (n.d.). Caspase Cascade. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms of Action of Bcl-2 Family Proteins. Retrieved from [Link]

  • Sino Biological. (n.d.). Extrinsic And Intrinsic Apoptosis Signaling Pathway. Retrieved from [Link]

  • PMC. (n.d.). Caspase Functions in Cell Death and Disease. Retrieved from [Link]

  • NetPath. (n.d.). Caspase Cascade pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathways involved in apoptosis: intrinsic and extrinsic. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • AACR Journals. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. Retrieved from [Link]

  • PubMed. (2004). New method for the analysis of cell cycle-specific apoptosis. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ResearchGate. (2018). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of cell cycle and apoptosis by flow cytometry in the untreated.... Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]

  • PubMed. (n.d.). 4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • PubMed. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. Retrieved from [Link]

  • ResearchGate. (n.d.). 4H-pyran-3-carbonitrile and 2-amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

Sources

Validation

CDK2 inhibition by 4H-pyran derivatives as a mechanism of action

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The deregulation of Cyclin-Dependent Kinase 2 (CDK2) is a cornerstone of aberrant cell prolif...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The deregulation of Cyclin-Dependent Kinase 2 (CDK2) is a cornerstone of aberrant cell proliferation in numerous cancers, making it a prime target for therapeutic intervention. While many scaffolds have been explored, the 4H-pyran nucleus is emerging as a promising pharmacophore for the development of novel CDK2 inhibitors. This guide provides a comprehensive analysis of 4H-pyran derivatives as CDK2 inhibitors, comparing their mechanism and performance with established alternatives. We will delve into the biochemical and cellular evidence supporting their mode of action, present detailed protocols for their evaluation, and offer a comparative perspective to inform future drug discovery efforts.

The "Why": CDK2 as a Critical Node in Cancer Proliferation

The eukaryotic cell cycle is a tightly orchestrated process, with checkpoints ensuring the fidelity of DNA replication and cell division. CDK2, a serine/threonine kinase, is a master regulator of the G1 to S phase transition.[1][2] Its activity is primarily governed by its association with regulatory cyclin partners, namely Cyclin E and Cyclin A.[1]

The activation of CDK2 is a two-step process:

  • Cyclin Binding: The initial binding of Cyclin E or Cyclin A to CDK2 induces a conformational change, leading to a partially active complex.[3][4]

  • Phosphorylation: Full enzymatic activity is achieved upon phosphorylation of a conserved threonine residue (Thr160) within the kinase's activation loop by the CDK-activating kinase (CAK).[3][4]

Once active, the CDK2/cyclin complex phosphorylates key substrates, most notably the Retinoblastoma (Rb) tumor suppressor protein.[1] This hyperphosphorylation neutralizes Rb's inhibitory function, releasing the E2F family of transcription factors. E2F then drives the expression of genes essential for DNA synthesis, committing the cell to enter the S phase.[1][2]

In many cancers, this regulatory axis is hijacked. Overexpression of Cyclin E, for instance, is a common feature in breast, lung, and ovarian cancers, leading to constitutive CDK2 activation and uncontrolled cell proliferation.[1][5] This dependency makes cancer cells particularly vulnerable to CDK2 inhibition, providing a clear therapeutic window.[6]

CDK2_Pathway cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates pRb_E2F pRb E2F CyclinD_CDK46->pRb_E2F Phosphorylates (p) E2F E2F pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E CyclinE_CDK2->pRb_E2F Hyper-phosphorylates (pp) DNA_Rep DNA Replication CyclinE_CDK2->DNA_Rep Initiates

Caption: The CDK2/Cyclin E signaling pathway at the G1/S checkpoint.

The "What": 4H-Pyran Derivatives as a Novel Inhibitor Class

The 4H-pyran ring is a six-membered heterocyclic scaffold containing an oxygen atom.[7] This motif is present in numerous bioactive natural products and has been identified as a "privileged scaffold" in medicinal chemistry. Recently, derivatives of 4H-pyran have been investigated as potential anticancer agents, with compelling evidence pointing towards CDK2 as a primary molecular target.[5]

Mechanism of Action: Studies on specific 4H-pyran derivatives have shown that they suppress the proliferation of cancer cells, such as the HCT-116 colorectal cancer line, by inducing cell cycle arrest.[5] The underlying mechanism is multifaceted:

  • Direct Kinase Inhibition: Molecular docking studies predict that 4H-pyran derivatives can bind to the ATP-binding pocket of CDK2, directly competing with the enzyme's natural substrate and preventing phosphorylation of downstream targets.[5]

  • Downregulation of CDK2 Expression: In addition to enzymatic inhibition, treatment with these compounds has been shown to decrease the overall cellular levels of both CDK2 protein and its corresponding mRNA transcript.[5] This dual-action approach—inhibiting the existing enzyme pool while also preventing the synthesis of new enzyme—can lead to a more sustained and potent biological effect.

While direct biochemical IC50 values and comprehensive selectivity profiles for a broad range of 4H-pyran derivatives are not yet widely published, the initial cellular data strongly supports their on-target activity against the CDK2 pathway.

Comparative Analysis: 4H-Pyrans vs. Alternative CDK2 Inhibitors

To understand the potential of 4H-pyran derivatives, it is essential to compare them with other, more established classes of CDK2 inhibitors. The landscape of CDK2 inhibitors is diverse, with many compounds showing potent activity in both biochemical and cellular assays.

Inhibitor ClassRepresentative Compound(s)CDK2 IC50 / KᵢKey Features & SelectivityReference(s)
4H-Pyran Derivatives Compound 4d, 4k Cellular IC50: 75-86 µM (HCT-116)Dual action: kinase inhibition and downregulation of CDK2 expression. Biochemical potency and selectivity are areas for further investigation.[5]
Purine Analogs Roscovitine (Seliciclib) ~0.7 µMOne of the first-generation CDK inhibitors. Also inhibits CDK1, CDK5, CDK7, and CDK9. Poor activity against CDK4/6.[1][3][7]
Aminopyrimidines Compound 73 0.044 µMHighly potent and selective for CDK2 over CDK1 (~2000-fold). Represents a significant advancement in achieving isoform selectivity.[8][9]
Pyrazolopyrimidines Compound 91, 98 Sub-µM rangeGood potency and ~100-fold selectivity for CDK2 over CDK1.[8][9]
Di-aminopyrazoles CAN508 0.35 µMSelective for CDKs, with a preference for CDK9-cyclin T1 but also potent against CDK2.[10][11]
Multi-CDK Inhibitors Dinaciclib 1 nMExtremely potent inhibitor of CDK1, CDK2, CDK5, and CDK9. Lack of selectivity can lead to broader cellular effects.[4][12][13]

Expert Insights: The primary challenge in developing CDK2 inhibitors has been achieving selectivity, particularly against the highly homologous CDK1. Inhibition of CDK1 can lead to significant toxicity, as it is essential for mitosis in all proliferating cells. Early inhibitors like Roscovitine showed limited selectivity. However, newer scaffolds, such as the aminopyrimidines, have demonstrated that remarkable selectivity is achievable.[8][9] While the 4H-pyran derivatives show promise with a unique dual-action mechanism, future development must prioritize quantifying their biochemical potency and, critically, determining their selectivity profile across the kinome. Their relatively high cellular IC50 values suggest that current lead compounds require further optimization to compete with the nanomolar potency of alternatives like Dinaciclib or highly selective aminopyrimidines.[5]

The "How-To": Essential Protocols for Inhibitor Evaluation

Validating a novel CDK2 inhibitor requires a tiered approach, moving from biochemical assays to cellular and mechanistic studies. The following protocols provide a robust framework for this evaluation.

Experimental_Workflow Start Compound Synthesis (4H-Pyran Derivative) Kinase_Assay In Vitro CDK2 Kinase Assay Start->Kinase_Assay Determine Biochemical Potency (IC50) Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Determine Cellular Efficacy (GI50) End Lead Optimization Kinase_Assay->End Mechanism Mechanism of Action Studies Cell_Viability->Mechanism If Active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Assess G1 Arrest Western_Blot Target Engagement (Western Blot for pRb) Mechanism->Western_Blot Confirm Target Inhibition Cell_Cycle->End Western_Blot->End

Caption: A logical workflow for the evaluation of novel CDK2 inhibitors.

Protocol 1: In Vitro CDK2 Kinase Assay (Luminescent)
  • Principle: This assay quantifies the amount of ATP consumed by the CDK2/Cyclin A or E complex during the phosphorylation of a substrate, such as Histone H1 or a specific peptide. The remaining ATP is converted into a luminescent signal. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal. The ADP-Glo™ Kinase Assay is a common commercial platform for this.[14]

  • Self-Validation: The inclusion of a no-enzyme control (background) and a vehicle-only control (maximum activity) is critical. A known CDK2 inhibitor, such as Roscovitine or Dinaciclib, should be run as a positive control to validate assay performance and provide a benchmark IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • Dilute active CDK2/Cyclin E enzyme and substrate (e.g., Rb-derived peptide) to desired working concentrations in 1X Kinase Buffer.

    • Prepare a 2X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for an accurate IC50 determination.

    • Prepare a serial dilution of the 4H-pyran test compound and control inhibitors in 1X Kinase Buffer containing DMSO. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Reaction Setup (384-well plate):

    • Add 5 µL of the test compound or control solution to the appropriate wells.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Incubate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Flow Cytometry
  • Principle: This method quantifies the DNA content of individual cells within a population. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. By staining DNA with a fluorescent dye like Propidium Iodide (PI), one can generate a histogram that reveals the percentage of cells in each phase. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.[15]

  • Trustworthiness: Proper instrument setup and compensation are crucial. The coefficient of variation (CV) of the G0/G1 peak should be monitored; a low CV (<5%) indicates high-quality data. Untreated and vehicle-treated cells serve as the baseline for cell cycle distribution.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the 4H-pyran derivative at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value determined from viability assays) for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate detector (e.g., PE-Texas Red channel).

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.

Protocol 3: Western Blot for Phospho-Rb (Target Engagement)
  • Principle: This immunoassay confirms that the inhibitor is engaging its target within the cell. Since active CDK2 phosphorylates Rb, a successful inhibitor should lead to a decrease in the levels of phosphorylated Rb (pRb) at CDK2-specific sites (e.g., Ser807/811), without affecting the total amount of Rb protein.[5][16]

  • Authoritative Grounding: The choice of antibodies is paramount. Use validated, phospho-specific antibodies for pRb and a reliable antibody for total Rb. A loading control, such as β-actin or GAPDH, is mandatory to ensure equal protein loading between lanes.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the inhibitor as described for the cell cycle analysis (a shorter time course, e.g., 6-24 hours, is often sufficient).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary antibody against phospho-Rb (e.g., pRb Ser807/811) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

    • To confirm equal loading and assess total Rb, the membrane can be stripped and re-probed with antibodies for total Rb and a loading control like β-actin.

Conclusion and Future Directions

The 4H-pyran scaffold represents a valuable starting point for the development of novel CDK2 inhibitors. The initial findings are encouraging, suggesting a dual mechanism of action that involves both direct kinase inhibition and downregulation of CDK2 expression.[5] This could potentially lead to a more durable cellular response compared to inhibitors that only target the kinase's active site.

However, the journey from a promising scaffold to a clinical candidate is long. The data presented in this guide highlights critical next steps for the field:

  • Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry effort is needed to improve the biochemical potency of 4H-pyran derivatives into the nanomolar range, which is required to be competitive with leading alternative inhibitors.

  • Comprehensive Selectivity Profiling: The most pressing need is to determine the selectivity of optimized 4H-pyran leads against other CDKs (especially CDK1) and a broad panel of other kinases. High selectivity is the hallmark of a modern, safe kinase inhibitor.

  • Pharmacokinetic and In Vivo Studies: Promising compounds with good potency and selectivity must be evaluated for their drug-like properties (solubility, metabolic stability, bioavailability) and ultimately tested for efficacy in preclinical cancer models.

By leveraging the robust experimental framework detailed here, researchers can rigorously evaluate and optimize this promising class of compounds, potentially adding a powerful new weapon to the arsenal of targeted cancer therapies.

References

  • Gulei, D., et al. (2019). Roscovitine in cancer and other diseases. PMC - PubMed Central. Retrieved from [Link]

  • CD BioSciences. (n.d.). Dinaciclib, Cyclin-dependent Kinase (CDK) Inhibitor. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]

  • Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Retrieved from [Link]

  • Choi, H. J., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. PMC - NIH. Retrieved from [Link]

  • Al-Otaibi, F. M., et al. (2024). The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141. PubMed Central. Retrieved from [Link]

  • Wu, C., et al. (2021). The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter. NIH. Retrieved from [Link]

  • Dean, J. L., et al. (2021). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. MDPI. Retrieved from [Link]

  • Holec, M., et al. (2012). 4-Arylazo-3,5-diamino-1 H -pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. ResearchGate. Retrieved from [Link]

  • Moser, R., et al. (2006). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PubMed Central. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. Retrieved from [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. Retrieved from [Link]

  • Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors. LJMU Research Online. Retrieved from [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Retrieved from [Link]

  • Leahy, J. J., et al. (2004). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). PubMed. Retrieved from [Link]

Sources

Comparative

cross-validation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile activity in different labs

An Application Scientist's Guide to the Inter-Laboratory Cross-Validation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile's Biological Activity In the landscape of modern drug discovery, the reproducibility...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Inter-Laboratory Cross-Validation of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile's Biological Activity

In the landscape of modern drug discovery, the reproducibility of experimental findings is paramount. The journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous validation and verification. This guide focuses on a specific, promising heterocyclic compound, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, and outlines a framework for its cross-laboratory biological activity validation. While numerous studies have explored the synthesis and potential therapeutic applications of substituted 4H-pyrans, a consolidated, multi-lab comparison of this specific derivative remains a gap in the literature.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust inter-laboratory study to validate the biological activity of this compound. We will delve into standardized protocols, potential sources of variability, and best practices for data comparison, ensuring a self-validating system for trustworthy and reproducible results.

The Scientific Rationale for Cross-Validation

Heterocyclic compounds built on the 4H-pyran scaffold are of significant interest in medicinal chemistry due to their diverse and potent biological activities. Various derivatives have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, has been synthesized and evaluated in several independent studies, showing potential as an antimicrobial and anticancer agent.

However, the reported efficacy, often measured as minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50), can vary between studies. This variability can stem from minor differences in experimental protocols, reagent sources, or even the specific strains of microorganisms or cancer cell lines used. A formal cross-validation study is therefore essential to:

  • Establish a consensus on the compound's potency and spectrum of activity.

  • Identify critical parameters in experimental protocols that influence outcomes.

  • Enhance the reliability and translational potential of preclinical data.

This guide provides the necessary framework to conduct such a study, ensuring that data generated across different research settings are both comparable and reliable.

Standardized Synthesis of the Target Compound

To ensure that all participating laboratories are testing the identical molecular entity, a standardized, reproducible synthesis protocol is the first critical step. The multi-component reaction involving an aldehyde, a malononitrile, and a β-dicarbonyl compound is a common and efficient method for synthesizing 4H-pyran derivatives.

Experimental Protocol: One-Pot Synthesis

This protocol is a synthesized consensus from established literature.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve benzaldehyde (10 mmol), malononitrile (10 mmol), and acetylacetone (10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.5 mmol). The choice of catalyst can influence reaction time and yield, and should be kept consistent across all labs.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification: Upon completion, the solid product that precipitates is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield the pure 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

  • Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

A consistent purity level (e.g., >98%) should be agreed upon by all participating labs before proceeding to biological assays.

Proposed Biological Assays for Cross-Validation

Based on the reported activities of this class of compounds, we propose a core set of assays focusing on antimicrobial and anticancer evaluation. The following protocols are designed to be robust and minimize inter-lab variability.

Antimicrobial Activity Assessment

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the diluted compound to 50 µL of the standardized inoculum. Include positive controls (microbe + medium, no compound) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

  • Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂. Ensure that the cell line is from a certified source and used at a low passage number.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Inter-Laboratory Comparison

To facilitate a clear and objective comparison of results, all quantitative data should be summarized in structured tables. Below are templates for presenting the antimicrobial and anticancer data.

Table 1: Inter-Laboratory Comparison of MIC (µg/mL) for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
Microbial StrainLab 1 MICLab 2 MICLab 3 MICMean MICStd. Dev.
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)
Table 2: Inter-Laboratory Comparison of IC50 (µM) for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
Cancer Cell LineLab 1 IC50Lab 2 IC50Lab 3 IC50Mean IC50Std. Dev.
HeLa (ATCC CCL-2)
MCF-7 (ATCC HTB-22)

Visualizing the Workflow

A standardized workflow is crucial for ensuring consistency across different laboratories. The following diagram illustrates the proposed cross-validation process.

CrossValidationWorkflow cluster_synthesis Phase 1: Compound Synthesis & Characterization cluster_distribution Phase 2: Sample Distribution cluster_assay Phase 3: Parallel Biological Assays cluster_analysis Phase 4: Data Consolidation & Analysis synthesis Standardized One-Pot Synthesis purification Recrystallization synthesis->purification characterization NMR, MS, FTIR for Purity (>98%) & Identity purification->characterization distribute Distribute Standardized Compound to Labs A, B, C characterization->distribute antimicrobial Antimicrobial Assay (Broth Microdilution) distribute->antimicrobial anticancer Anticancer Assay (MTT) distribute->anticancer data_collection Collect MIC & IC50 Data antimicrobial->data_collection anticancer->data_collection comparison Tabulate & Compare Results data_collection->comparison conclusion Consensus on Activity & Protocol Sensitivity comparison->conclusion

Caption: A workflow for the inter-laboratory cross-validation of a test compound.

Potential Sources of Variability and Mitigation Strategies

Even with standardized protocols, discrepancies can arise. It is crucial to be aware of and control for these potential sources of variability:

  • Reagents and Media: Use reagents and media from the same lot number, if possible. At a minimum, the source and catalog number of all critical reagents (e.g., cell culture media, serum, antibiotics) should be documented.

  • Cell Lines and Microbial Strains: Use certified cell lines and microbial strains from a reputable source (e.g., ATCC). Cell line passage number should be recorded and kept within a narrow range to avoid phenotypic drift.

  • Instrumentation: Ensure all equipment (e.g., incubators, microplate readers, pipettes) is properly calibrated and maintained.

  • Data Analysis: Utilize a standardized method for calculating IC50 values (e.g., non-linear regression with a specific software package). Define clear criteria for determining MIC.

By meticulously controlling these variables, researchers can significantly improve the reproducibility and reliability of their findings, leading to a more accurate understanding of the therapeutic potential of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

References

  • Gawad, J., et al. (2017). Synthesis and biological evaluation of some novel 4H-pyran derivatives. Journal of Saudi Chemical Society, 21(S1), S277-S284. Available at: [Link]

  • Safari, J., et al. (2013). A green and efficient protocol for the synthesis of 4H-pyran and pyran annulated heterocyclic systems using a new organocatalyst. RSC Advances, 3(40), 18600-18608. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Pre-Disposal Hazard Assessment and Safety Precautions Given its chemical structure, which includes an aminonitrile and a pyran ring system, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile should be handled wit...

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Hazard Assessment and Safety Precautions

Given its chemical structure, which includes an aminonitrile and a pyran ring system, 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile should be handled with care. A safety data sheet for the closely related compound, 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. PubChem also classifies 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile as harmful if swallowed[2]. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is through an approved hazardous waste disposal facility[3]. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste[3][4].

2.1. Waste Identification and Segregation:

  • Isolate Waste: Isolate all waste containing 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, including any contaminated materials such as filter paper, pipette tips, and empty containers.[4]

  • Classify as Hazardous: This waste must be classified as hazardous chemical waste.[4][5]

  • Segregate: Due to its composition as a solid organic chemical containing nitrogen, it should be segregated with other similar solid organic chemical waste.[4][6] Avoid mixing with incompatible waste streams, such as strong oxidizing agents.[4]

2.2. Packaging Solid Chemical Waste:

  • Original Container: If possible, store the dry chemical waste in its original container.[7]

  • Sealable Containers: If the original container is not available, pack the waste in strong, sealable containers that are compatible with the chemical.[5][8] The container must be in good condition and free from leaks.[4]

  • Contaminated Materials: Absorbent towels, gloves, and lab coats that have been contaminated with the chemical should also be disposed of as solid chemical waste.[7] Silica gel used for purification should be submitted as hazardous waste.[5]

2.3. Labeling Hazardous Waste:

The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and include the following information[4][5][7]:

  • The full chemical name: "5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile"

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant")[4]

  • The approximate percentage of the chemical constituents

  • The date the waste was first added to the container[4]

2.4. Storage of Chemical Waste:

  • Designated Storage Area: Store the labeled hazardous waste container in a designated, well-ventilated, cool, and dry storage area.[3][7]

  • Secondary Containment: Place the container in secondary containment to prevent spills from reaching the drainage system.[7][8]

  • Segregation: Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

G start Start: Generation of Waste 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Solid Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate package Package in a Labeled, Sealable Container segregate->package label_node Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date package->label_node storage Store in Designated, Ventilated, Secondary Containment Area label_node->storage pickup Arrange for Professional Disposal via EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end spill_solid Solid Spill: Carefully sweep and place in hazardous waste container spill->spill_solid Solid spill_liquid Liquid Spill: Absorb with inert material, place in sealed container spill->spill_liquid Liquid spill_solid->package spill_liquid->package

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (CAS No. 89809-89-2).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (CAS No. 89809-89-2). The primary objective is to ensure user safety and procedural integrity by outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans. The guidance herein is synthesized from established chemical safety principles and the known hazard profile of the compound.

The core principle of laboratory safety is risk mitigation. While this compound is a valuable intermediate in various research applications, its handling requires a comprehensive understanding of its potential hazards. The Globally Harmonized System (GHS) classification for this compound identifies it as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1] Furthermore, as a member of the nitrile chemical family, precautions against potential skin and eye irritation, as well as inhalation, are prudent.[2]

This document is structured to provide a clear, logical workflow for laboratory personnel, moving from hazard assessment to operational and emergency procedures.

Hazard Assessment and Risk Mitigation

Before any procedure involving this compound, a thorough risk assessment is mandatory. This follows the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.

Recognized Hazards:

  • Primary Hazard: Harmful if swallowed (Acute Oral Toxicity).[1]

  • Potential Hazards: As a fine organic powder and a nitrile-containing compound, potential for respiratory tract, skin, and eye irritation should be assumed.[2] Inhalation of the powder and dermal contact are potential routes of exposure.

Risk Assessment: The primary risks are associated with the accidental ingestion of the powder, inhalation of airborne particles during handling (e.g., weighing, transferring), and skin or eye contact.

Hazard Classification Summary
Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPubChem[1]
Skin Corrosion/IrritationNot ClassifiedAssume potential for irritationGeneral Nitrile Hazards[2]
Eye Damage/IrritationNot ClassifiedAssume potential for irritationGeneral Nitrile Hazards[2]
Acute Toxicity, InhalationNot ClassifiedAssume potential for harm from dustGeneral Powder Hazards

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier against exposure.[3] The following PPE is mandatory when handling 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice for handling solid chemicals.[4] If prolonged contact or handling of the compound in solution is expected, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid contaminating your skin.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are necessary to protect against airborne powder.[5][6] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as handling large quantities or cleaning spills, a disposable coverall (e.g., Tyvek®) is recommended to prevent contamination of personal clothing.[4]

  • Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of the powder. If a fume hood is not available for a specific procedure (e.g., at a balance located on an open bench), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

PPE Workflow Diagram

The following diagram illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Coverall d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves d4->f1 Enter Work Area f2 2. Lab Coat / Coverall f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator f3->f4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Handling and Storage

Engineering Controls:

  • Ventilation: All procedures that may generate dust, such as weighing, transferring, or preparing solutions, must be carried out in a certified chemical fume hood or a ventilated balance enclosure.[7]

Procedural Steps for Handling:

  • Preparation: Designate a specific area for handling the compound. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents before introducing the compound.

  • Weighing: Tare the receiving vessel on the analytical balance. Carefully transfer the desired amount of the compound using a spatula. Avoid any actions that could create airborne dust.

  • Transfer: If transferring the solid, use appropriate glassware. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the spatula and any other equipment with an appropriate solvent. Clean the work area thoroughly.

Storage:

  • Store the compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Exposure Response:

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention.[9][10][11] Provide the Safety Data Sheet or chemical label to the medical personnel if possible.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation develops, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

All waste containing 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and non-reactive container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Chemical Waste Disposal Workflow

Disposal_Workflow start Generation of Waste (e.g., excess chemical, contaminated PPE) collect 1. Place in a designated, compatible, and sealed hazardous waste container. start->collect label 2. Label container with 'Hazardous Waste' and list all chemical contents. collect->label store 3. Store container in a secure, designated satellite accumulation area. label->store request 4. Request waste pickup from Institutional EHS. store->request end EHS Disposal according to regulatory guidelines. request->end

Caption: Step-by-step process for the proper disposal of chemical waste.

By adhering to these protocols, researchers can effectively minimize the risks associated with handling 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, ensuring a safe and productive laboratory environment.

References

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • Industry Applications: Chemical PPE for Pharma, AgriChem, Oil & Gas, Paints, and Labs. (n.d.).
  • Echemi. (n.d.). 5-ACETYL-2-AMINO-4-(4-METHOXYPHENYL)-6-METHYL-4H-PYRAN-3-CARBONITRILE Safety Data Sheets.
  • National Institute for Occupational Safety and Health. (1978).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Georganics. (n.d.). 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile.
  • chemBlink. (n.d.). SDS File List (Sort by CAS No.).
  • PubChem. (n.d.). 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Mallcom India. (2024, February 2). PPE Essentials for Chemical Handling & Manufacturing Safety.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). CAS 89809-89-2.
  • Smits, R., Belyakov, S., Plotniece, A., & Duburs, G. (n.d.). Synthesis of 4H-Pyran Derivatives Under Solvent-Free and Grinding Conditions.
  • Growing Science. (2019, April 6). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters.
  • Mahdavi, S. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH.
  • Fisher Scientific. (2014, April 29). Safety Data Sheet.
  • Sika Srbija. (2024, August 16). Sikafloor®-359 N Part A.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans.
  • ResearchGate. (2025, August 10).
  • Health Resources and Services Administration. (n.d.). First Steps in a Poisoning Emergency.
  • Poison Control. (n.d.). Poison Control.
  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.
  • Sigma-Aldrich. (n.d.). 89809-89-2.
  • Sigma-Aldrich. (n.d.). 89809-89-2.

Sources

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